AkaLumine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCNKVAGZCXXHX-SSRSOBHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is AkaLumine hydrochloride and its mechanism of action?
An In-depth Technical Guide to AkaLumine Hydrochloride
Introduction
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase (Fluc).[1] Developed to overcome the limitations of traditional bioluminescence imaging (BLI), its primary advantage lies in producing near-infrared (NIR) light, which has significantly better penetration through biological tissues.[2][3] Bioluminescence is a powerful technology that relies on luciferase enzymes oxidizing a luciferin substrate to produce light, enabling the non-invasive tracking of biological processes like gene expression, cell proliferation, and disease progression in living animals.[4][5]
The hydrochloride salt form of AkaLumine was specifically developed to improve upon the poor water solubility of its parent compound, AkaLumine, thereby enhancing its applicability for in vivo studies.[2][6] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative performance metrics, and detailed experimental protocols for its application in preclinical research.
Physicochemical Properties
This compound is structurally distinct from D-luciferin, featuring a dimethylaniline moiety and an extended π-conjugated system instead of the traditional benzothiazole structure.[7] This modification is responsible for the red-shift in its emission spectrum.[7] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | [8] |
| Molecular Formula | C₁₆H₁₉ClN₂O₂S | [8] |
| Molecular Weight | 338.9 g/mol | [8] |
| CAS Number | 2558205-28-8 | [9] |
| Max Emission λ | 677 nm | [1][2] |
| Aqueous Solubility | < 40 mM | [2][8] |
| Purity | ≥98% (typically verified by HPLC) | [4] |
Mechanism of Action
The fundamental mechanism of action for this compound is analogous to that of D-luciferin: it serves as a substrate for the enzyme firefly luciferase (Fluc). The reaction is an oxidative process that results in the emission of photons.[3][8]
The key distinction lies in the energy of the emitted photons. The extended conjugated structure of AkaLumine alters the electronic properties of the resulting oxyluciferin, lowering the energy of the electronic transition and thus shifting the emitted light to a longer, near-infrared wavelength (~677 nm).[2] This contrasts sharply with the 562 nm peak emission of the D-luciferin/Fluc reaction.[2][3]
This NIR emission falls within the "optical window" of biological tissues (roughly 650-900 nm), where absorption by major endogenous chromophores like hemoglobin and water is minimal.[4][10] This property is the primary reason for the superior performance of this compound in deep-tissue imaging applications.[11]
Figure 1: Mechanism of AkaLumine-HCl bioluminescence and its advantage in tissue penetration.
Quantitative Data and Performance Comparison
This compound demonstrates significant quantitative advantages over D-luciferin and other synthetic analogs like CycLuc1, particularly in sensitivity and tissue penetration.
Table 1: Comparative Kinetic and Spectral Properties
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Reference |
| Emission λmax | 677 nm | 562 nm | 604 nm | [2][3][8] |
| Km for Fluc | 2.06 μM | - | - | [1][9] |
| Aqueous Solubility | < 40 mM | - | < 5 mM | [2][8] |
Table 2: Comparative Performance in Biological Models
| Metric | AkaLumine-HCl vs. D-luciferin | AkaLumine-HCl vs. CycLuc1 | Reference |
| Tissue Penetration (8mm) | 8.3× greater | 6.7× greater | [6][8] |
| In Vitro Signal (LLC/luc cells) | 6.7× brighter | - | [8] |
| In Vivo Signal (Subcutaneous Tumor) | 40× stronger | - | [8] |
| In Vivo Sensitivity (Lung Metastases) | 8.1× higher | 3.3× higher | [2][8] |
| In Vitro Cell Detection Limit | Detects 5 cells (with AkaLuc) vs. 500 cells (with FLuc) | - | [12] |
| In Vivo Cell Detection Limit | ~1,000 cells (with AkaLuc) vs. >10,000 cells (with FLuc) | - | [12] |
Experimental Protocols
The high aqueous solubility and favorable kinetics of this compound make it suitable for a range of standard bioluminescence imaging protocols.
In Vitro Assay for Luciferase Activity
This protocol is designed to measure luciferase activity in cell culture.
-
Cell Preparation: Plate cells genetically engineered to express luciferase (e.g., LLC/luc) in a 96-well plate. A typical density is 2 x 10⁵ to 4 x 10⁵ cells per well.[1][10]
-
Reagent Preparation: Prepare a stock solution of this compound in sterile water or PBS. A typical working concentration for the assay is between 2.5 µM and 100 µM.[1] Prepare a 5 mM ATP-magnesium solution.
-
Assay Execution: Add the this compound solution and ATP-magnesium to the cells.
-
Data Acquisition: Immediately place the plate in a bioluminescence imaging system (e.g., IVIS Spectrum) and begin signal acquisition. Use an emission filter of 680±10 nm for NIR signals or an open filter for total bioluminescence.[3][10] The signal typically peaks within minutes.
In Vivo Imaging of Subcutaneous Tumors
This protocol describes the use of this compound for monitoring tumor growth in mouse models.
-
Tumor Implantation: Subcutaneously inject luciferase-expressing cancer cells (e.g., 3 x 10⁵ LLC/luc cells) suspended in PBS and an equal volume of a basement membrane matrix like Geltrex into the flank of the mouse.[2] Allow tumors to establish and grow.
-
Substrate Administration: Prepare a sterile solution of this compound (e.g., 30-33 mM in ddH₂O or PBS).[10][12] Administer the substrate via intraperitoneal (i.p.) injection. A typical dose is 100 µL of a 0.5 mM to 33 mM solution.[1]
-
Anesthesia: Anesthetize the animal using isoflurane or a similar anesthetic immediately before or after substrate injection.
-
Data Acquisition: Position the mouse in a pre-warmed bioluminescence imaging system. Begin image acquisition approximately 15 minutes post-injection, as this is the typical time to peak signal.[1][8] Capture images using appropriate settings (e.g., medium binning, open emission filter or 680 nm filter).[12]
-
Data Analysis: Quantify the photon flux (photons/s/cm²/sr) from a defined region of interest (ROI) over the tumor site.
Figure 2: General experimental workflow for in vivo bioluminescence imaging using AkaLumine-HCl.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its superior physicochemical properties—notably its high aqueous solubility and near-infrared emission profile—translate directly to enhanced performance in preclinical models. By enabling more sensitive detection of cells in deep tissues, it allows for more accurate and non-invasive monitoring of disease progression and therapeutic response, making it an invaluable tool for researchers in oncology, neurobiology, and other fields.[2][9] The development of the engineered luciferase Akaluc, which is optimized for AkaLumine, has further amplified these advantages, in some cases enabling single-cell visualization in vivo.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Frontiers | Self-Illuminating Agents for Deep-Tissue Optical Imaging [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound () for sale [vulcanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Three-Dimensional Imaging Method for the Quantification and Localization of Dynamic Cell Tracking Posttransplantation [frontiersin.org]
A Technical Guide to AkaLumine Hydrochloride for Advanced In Vivo Bioluminescence Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bioluminescence imaging (BLI) is a powerful and widely adopted modality for non-invasively monitoring biological processes in living subjects. The discovery of the engineered luciferase, Akaluc, and its rationally designed substrate, AkaLumine, represents a significant leap forward in the field. This combination generates a substantially brighter and more red-shifted light signal compared to the conventional firefly luciferase (Fluc) and D-luciferin system, enabling unprecedented sensitivity for in vivo imaging. This technical guide provides an in-depth overview of the discovery, mechanism, and application of AkaLumine hydrochloride, offering detailed protocols and comparative data to facilitate its adoption in preclinical research.
Discovery and Development
The AkaLumine-Akaluc system was developed to overcome the primary limitations of the traditional D-luciferin/Fluc system, namely the relatively low light output and the poor tissue penetration of its green-yellow light (emission peak ~560 nm). Researchers at the RIKEN Center for Life Science Technologies in Japan engineered a novel luciferase, named "Akaluc," derived from the marine ostracod Cypridina (Vargula) hilgendorfii.
In parallel, a synthetic luciferin analog, AkaLumine, was developed. Its chemical structure is 2-(4-methoxyphenyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one. The hydrochloride salt form, this compound, is often used to improve its solubility and stability for in vivo applications. When paired with Akaluc, AkaLumine produces a near-infrared (NIR) light with an emission peak at approximately 675 nm. This red-shifted emission is crucial for deep-tissue imaging, as light at these wavelengths is less absorbed and scattered by biological tissues like hemoglobin and melanin.
Mechanism of Action
The fundamental principle of the AkaLumine-Akaluc system is a classic enzyme-substrate reaction that produces light. Unlike the ATP-dependent reaction of firefly luciferase, the Akaluc-catalyzed oxidation of AkaLumine is ATP-independent. The reaction proceeds when AkaLumine comes into contact with the Akaluc enzyme in the presence of molecular oxygen. This oxidation event results in the formation of an excited-state oxyluciferin analog, which then decays to its ground state by emitting a photon of light in the near-infrared spectrum.
Quantitative Performance Data
The primary advantage of the AkaLumine-Akaluc system is its superior brightness and red-shifted emission spectrum, which translates to significantly higher signal-to-noise ratios in deep-tissue imaging contexts.
Table 1: Comparison of Bioluminescence Systems
| Parameter | D-luciferin / Fluc System | AkaLumine / Akaluc System | Fold Improvement |
|---|---|---|---|
| Peak Emission Wavelength | ~560 nm | ~675 nm | N/A (Red-shifted) |
| In Vitro Brightness | Baseline | 100-1000x | 100-1000 |
| In Vivo Brightness (Brain) | Baseline | ~100x | 100 |
| Substrate Specificity | High for Fluc | High for Akaluc | N/A |
| ATP Requirement | Yes | No | N/A |
Data compiled from multiple sources.
Table 2: Substrate and Enzyme Specificity
| Luciferase | Substrate | Relative Luminescence (%) |
|---|---|---|
| Akaluc | AkaLumine | 100 |
| Akaluc | D-luciferin | < 0.1 |
| Firefly Luciferase (Fluc) | D-luciferin | 100 |
| Firefly Luciferase (Fluc) | AkaLumine | < 0.1 |
This demonstrates the high orthogonality of the systems, allowing for potential multiplexed imaging.
Experimental Protocols
This section provides a generalized protocol for performing in vivo bioluminescence imaging in mice using this compound.
5.1 Materials
-
This compound (e.g., from a commercial supplier)
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
-
Animal model expressing the Akaluc enzyme in the tissue/cells of interest
-
In vivo imaging system (IVIS) equipped with appropriate filters for NIR imaging
-
Anesthetic (e.g., isoflurane)
-
Standard animal handling equipment
5.2 Preparation of AkaLumine Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening.
-
Reconstitute the powder in sterile PBS to a final concentration of 30 mM. This will serve as a stock solution. The use of the hydrochloride salt enhances solubility in aqueous buffers like PBS.
-
Vortex the solution gently until the powder is completely dissolved.
-
For a typical mouse experiment, a working solution is often prepared by diluting the stock solution. A common final dose is 30 mg/kg body weight. For a 20g mouse, this would be 0.6 mg of AkaLumine.
5.3 In Vivo Imaging Workflow
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) and place it inside the imaging chamber.
-
Baseline Imaging: Acquire a baseline image before substrate administration to check for any background signal.
-
Substrate Administration: Administer the prepared AkaLumine solution to the mouse. The most common route is intraperitoneal (i.p.) injection, but intravenous (i.v.) injection can also be used for faster kinetics.
-
Signal Acquisition: Immediately after injection, begin acquiring a series of images over time. The signal from the AkaLumine-Akaluc reaction peaks very rapidly, often within 1-5 minutes post-injection, and then decays.
-
Image Analysis: Quantify the light emission from the region of interest (ROI) using the imaging system's software. The data is typically expressed as radiance (photons/sec/cm²/sr).
Key Applications and Advantages
The high signal intensity and deep-tissue penetration of the AkaLumine-Akaluc system make it exceptionally well-suited for a range of challenging in vivo applications:
-
Neuroscience: Non-invasively monitoring neural activity in deep brain structures of freely moving animals.
-
Oncology: Detecting and tracking the growth and metastasis of very small tumors or single cancer cells.
-
Immunology: Tracking the migration and activity of immune cells throughout the body.
-
Pharmacokinetics: Visualizing drug distribution and target engagement in real-time.
The primary advantage is the ability to obtain high-resolution images with short acquisition times, reducing the dose of anesthesia required and increasing experimental throughput. The system's brightness allows for the detection of biological events at a sensitivity that was previously unattainable.
AkaLumine Hydrochloride: A Technical Guide for Advanced Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of AkaLumine hydrochloride, a next-generation luciferin analog, for use in small animal bioluminescence imaging (BLI). We will delve into its core principles, advantages over traditional substrates, and detailed experimental protocols to empower researchers in leveraging this technology for enhanced in vivo studies.
Introduction to this compound
This compound is a synthetic analog of D-luciferin designed to overcome key limitations of conventional bioluminescence imaging.[1][2] Developed for use with firefly luciferase (Fluc) and its engineered variant, Akaluc, this compound offers significantly improved sensitivity for deep-tissue imaging.[2][3][4] Its unique chemical structure results in the emission of near-infrared (NIR) light, a spectral range where light absorption and scattering by biological tissues are minimized.[5][6][7] This key characteristic allows for the non-invasive visualization of biological processes at the single-cell level, even in deep-seated tissues within freely moving animals.[5][6]
The enhanced properties of this compound, including its high water solubility and superior biodistribution, make it an invaluable tool for a wide range of applications, from oncology and immunology to neuroscience and infectious disease research.[2][3][8][9]
Mechanism of Action
The bioluminescent reaction involving this compound is analogous to that of D-luciferin. In the presence of ATP, magnesium, and oxygen, firefly luciferase catalyzes the oxidative decarboxylation of this compound, leading to the formation of an electronically excited oxyluciferin analog. As this molecule relaxes to its ground state, it releases energy in the form of light. The critical distinction lies in the spectral properties of the emitted light, which for this compound is shifted to the near-infrared region.
Advantages of this compound over D-luciferin
This compound presents several significant advantages for in vivo imaging compared to the traditional substrate, D-luciferin. These improvements lead to higher sensitivity, deeper tissue penetration, and more accurate quantification of biological processes.
| Parameter | This compound | D-luciferin | Advantage of AkaLumine HCl |
| Peak Emission Wavelength | ~677 nm (Near-Infrared)[1][3][5] | ~560-620 nm (Visible) | Deeper tissue penetration due to reduced absorption by hemoglobin and water.[5][6] |
| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin through 4 to 8 mm of tissue.[2][3] | Standard | Significantly improved detection of signals from deep tissues like the lungs and brain.[3][8][9] |
| Signal Intensity | Over 40-fold higher signal than D-luciferin at a 1 mM concentration in subcutaneous tumors.[3] | Lower | Allows for detection of smaller cell populations and earlier disease progression. |
| Effective Concentration | Achieves maximal signals at very low concentrations.[3][9] | Requires significantly higher concentrations for comparable signals.[2][3] | Reduces substrate costs and potential for substrate-related toxicity or off-target effects. |
| Water Solubility | High (<40 mM)[3] | Moderate | Easier preparation of concentrated stock solutions for in vivo administration. |
| Km for Firefly Luciferase | 2.06 µM[1] | Higher | Higher affinity for the enzyme, contributing to brighter signals at lower substrate concentrations.[8] |
Experimental Protocols
The following protocols provide a general framework for using this compound in both in vitro and in vivo settings. Optimization may be required depending on the specific cell line, animal model, and imaging system.
In Vitro Imaging Protocol
This protocol is suitable for assessing luciferase expression in cultured cells.
Reagents and Materials:
-
Cells expressing firefly luciferase (Fluc) or Akaluc
-
This compound
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Multi-well plates (e.g., 24-well or 96-well)
-
Bioluminescence imaging system
Methodology:
-
Cell Seeding: Seed luciferase-expressing cells in a multi-well plate and culture until they reach the desired confluency.
-
Substrate Preparation: Prepare a stock solution of this compound in sterile PBS. A typical stock concentration is 60 mM.[8] Store frozen at -80°C, protected from light.[8] Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 250 µM).[10]
-
Substrate Addition: Remove the old medium from the cells and add the this compound-containing medium.
-
Image Acquisition: Immediately begin imaging using a bioluminescence imaging system. Acquire images every 1-2 minutes to determine the peak signal.[10]
In Vivo Imaging Protocol
This protocol outlines the general procedure for small animal imaging.
Reagents and Materials:
-
Animal model with luciferase-expressing cells/tissues
-
This compound
-
Sterile PBS or saline
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
Methodology:
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic agent. Shave the fur over the area to be imaged to reduce light scatter.
-
Substrate Preparation: Prepare a sterile solution of this compound in PBS or saline. A typical concentration for intraperitoneal injection is 5 mM.[11]
-
Substrate Administration: Administer the this compound solution to the animal. Common routes of administration include:
-
Image Acquisition: Place the anesthetized animal in the imaging chamber. Begin acquiring images approximately 15 minutes post-injection, as this is often when the peak signal is observed.[5] Continue to acquire images at regular intervals to capture the full kinetic profile of the signal.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the imaging software.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its superior near-infrared light emission, enhanced tissue penetration, and high signal intensity at low concentrations empower researchers to conduct more sensitive and accurate longitudinal studies in small animals. By following the detailed protocols and understanding the core principles outlined in this guide, scientists can effectively integrate this compound into their research to gain deeper insights into complex biological processes in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. electronicspecifier.com [electronicspecifier.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. medilumine.com [medilumine.com]
- 8. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Significance of AkaLumine Hydrochloride in Preclinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioluminescence imaging (BLI) is a cornerstone of preclinical research, enabling the non-invasive monitoring of biological processes in living subjects. The development of AkaLumine hydrochloride, a synthetic analog of D-luciferin, represents a significant advancement in this field. Its near-infrared (NIR) light emission circumvents the limitations of traditional bioluminescent substrates, offering substantially improved sensitivity for deep-tissue imaging. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, comparative performance data, and standardized experimental protocols for its application in preclinical research.
Introduction: Overcoming the Barriers of Deep-Tissue Imaging
Conventional bioluminescence imaging utilizing the firefly luciferase (Fluc) and D-luciferin system has long been a staple in preclinical studies for monitoring tumor growth, cellular trafficking, and gene expression.[1][2] However, the emission maximum of the D-luciferin/Fluc reaction occurs in the visible light spectrum (λmax ≈ 562 nm), which is readily absorbed and scattered by biological tissues, particularly by hemoglobin and melanin.[1] This significantly attenuates the signal from deep-seated biological targets, limiting the sensitivity of in vivo imaging.
This compound was developed to address this fundamental limitation.[3][4] As a water-soluble derivative of AkaLumine, it serves as a substrate for firefly luciferase, catalyzing a reaction that produces light in the near-infrared (NIR) spectrum (λmax ≈ 677 nm).[1][3][5][6][7] This region of the electromagnetic spectrum, often referred to as the "NIR window," is characterized by minimal absorption by biological components, allowing for significantly greater light penetration through tissues.[8] This key characteristic translates to a dramatic increase in the sensitivity of detecting biological processes deep within living organisms.[1][8]
Mechanism of Action and the AkaBLI System
This compound functions as a substrate for firefly luciferase (Fluc) in an ATP-dependent oxidation reaction, resulting in the emission of photons.[1] The unique chemical structure of this compound alters the conformation of the enzyme's active site, leading to the emission of red-shifted light.
To further enhance the brightness of this system, a mutant of firefly luciferase, named Akaluc, was engineered through directed evolution to be an even more efficient catalyst for this compound.[2][9] The combination of this compound and the Akaluc enzyme is referred to as the AkaBLI system, which can produce a bioluminescent signal that is 100 to 1,000 times brighter than the conventional D-luciferin/Fluc system in vivo.[8][9][10]
Figure 1: this compound Bioluminescence Reaction
Quantitative Performance Data
The superiority of this compound, particularly within the AkaBLI system, is evident in its quantitative performance metrics compared to the traditional D-luciferin/Fluc system.
Table 1: Comparative Properties of Bioluminescent Substrates
| Property | D-luciferin | This compound | Reference(s) |
| Emission Maximum (λmax) | ~562 nm | ~677 nm | [1] |
| Km for Fluc | - | 2.06 μM | [5] |
| Water Solubility | Limited | High (<40 mM) | [1] |
| Brain Penetrance | Low | Yes | [8][10] |
Table 2: In Vitro and In Vivo Performance Enhancements
| Comparison Metric | Fold Increase with AkaLumine-HCl | Experimental Context | Reference(s) |
| Tissue Penetration (4mm) | 5-fold vs. D-luciferin | Beef tissue slices | [1][3] |
| Tissue Penetration (8mm) | 8.3-fold vs. D-luciferin | Beef tissue slices | [1][3] |
| Signal Intensity (in vivo) | >40-fold vs. D-luciferin | Subcutaneous tumor model (1 mM substrate) | [1] |
| Deep Tissue Sensitivity | 8.1-fold vs. D-luciferin | Lung metastases model | [1] |
| Deep Tissue Sensitivity | 3.3-fold vs. CycLuc1 | Lung metastases model | [1] |
| AkaBLI System Brightness | 100 to 1000-fold vs. Fluc/D-luciferin | In vivo | [9][10] |
| AkaBLI Glioma Tracking | >100-fold vs. Fluc/D-luciferin | Intracranial glioma model | [2] |
Experimental Protocols
The following sections provide generalized protocols for the use of this compound in preclinical research, based on methodologies cited in the literature.
In Vitro Bioluminescence Assays
This protocol is suitable for assessing luciferase activity in cell culture.
-
Cell Preparation: Plate cells expressing luciferase (e.g., Fluc or Akaluc) in a 96-well plate. A typical density is 2 x 10^5 cells per well in 100 µL of PBS.[5]
-
Substrate Preparation: Prepare a working solution of this compound in sterile, ultra-pure water or PBS.[2][5] Protect the solution from light.
-
Assay Execution: Add this compound to the cells at a final concentration typically ranging from 2.5 µM to 250 µM.[2][5] For some cell lines, a maximal signal is achieved at concentrations as low as 2.5 µM.[5] It is recommended to also add ATP to a final concentration of 5 mM.[5]
-
Data Acquisition: Immediately after substrate addition, measure the bioluminescent signal using a plate reader or an in vivo imaging system (IVIS).[2][5] Kinetic reads can be performed to determine the peak signal time.
In Vivo Bioluminescence Imaging
This protocol outlines the steps for non-invasive imaging of luciferase-expressing cells in animal models.
-
Animal and Cell Preparation: For tumor models, implant luciferase-expressing cells subcutaneously or orthotopically into the subject animals (e.g., mice).[1][2] For cell tracking studies, cells can be administered via intravenous or other appropriate routes.[9]
-
Substrate Preparation and Administration: Prepare a sterile solution of this compound. The concentration and administration route can be varied depending on the model. A common approach is intraperitoneal (i.p.) injection of a 30 mM solution.[10][11] For brain imaging, doses of 25 mg/kg have been used.[2]
-
Imaging: Anesthetize the animals and place them in a light-tight imaging chamber of an IVIS or similar cooled CCD camera-based system.[2][9] Image acquisition parameters such as exposure time, binning, and f/stop should be optimized and kept consistent throughout a study.[2] Images are typically acquired at various time points post-substrate injection to capture the peak signal.
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) using appropriate software. The data is often expressed as photon flux (photons/second/cm²/steradian).
Figure 2: Generalized In Vivo Imaging Workflow
Applications in Preclinical Research
The enhanced sensitivity and deep-tissue imaging capabilities of this compound have made it a valuable tool in several areas of preclinical research.
-
Oncology: this compound enables the highly sensitive tracking of primary tumor growth, metastasis, and response to therapy, even for deep-seated tumors in organs like the lungs and brain.[1][2][3][8] It allows for the detection of micrometastases and minimal residual disease that may be missed with conventional imaging.[2][8][12]
-
Neurobiology: Due to its ability to cross the blood-brain barrier, this compound is particularly advantageous for neurobiological studies.[8][9] It allows for the non-invasive imaging of neural activity and the progression of neurological diseases in the brains of freely moving animals.[9][13]
-
Infectious Disease: The AkaBLI system has been used to monitor the in vivo dynamics of viral infections, such as SARS-CoV-2, providing spatiotemporal information on viral replication and spread.[14]
-
Cell Therapy and Regenerative Medicine: The high sensitivity of this compound facilitates the tracking of administered cell therapies to assess their biodistribution, engraftment, and long-term fate.[15]
Figure 3: Logical Comparison of Bioluminescent Substrates
Conclusion
This compound represents a paradigm shift in preclinical bioluminescence imaging. Its near-infrared emission profile directly addresses the primary limitation of D-luciferin, enabling researchers to visualize biological processes with unprecedented sensitivity in deep-tissue contexts. The development of the complementary Akaluc enzyme further amplifies this advantage, making the AkaBLI system an exceptionally powerful tool for a wide range of applications, from tracking cancer progression to monitoring neural activity. As research continues to push the boundaries of in vivo imaging, this compound is poised to remain an indispensable substrate for generating critical insights into health and disease.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicspecifier.com [electronicspecifier.com]
- 4. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medilumine.com [medilumine.com]
- 7. medkoo.com [medkoo.com]
- 8. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 9. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 12. biorxiv.org [biorxiv.org]
- 13. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Chemical structure and properties of AkaLumine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AkaLumine hydrochloride, a near-infrared (NIR) emitting luciferin analog. Designed for professionals in research and drug development, this document details the core characteristics of this compound, offering structured data, experimental protocols, and visual workflows to facilitate its integration into advanced bioluminescence imaging studies.
Chemical Structure and Physicochemical Properties
This compound, also known as TokeOni, is a synthetic luciferin analog engineered for enhanced deep-tissue imaging.[1][2] Its chemical structure features a dimethylaminophenyl butadienyl group attached to a dihydrothiazole carboxylic acid core. The hydrochloride salt form significantly improves its aqueous solubility compared to its free base, AkaLumine.[1][3]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| IUPAC Name | (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | [4] |
| CAS Number | 2558205-28-8 | [4][5][6] |
| Chemical Formula | C₁₆H₁₉ClN₂O₂S | [4] |
| Molecular Weight | 338.85 g/mol | [4] |
| Solubility | Water: >40 mM (or 25 mg/mL) DMSO: 120 mg/mL | [1][6] |
| Storage Conditions | Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year | [6] |
| Appearance | Powder |
Optical and Bioluminescent Properties
This compound is distinguished by its near-infrared light emission upon reaction with firefly luciferase (Fluc), a property that confers significant advantages for in vivo imaging.[1] The longer wavelength of emitted light minimizes absorption and scattering by biological tissues, such as hemoglobin and water, enabling more sensitive detection of signals from deep within living organisms.[7][8][9]
Here is a comparison of the key optical and bioluminescent properties of this compound with the conventional D-luciferin:
| Property | This compound | D-luciferin | Reference(s) |
| Emission Maximum (λmax) | 670-680 nm | ~562 nm | [1][7][8][9][10][11] |
| Enzyme | Firefly Luciferase (Fluc) and its mutant, Akaluc | Firefly Luciferase (Fluc) | [1][7] |
| Michaelis Constant (Km) | 2.06 µM (for recombinant Fluc) | - | [5][12][13] |
| Bioluminescence Quantum Yield | 4.0 ± 0.5% | ~48% (at pH 8.0) | [3] |
| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin in 4-8 mm thick tissue | - | [1] |
Despite a lower quantum yield compared to D-luciferin, the red-shifted emission of this compound results in a superior signal-to-noise ratio for deep-tissue imaging.[3]
Experimental Protocols
Detailed methodologies for utilizing this compound in both in vitro and in vivo experiments are provided below. These protocols are based on established research and offer a starting point for laboratory implementation.
In Vitro Cell-Based Assay
This protocol outlines the steps for measuring bioluminescence in cells expressing firefly luciferase.
Materials:
-
Cells expressing firefly luciferase (e.g., LLC/luc, MDA-MB-231/luc)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
ATP-magnesium solution (e.g., 5 mM)
-
Bioluminescence imaging system
Procedure:
-
Culture luciferase-expressing cells in a 96-well plate to the desired confluency.
-
Prepare a working solution of this compound in PBS or serum-free medium. A final concentration of 2.5 µM is often sufficient to achieve maximal signal.[5]
-
Add the this compound working solution and ATP-magnesium solution to the cells.
-
Immediately measure the bioluminescence signal using an imaging system.
In Vivo Animal Imaging
This protocol describes the procedure for non-invasive bioluminescence imaging in animal models.
Materials:
-
Animal model with luciferase-expressing cells (e.g., tumor xenograft mouse model)
-
This compound solution for injection (e.g., 2.5 mg/mL in water)
-
Anesthetic
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Anesthetize the animal.
-
Administer this compound via intraperitoneal (i.p.) injection. A typical dose is 25 mg/kg.[14]
-
Wait for the substrate to distribute. Peak signal is often observed around 15 minutes post-injection.[7]
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. Typical exposure times range from 1 to 5 minutes.[14]
Bioluminescence Reaction Pathway
The bioluminescence of this compound is generated through an ATP-dependent enzymatic oxidation reaction catalyzed by firefly luciferase. This process is analogous to the reaction of D-luciferin.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its superior physicochemical and optical properties, particularly its high aqueous solubility and near-infrared emission, enable researchers to conduct more sensitive and accurate in vivo studies. This guide provides the essential technical information and protocols to effectively utilize this compound in a variety of research applications, from fundamental cell biology to preclinical drug development.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkaLumine-HCl [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 3. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 4. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. Absorption Spectra for Firefly Bioluminescence Substrate Analog: TokeOni in Various pH Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | 2558205-28-8 | Data Sheet | BioChemPartner [biochempartner.com]
- 14. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Near-Infrared Glow: A Technical Guide to the Spectral Properties of AkaLumine Hydrochloride
For Immediate Release
This technical guide provides a comprehensive overview of the spectral properties of AkaLumine hydrochloride, a synthetic luciferin analogue revolutionizing bioluminescence imaging. Tailored for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound's emission, offering a detailed examination of its quantitative spectral data, the experimental protocols for its characterization, and visualizations of its role in key biological signaling pathways.
Executive Summary
This compound, in combination with firefly luciferase (FLuc) and its engineered variant, Akaluc, produces a distinct near-infrared (NIR) bioluminescence signal. This red-shifted emission offers significant advantages for in vivo imaging, enabling deeper tissue penetration and higher signal-to-noise ratios compared to conventional bioluminescent systems like D-luciferin. This guide presents the critical data and methodologies for harnessing the full potential of this advanced imaging substrate.
Quantitative Spectral Properties
The efficacy of a bioluminescent reporter system is fundamentally defined by its spectral characteristics. The following tables summarize the key quantitative emission properties of this compound in comparison to the traditional D-luciferin substrate.
Table 1: Emission Maxima of Bioluminescent Substrates with Various Luciferases
| Bioluminescent Substrate | Luciferase | Emission Maximum (λmax) | Reference |
| This compound | Firefly Luciferase (FLuc) | 670 - 677 nm | [1][2][3][4] |
| This compound | Akaluc | ~650 nm | [5] |
| D-luciferin | Firefly Luciferase (FLuc) | ~560 - 600 nm | [5] |
Table 2: Quantum Yield and Michaelis Constant of this compound
| Property | Value | Conditions | Reference |
| Bioluminescence Quantum Yield (Φ) | 4.0 ± 0.5% | With Photinus pyralis luciferase | [6] |
| Michaelis Constant (Km) | 2.06 μM | For recombinant firefly luciferase (Fluc) protein | [4] |
Experimental Protocols
Accurate characterization of the spectral properties of this compound relies on precise experimental methodologies. The following sections detail standardized protocols for measuring the emission spectrum and quantum yield.
Measurement of Bioluminescence Emission Spectrum
This protocol outlines the steps to determine the wavelength of maximum light emission from the this compound-luciferase reaction.
Materials:
-
This compound stock solution
-
Recombinant firefly luciferase (FLuc) or Akaluc
-
Assay buffer (e.g., Tris-HCl or phosphate buffer with Mg²⁺ and ATP)
-
Luminometer or spectrophotometer with a spectral scanning function
-
96-well white opaque plates
Procedure:
-
Prepare Reagents: Dilute the this compound stock solution and luciferase enzyme to their working concentrations in the assay buffer. The final concentration of this compound is typically in the low micromolar range, while the luciferase concentration should be sufficient to produce a stable signal.
-
Reaction Setup: In a 96-well white opaque plate, add the assay buffer, followed by the luciferase solution.
-
Initiate Reaction: To start the bioluminescent reaction, inject the this compound solution into the wells containing the luciferase.
-
Spectral Measurement: Immediately place the plate in a luminometer or spectrophotometer capable of spectral scanning. Acquire the emission spectrum over a wavelength range of approximately 500 nm to 800 nm.
-
Data Analysis: The wavelength at which the highest intensity is recorded is the emission maximum (λmax). Normalize the spectra for comparison.
Determination of Bioluminescence Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of photon emission per reacted substrate molecule. This protocol provides a method for its determination.
Materials:
-
Calibrated luminometer or a single-photon counting setup
-
This compound of known concentration
-
Firefly luciferase
-
Assay buffer
-
Standard light source for calibration (optional, if the instrument is not pre-calibrated)
Procedure:
-
Instrument Calibration: Ensure the luminometer is calibrated to provide absolute photon counts. This may involve using a standard light source with a known photon flux.
-
Reaction Preparation: Prepare a reaction mixture containing a known, limiting amount of this compound and an excess of firefly luciferase in the assay buffer. This ensures that all the substrate is consumed during the reaction.
-
Photon Counting: Initiate the reaction and measure the total number of photons emitted over the entire course of the reaction until the signal returns to the baseline. This integrated photon count represents the total light output.
-
Calculate Moles of Substrate: Determine the number of moles of this compound used in the reaction from its initial concentration and the reaction volume.
-
Quantum Yield Calculation: The quantum yield is calculated using the following formula: Φ = (Total number of photons emitted) / (Number of this compound molecules)
Signaling Pathways and Experimental Workflows
This compound's primary application lies in the luciferase-catalyzed bioluminescence pathway. Furthermore, its spectral properties make it a suitable donor for Bioluminescence Resonance Energy Transfer (BRET) applications.
Firefly Luciferase Bioluminescence Pathway
The fundamental mechanism involves the enzymatic oxidation of this compound by luciferase in the presence of ATP and magnesium ions, resulting in the emission of light.
Bioluminescence Resonance Energy Transfer (BRET) Experimental Workflow
BRET is a powerful technique for studying protein-protein interactions. In a BRET experiment using this compound, the luciferase acts as the donor, and its substrate, this compound, provides the energy for a nearby acceptor fluorophore.
Conclusion
This compound stands out as a superior substrate for bioluminescence imaging, particularly for in vivo applications requiring deep-tissue visualization. Its near-infrared emission profile, coupled with a favorable quantum yield, provides researchers with a powerful tool to study complex biological processes with enhanced sensitivity and accuracy. The standardized protocols and conceptual frameworks presented in this guide are intended to facilitate the effective implementation and interpretation of studies utilizing this innovative bioluminescent probe.
References
- 1. Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. content.ilabsolutions.com [content.ilabsolutions.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
AkaLumine Hydrochloride: A Technical Guide to Water Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the water solubility and stability of AkaLumine hydrochloride, a key substrate for near-infrared (NIR) bioluminescence imaging. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Core Properties of this compound
This compound is the hydrochloride salt of AkaLumine, a D-luciferin analogue. The addition of the hydrochloride moiety significantly enhances its water solubility compared to its free base form, making it highly suitable for in vivo applications.[1] In the presence of firefly luciferase (Fluc) or its engineered variant, Akaluc, this compound undergoes an enzymatic reaction to emit near-infrared (NIR) light with a maximum wavelength (λmax) of approximately 677 nm.[1][2][3] This NIR emission allows for highly sensitive deep-tissue imaging due to the reduced absorption of light by biological tissues in this spectral window.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and stability of this compound based on available information.
Table 1: Solubility of this compound
| Solvent | Solubility | Approximate Molar Concentration | Notes |
| Water | < 40 mM | < 40 mM | High solubility is a key feature for in vivo use.[1] |
| Water | 25 mg/mL | ~73.78 mM | Sonication is recommended to aid dissolution.[5] |
| DMSO | 120 mg/mL | ~354.14 mM | Sonication is recommended to aid dissolution.[5] |
| Alcohol | Soluble | Not specified | [6][7] |
Note: The molecular weight of this compound is approximately 338.85 g/mol .[3][5][6][8]
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | 3 years | Store desiccated and protected from light.[5][6][7] |
| In Solvent | -80°C | 1 year | [5] |
| Stock Solution | -80°C | 6 months | Protect from light and store under nitrogen. Avoid repeated freeze-thaw cycles.[2] |
| Stock Solution | -20°C | 1 month | Protect from light and store under nitrogen. Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. However, based on product datasheets and related literature, the following methodologies are recommended.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for further dilution to working concentrations.
Materials:
-
This compound powder
-
Deionized water or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (recommended)
-
Sterile, light-protecting microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of solvent (deionized water or DMSO) to achieve the desired concentration. A common stock concentration is 40 mg/mL.[5]
-
Vortex the mixture thoroughly.
-
If necessary, sonicate the solution to ensure complete dissolution.[5]
-
For aqueous solutions intended for cell-based assays or in vivo use, sterile filter the solution through a 0.22 µm filter.[2]
-
Aliquot the stock solution into single-use, light-protecting tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Synthesis of this compound
Objective: To convert the less soluble AkaLumine free base into the water-soluble hydrochloride salt.
Materials:
-
AkaLumine
-
4 M HCl in Dioxane
-
Centrifuge
Protocol:
-
Suspend AkaLumine (e.g., 20 mg, 0.066 mmol) in a suitable solvent.
-
Add 4 M HCl in Dioxane (e.g., 0.5 ml).
-
Vortex the mixture for 10 minutes.
-
Centrifuge the mixture to separate the precipitate (this compound) from the supernatant.
-
Isolate the precipitate.[1]
Visualized Workflows and Pathways
Bioluminescence Reaction Pathway
The following diagram illustrates the enzymatic reaction that produces bioluminescence.
Caption: Enzymatic reaction of this compound with luciferase.
Experimental Workflow for In Vitro Cell-Based Assay
This diagram outlines a typical workflow for using this compound in a cell-based bioluminescence assay.
Caption: Workflow for an in vitro bioluminescence assay.
Concluding Remarks
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 6. AkaLumine-HCl Supplier | TokeOni | luminescence Agent | CAS 1176235-08-7| AOBIOUS [aobious.com]
- 7. AOB9983-50 | AkaLumine-HCl (TokeOni) [1176235-08-7 (Free Base)] Clinisciences [clinisciences.com]
- 8. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the AkaBLI system with Akaluc and AkaLumine hydrochloride
An In-depth Technical Guide to the AkaBLI System with Akaluc and AkaLumine Hydrochloride
Introduction to the AkaBLI System
In the landscape of preclinical and biological research, in vivo bioluminescence imaging (BLI) serves as a cornerstone for visualizing and quantifying biological processes within living organisms.[1] Traditional BLI systems, while powerful, face limitations in sensitivity, particularly in deep tissues, due to the suboptimal tissue penetration of the emitted light.[2][3] The AkaBLI system, an advanced bioluminescence technology, was engineered to overcome these challenges. It comprises a synthetically developed luciferin analog, this compound, and a correspondingly evolved luciferase enzyme, Akaluc.[4][5] This combination produces near-infrared (NIR) light, which is less absorbed and scattered by biological tissues, thereby enabling unprecedented sensitivity for deep-tissue imaging and the tracking of a small number of cells in vivo.[2][6][7]
The core innovation of the AkaBLI system lies in its red-shifted emission spectrum.[1] Akaluc, a variant of firefly luciferase (FLuc) created through directed evolution, is optimized to catalyze the oxidation of this compound.[4] This reaction yields a significantly brighter light output with a peak wavelength in the near-infrared range, leading to superior performance for deep-tissue applications compared to conventional FLuc/D-luciferin systems.[8][9] The enhanced photon emission and deeper tissue penetration have enabled researchers to monitor diverse biological phenomena, from single-cell metastasis to neuronal activity in the brains of freely moving animals.[1][10]
Core Components: Akaluc and this compound
Akaluc Luciferase
Akaluc is a genetically engineered variant of firefly luciferase derived through directed evolution.[4] It contains 28 amino acid mutations compared to its parent FLuc, which optimize its catalytic efficiency and specificity for the synthetic substrate, AkaLumine.[1] This engineering results in a bioluminescent reaction that is significantly brighter in vivo than conventional systems.[4] The Akaluc gene can be introduced into cells or organisms using standard molecular biology techniques, such as lentiviral transduction, to serve as a reporter for a wide array of biological studies.[11]
This compound
This compound is a synthetic, water-soluble analog of D-luciferin.[6] Its extended π-conjugation system is responsible for the red-shifted, near-infrared light emission upon enzymatic oxidation.[8] This NIR emission (peaking at ~650-677 nm) falls within the "optical window" of biological tissues, where the absorption by hemoglobin and water is minimal, allowing for greater light penetration and detection from deep within the organism.[5][6]
Quantitative Data and System Performance
The performance of the AkaBLI system has been quantitatively benchmarked against traditional BLI systems. The data below summarizes its key physicochemical and performance characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉ClN₂O₂S | [12] |
| Molecular Weight | 338.85 g/mol | [13][14] |
| Max Emission Wavelength (with Akaluc) | ~650 nm | |
| Max Emission Wavelength (with FLuc) | ~677 nm | [5][6] |
| Km for FLuc | 2.06 μM | [15] |
| Water Solubility | High (<40 mM) | [6] |
Table 2: Comparative Performance of Bioluminescence Systems
| Parameter | AkaBLI System (Akaluc/AkaLumine) | FLuc/D-luciferin System | Reference |
| Peak Emission Wavelength | ~650 nm | ~600 nm | [16] |
| Relative In Vivo Brightness | 10 to 1000-fold brighter for deep tissue | Baseline | [4][7][10] |
| In Vitro Detection Limit | ~5 cells | ~500 cells | [7][17] |
| In Vivo Detection Limit (Glioma) | ~5,000 cells | >100,000 cells | [4][7] |
| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin | Baseline | [6] |
Mechanism of Action
The fundamental mechanism of the AkaBLI system follows the principles of firefly bioluminescence but is optimized for near-infrared emission. The Akaluc enzyme catalyzes the reaction between its substrate, AkaLumine, adenosine triphosphate (ATP), and molecular oxygen. This reaction produces an excited-state oxyluciferin analog that, upon returning to its ground state, releases a photon of light in the near-infrared spectrum.
Caption: The catalytic reaction pathway of the AkaBLI system.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the AkaBLI system. Below are protocols for key experimental procedures.
Protocol 1: Lentiviral Vector Production for Akaluc Expression
This protocol describes the generation of lentiviral particles for stable expression of Akaluc in target cells.[11]
-
Cell Seeding (Day 0): Seed 293T cells in 10 cm dishes at a density of 5.0 x 10⁶ cells per dish in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection (Day 1): Transfect the 293T cells with plasmids encoding the Akaluc gene, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Collection (Day 4):
-
Collect the cell culture supernatant containing viral particles 48 hours post-transfection.
-
Filter the supernatant through a 0.45 μm filter to remove cell debris.
-
-
Virus Concentration:
-
Concentrate the filtered supernatant by ultracentrifugation at 40,000 x g for 2 hours at 4°C.
-
Carefully discard the supernatant and resuspend the viral pellet in sterile PBS.
-
-
Storage: Aliquot the concentrated viral suspension and store at -80°C. Avoid repeated freeze-thaw cycles.
Caption: Workflow for producing Akaluc-expressing lentivirus.
Protocol 2: In Vitro Cell-Based Luminescence Assay
This protocol is for quantifying the bioluminescence of Akaluc-expressing cells in a multi-well plate format.[15]
-
Cell Preparation: Disperse and suspend Akaluc-expressing cells in 100 μL of PBS in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Substrate Addition: Add this compound to a final concentration of 100 µM. Concurrently, add ATP-Mg to a final concentration of 5 mM.
-
Imaging: Immediately place the plate in a bioluminescence imaging system and acquire images. Analyze the light output (flux) from each well.
Protocol 3: In Vivo Bioluminescence Imaging in a Murine Model
This protocol outlines the general steps for non-invasive imaging of Akaluc-expressing cells in live mice.[14][15]
-
Animal and Cell Preparation: Implant Akaluc-expressing cells into mice via the desired route (e.g., subcutaneously, intravenously, or orthotopically).
-
Substrate Administration: Prepare a working solution of this compound in sterile water or PBS. Administer the substrate to the mice, typically via intraperitoneal (IP) injection. A common dosage range is 50-200 mg/kg.[14]
-
Image Acquisition:
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the accompanying software. The signal is typically expressed as radiance (photons/second/cm²/steradian).
Caption: General experimental workflow for in vivo AkaBLI.
Limitations and Considerations
Despite its significant advantages, the AkaBLI system is not without its limitations. Some studies have reported that under certain conditions, particularly with subcutaneous substrate delivery, the conventional FLuc system may produce a stronger signal.[9][18] Furthermore, non-specific background signals have been observed in the liver following intraperitoneal administration of AkaLumine-HCl in naïve mice.[9][13] Researchers should perform careful control experiments to account for potential background luminescence and optimize substrate concentration and administration routes for their specific models.
Conclusion
The AkaBLI system, integrating the engineered Akaluc luciferase and the synthetic this compound substrate, represents a significant advancement in bioluminescence imaging technology. Its capacity for producing bright, near-infrared light enables highly sensitive, non-invasive imaging of cellular and molecular processes deep within living animals.[1][2] By providing superior tissue penetration and a higher signal-to-noise ratio, AkaBLI has expanded the possibilities for longitudinal studies in cancer biology, immunology, and neuroscience. While researchers must consider its specific limitations and optimize protocols accordingly, the AkaBLI system is a powerful and versatile tool for the modern life scientist.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 8. Emerging Synthetic Bioluminescent Reactions for Non-Invasive Imaging of Freely Moving Animals [mdpi.com]
- 9. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for noninvasive imaging of hematopoietic reconstitution in live mice using Akaluc bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Illuminating Deep-Tissue Biology: In Vivo Imaging with AkaLumine Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine hydrochloride is a synthetic luciferin analog that serves as a substrate for firefly luciferase (Fluc) and its engineered variants, such as Akaluc.[1][2][3] Its reaction with luciferase produces near-infrared (NIR) light with a peak emission at approximately 677 nm.[1][3] This long-wavelength emission falls within the "optical window" of biological tissues, where the absorption by hemoglobin and water is minimal.[3][4] Consequently, this compound enables highly sensitive bioluminescence imaging (BLI) of deep-seated biological processes in vivo, offering a significant advantage over traditional substrates like D-luciferin, which emits at a shorter wavelength (around 562 nm).[1] These characteristics make this compound a powerful tool for non-invasive tracking of cells, monitoring gene expression, and evaluating therapeutic responses in preclinical research and drug development.[3][5]
Mechanism of Action and Advantages
This compound readily crosses cell membranes and, in the presence of ATP and firefly luciferase, undergoes an oxidative decarboxylation reaction to produce an electronically excited oxyluciferin analog. As this molecule returns to its ground state, it releases energy in the form of NIR light. The key advantages of using this compound for in vivo imaging include:
-
Enhanced Deep-Tissue Penetration: The near-infrared light emitted from the AkaLumine-luciferase reaction is less scattered and absorbed by tissues, allowing for the detection of signals from deeper anatomical locations with higher sensitivity.[1]
-
High Signal-to-Noise Ratio: The combination of this compound with the engineered luciferase, Akaluc, can produce a bioluminescent signal that is 100 to 1,000 times brighter than the conventional D-luciferin/luciferase system in vivo.[3]
-
Low Substrate Concentration Requirement: Maximal or near-maximal signal intensity can be achieved at lower concentrations compared to D-luciferin.[1]
-
Favorable Pharmacokinetics: this compound exhibits good bioavailability and has been shown to cross the blood-brain barrier, enabling imaging of the central nervous system.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for in vivo imaging applications.
Table 1: Physicochemical and Optical Properties
| Parameter | Value | Reference |
| Peak Emission Wavelength (λmax) | ~677 nm | [1] |
| Emission Range | Near-Infrared (NIR) | [4] |
| Solubility | High in water and saline | [4] |
Table 2: In Vitro and In Vivo Performance
| Parameter | Value | Comparison with D-luciferin | Reference |
| In Vivo Signal Strength (with Akaluc) | 100-1000x brighter | Significantly higher | [3] |
| Deep Tissue Penetration | 5 to 8.3-fold higher | Superior | [1] |
| Optimal In Vitro Concentration | Saturation at ~20 µM | Lower concentration for saturation | [6] |
| Recommended In Vivo Dose (mice) | 25 mg/kg; 30-33 mM solution | Effective at lower concentrations | [1][5] |
| Signal Kinetics | Stable and prolonged emission | Longer signal duration | [1] |
Experimental Protocols
Reagent Preparation
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Syringe filters (0.22 µm) for sterilization
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. A common stock solution concentration is 30 mM.[3][6]
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in sterile water or PBS.
-
Gently vortex or mix until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light. For immediate use, it can be kept on ice.
In Vivo Bioluminescence Imaging of Subcutaneous Tumors in Mice
Materials:
-
Mice bearing luciferase-expressing subcutaneous tumors
-
Prepared this compound solution (e.g., 30 mM)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Administer the this compound solution via intraperitoneal (i.p.) injection. A typical dose is 100 µL of a 30 mM solution or 25 mg/kg body weight.[5][6]
-
Immediately place the anesthetized mouse inside the imaging chamber.
-
Acquire images starting approximately 15 minutes post-injection.[4]
-
Set the imaging parameters. Typical settings include:
-
Exposure time: 1 second to 1 minute, depending on signal intensity.
-
Binning: Medium to high.
-
F-stop: 1 to 2.
-
Emission filter: Open or a specific NIR filter (e.g., 660 nm or higher).
-
-
Acquire a sequence of images to determine the peak signal time for your specific model.
-
Analyze the images using the accompanying software to quantify the bioluminescent signal (e.g., in photons/second/cm²/steradian).
In Vivo Bioluminescence Imaging of Deep-Tissue Metastasis (e.g., Lungs)
Procedure:
This protocol is similar to the subcutaneous tumor imaging protocol, with a key emphasis on leveraging the NIR properties of this compound for deep-tissue detection.
-
Follow steps 1-3 from the subcutaneous tumor imaging protocol.
-
For deep-tissue imaging, it is crucial to allow sufficient time for the substrate to distribute. Begin image acquisition around 15-20 minutes post-injection.[4]
-
Use an open emission filter initially to capture the maximum signal. For more specific analysis, use a series of NIR filters (e.g., 660 nm, 680 nm, 700 nm) to confirm the spectral characteristics of the signal.
-
Longer exposure times may be necessary to detect faint signals from deep tissues.
-
Analyze the images to quantify the metastatic burden. Ex vivo imaging of the lungs can be performed post-mortem to confirm the in vivo findings.[1]
Diagrams
Caption: Bioluminescence reaction of this compound.
Caption: General experimental workflow for in vivo imaging.
Troubleshooting and Safety Considerations
-
Low Signal:
-
Ensure the luciferase reporter is adequately expressed in the cells.
-
Confirm the correct preparation and storage of the this compound solution to prevent degradation.
-
Optimize the imaging time post-injection, as kinetics can vary between models.
-
-
High Background/Non-specific Signal:
-
Some studies have reported non-specific signals in the liver region following intraperitoneal injection.[7] It is advisable to image a control animal (without luciferase-expressing cells) that has been administered this compound to determine the level of background signal.
-
-
Animal Safety:
-
One study noted a skin reaction in mice following the administration of this compound.[8] Monitor animals for any adverse reactions.
-
Always follow approved animal care and use protocols for anesthesia and injections.
-
Conclusion
This compound represents a significant advancement in bioluminescence imaging, enabling researchers to visualize cellular and molecular events in deep tissues with unprecedented sensitivity. By following these detailed protocols and considering the quantitative data provided, scientists and drug development professionals can effectively leverage this powerful technology to accelerate their preclinical research.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of two mouse strains conditionally expressing bright luciferases with distinct emission spectra as new tools for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Standard Operating Procedure for AkaLumine Hydrochloride Administration in Mice: Application Notes and Protocols
Introduction
AkaLumine hydrochloride is a synthetic luciferin analog that generates near-infrared (NIR) bioluminescence with a peak emission at approximately 677 nm when it reacts with firefly luciferase (Fluc) and its engineered variants.[1] This red-shifted light is less absorbed and scattered by biological tissues compared to the light produced by the traditional substrate, D-luciferin (peak emission ~562 nm).[1] Consequently, this compound enables more sensitive detection of luciferase-expressing cells in deep tissues, making it a superior choice for various in vivo imaging applications, including cancer research, immunology, and neuroscience.[1][2]
The AkaBLI system, which pairs this compound with an enhanced luciferase enzyme called Akaluc, can produce emissions that are 100 to 1000 times brighter than conventional luciferase systems.[3] This document provides a detailed standard operating procedure for the preparation and administration of this compound in mice for bioluminescence imaging (BLI).
Data Presentation
The following tables summarize key quantitative data for the administration and imaging of this compound in murine models.
Table 1: this compound Dosage and Administration
| Parameter | Value | Mouse Model/Cell Line | Administration Route | Reference |
| Concentration | 1 mM, 5 mM, 33 mM | LLC/luc subcutaneous tumors | Intraperitoneal (i.p.) | [1] |
| 5 mM (in 100 µL) | 4T1Br5 cells | Intraperitoneal (i.p.) | [4] | |
| 30 mM | Not specified | Intraperitoneal (i.p.) | [3][5] | |
| 15 mM (5 µL/g body weight) | CAG-Venus/Akaluc mice | Intraperitoneal (i.p.) | [6][7] | |
| Dosage | 25 mg/kg | Glioma cells | Intraperitoneal (i.p.) | [2][8] |
| 50 mg/kg | KB1P organoids | Intraperitoneal (i.p.) | [9] | |
| Solubility | <40 mM in water | Not Applicable | Not Applicable | [1] |
| Working Solution | 2.5 mg/mL in H₂O | Glioma cells | Not Applicable | [2][8] |
Table 2: In Vivo Bioluminescence Imaging Parameters
| Parameter | Value | Imaging System | Notes | Reference |
| Time to Image | 15 minutes post-injection | IVIS Spectrum | Time for substrate distribution and peak signal. | [10][11] |
| 17 minutes post-injection | IVIS Spectrum | - | [9] | |
| Up to 30 minutes | IVIS Lumina XRMS | Image until peak radiance is achieved. | [4] | |
| Exposure Time | 1 - 60 seconds | IVIS Systems | Adjust based on signal intensity. | [1][2][9] |
| Binning | Medium (4 or 8) or Large | IVIS Systems | Higher binning increases sensitivity but reduces resolution. | [1][2][9] |
| Field of View (FOV) | 12.9 x 12.9 cm (or as needed) | IVIS Systems | Dependent on the number of animals being imaged. | [1] |
| f/stop | 1 | IVIS Systems | Maximizes light collection. | [1][2][9] |
| Emission Filter | Open or ~680 nm | IVIS Systems | Open for maximum signal; specific filters for spectral analysis. | [1][3] |
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of a working solution of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the required concentration and volume of the this compound solution based on the experimental design (see Table 1). For example, to prepare a 2.5 mg/mL working solution, weigh the appropriate amount of powder.[2][8]
-
In a sterile conical tube, dissolve the this compound powder in the appropriate volume of sterile water or DPBS.
-
Vortex the solution until the powder is completely dissolved. The solution should be a clear, light purple color.[1]
-
For in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube. Prepare the solution fresh on the day of use.
In Vivo Administration Protocol
This protocol outlines the standard procedure for intraperitoneal (i.p.) injection of this compound in mice.
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
1 mL sterile syringes with 26-gauge needles (or similar)
-
Anesthetic (e.g., isoflurane)
-
Anesthesia induction chamber and nose cone
Procedure:
-
Calculate the injection volume for each mouse based on its body weight and the target dosage (e.g., 25 mg/kg).[2][8]
-
Anesthetize the mouse using isoflurane (or another approved anesthetic) in an induction chamber.
-
Once the mouse is anesthetized, position it for injection. While not always necessary for i.p. injections, brief anesthesia can minimize stress and ensure accurate administration.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) and inject the calculated volume of this compound solution.
-
Return the mouse to its cage or proceed immediately to the imaging step.
Bioluminescence Imaging Protocol
This protocol details the steps for acquiring bioluminescence images from mice following this compound administration.
Materials:
-
In Vivo Imaging System (IVIS) or similar cooled CCD camera-based instrument
-
Anesthesia system integrated with the imaging chamber
-
Heating pad or system to maintain the mouse's body temperature
Procedure:
-
Anesthetize the mouse using the integrated anesthesia system.
-
Place the anesthetized mouse (or multiple mice) in the supine or prone position within the imaging chamber.[4]
-
Allow a set amount of time to pass after injection before starting image acquisition (e.g., 15 minutes) to allow for substrate distribution.[11]
-
Set the imaging parameters on the system software (e.g., Living Image). Recommended starting parameters are provided in Table 2.
-
Acquire a sequence of images over time (e.g., every 2 minutes for up to 30 minutes) to capture the peak bioluminescent signal for each animal.[2][4]
-
After imaging, remove the mouse from the chamber and monitor it until it has fully recovered from anesthesia.
-
Analyze the acquired images using the appropriate software. Define regions of interest (ROIs) to quantify the bioluminescent signal, typically expressed as radiance (photons/second/cm²/steradian).[4]
Mandatory Visualizations
Bioluminescence Reaction
The following diagram illustrates the fundamental reaction where this compound is oxidized by luciferase in the presence of ATP and oxygen to produce near-infrared light.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. mdpi.com [mdpi.com]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Development of two mouse strains conditionally expressing bright luciferases with distinct emission spectra as new tools for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Tracking in Deep Tissue with AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine hydrochloride is a synthetic luciferin analog that serves as a substrate for firefly luciferase (Fluc) and its engineered variant, Akaluc. It offers significant advantages for in vivo bioluminescence imaging (BLI), particularly for tracking cells deep within living animals. The reaction between this compound and luciferase produces near-infrared (NIR) light, with an emission maximum of approximately 677 nm.[1][2][3][4] This longer wavelength light is less absorbed and scattered by biological tissues compared to the light produced by the traditional D-luciferin substrate (λmax ≈ 562 nm), resulting in significantly improved signal penetration and sensitivity for deep-tissue imaging.[1][2][3]
These characteristics make this compound an ideal tool for non-invasively monitoring cellular processes such as tumor growth, metastasis, immune cell trafficking, and the efficacy of therapeutic agents in preclinical animal models.[1][5][6] When paired with the engineered luciferase Akaluc, the signal amplification can be 100 to 1000 times brighter than conventional systems, enabling detection at the single-cell level in deep tissues.[4][7]
Key Advantages of this compound:
-
Enhanced Deep Tissue Penetration: The near-infrared light emission allows for the detection of signals from deeper anatomical locations.[1][2][3]
-
Higher Sensitivity: Achieves stronger signals at lower concentrations compared to D-luciferin.[1][2][3] A 60-fold higher concentration of D-luciferin may be needed to achieve a comparable signal intensity to AkaLumine-HCl.[1][2][3]
-
Improved Signal-to-Noise Ratio: The red-shifted emission reduces background autofluorescence, leading to clearer images.
-
High Water Solubility: The hydrochloride salt form ensures good bioavailability for in vivo applications.[1][2]
-
Brain Penetrant: Enables high-fidelity imaging of neural activity.[4][8]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data for this compound in comparison to other common luciferins.
Table 1: Physicochemical and Bioluminescent Properties
| Property | This compound | D-luciferin | CycLuc1 |
| Emission Maximum (λmax) | ~677 nm[1][2][3][4] | ~562 nm[1][9] | - |
| Solubility in Water | High (<40 mM)[1] | - | - |
| Relative Quantum Yield | - | - | - |
| Michaelis Constant (Km) | Low (indicating high affinity for luciferase)[1] | Higher than AkaLumine-HCl[1] | Low[1] |
Table 2: In Vivo Performance Comparison
| Parameter | This compound | D-luciferin | CycLuc1 |
| Tissue Penetration (8mm thick tissue) | 8.3-fold higher than D-luciferin; 6.7-fold higher than CycLuc1[1] | Baseline | - |
| Relative Signal Intensity (in vivo) | >40-fold higher than D-luciferin (at 1 mM)[1] | Baseline | Lower than AkaLumine-HCl[1][2][3] |
| Optimal In Vivo Concentration | Lower concentrations are effective[1] | Higher concentrations required[1] | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the bioluminescence reaction and a typical experimental workflow for in vivo cell tracking.
Caption: Mechanism of near-infrared light production from the reaction of this compound with luciferase.
Caption: A typical experimental workflow for in vivo cell tracking using this compound.
Experimental Protocols
Protocol 1: In Vitro Characterization of AkaLumine-HCl with Luciferase-Expressing Cells
Objective: To determine the optimal concentration and kinetics of this compound for in vitro bioluminescence assays.
Materials:
-
Luciferase-expressing cells (e.g., cancer cell line stably expressing Akaluc)
-
Cell culture medium
-
96-well white-walled, clear-bottom plates
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Luminometer or in vivo imaging system with a plate reader
Procedure:
-
Cell Seeding: Seed the luciferase-expressing cells in a 96-well white-walled plate at a density of 4 x 10⁵ cells per well and allow them to adhere overnight.
-
Substrate Preparation: Prepare serial dilutions of this compound in cell culture medium or PBS to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Substrate Addition: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a negative control with medium only.
-
Bioluminescence Measurement: Immediately place the plate in a luminometer or an in vivo imaging system.
-
Data Acquisition: Acquire bioluminescence images or readings at various time points (e.g., every 2 minutes for a total of 30 minutes) to determine the peak signal and kinetics. Set the emission filter to open or a near-infrared band (e.g., 680 ± 10 nm) to capture the total bioluminescence.[4]
-
Data Analysis: Quantify the light output (in photons/second) for each concentration and time point. Plot the signal intensity versus concentration to determine the optimal working concentration.
Protocol 2: In Vivo Tracking of Subcutaneous Tumor Growth
Objective: To non-invasively monitor the growth of subcutaneous tumors in a mouse model.
Materials:
-
Luciferase-expressing cancer cells (e.g., LLC/luc or PC-3/κB-luc)[1]
-
Geltrex or Matrigel
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound solution (e.g., 30 mM in sterile saline)[4]
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Cell Preparation: Harvest luciferase-expressing cells and resuspend them in sterile PBS at a concentration of 3 x 10⁶ cells/100 µL. Mix the cell suspension 1:1 with Geltrex.[1]
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell/Geltrex mixture into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 5-7 days).
-
Substrate Administration: Just prior to imaging, administer this compound via intraperitoneal (i.p.) injection. A typical dose is 100 µL of a 30 mM solution.[4]
-
Anesthesia and Imaging: Anesthetize the mice using isoflurane. Place the mouse in the imaging chamber of the in vivo imaging system.
-
Image Acquisition: Acquire bioluminescence images at the peak signal time post-injection (typically 10-15 minutes). Use an open emission filter or a filter appropriate for near-infrared light.[1] Typical exposure times range from 30 seconds to 2 minutes, with medium binning.[1]
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., every 2-3 days) to monitor tumor growth.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumors and quantify the total photon flux (photons/second). Plot the photon flux over time to generate tumor growth curves.
Protocol 3: Ex Vivo Imaging of Metastatic Lesions
Objective: To confirm the presence and location of metastatic lesions in organs at the end of an in vivo study.
Materials:
-
Mouse from in vivo study
-
Surgical tools for dissection
-
Petri dish
-
In vivo imaging system
Procedure:
-
In Vivo Imaging: Perform a final in vivo imaging session as described in Protocol 2.
-
Euthanasia and Dissection: Immediately following the final in vivo scan, euthanize the mouse according to approved institutional protocols.
-
Organ Harvest: Carefully dissect the organs of interest (e.g., lungs, liver, spleen, brain) and place them in a petri dish.
-
Ex Vivo Imaging: Place the petri dish containing the organs into the in vivo imaging system.
-
Image Acquisition: Acquire a bioluminescence image. An open emission filter with an exposure time of around 30 seconds is typically sufficient.[1]
-
Data Analysis: Correlate the bioluminescent signals from the ex vivo organs with the in vivo imaging data to confirm the location of metastases.
Pharmacokinetics and Considerations
-
Administration Route: While intraperitoneal injection is common, intravenous (i.v.) administration may lead to higher brightness for some tumor models.[10]
-
Signal Kinetics: The peak bioluminescence signal after i.p. injection of this compound is typically observed around 10-15 minutes post-injection. It is advisable to perform a preliminary study to determine the optimal imaging window for your specific model.
-
Substrate Clearance: The signal from this compound generally diminishes significantly within a few hours, allowing for repeated imaging on subsequent days without signal carryover.[1]
-
ATP Dependence: Like D-luciferin, the reaction of this compound with firefly luciferase is ATP-dependent. This means that the bioluminescent signal is an indicator of metabolically active, viable cells.[10]
-
Immunogenicity of Akaluc: The engineered Akaluc protein may be immunogenic in immunocompetent hosts, which could affect long-term studies. The use of immunodeficient mice is recommended for longitudinal monitoring of tumor xenografts.[7]
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 9. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols: High-Sensitivity Bioluminescence Imaging for Cancer Research Using AkaLumine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for monitoring biological processes in preclinical cancer research.[1][2] This method relies on the detection of light produced by the enzymatic reaction between a luciferase enzyme and its substrate.[1] Firefly luciferase (Fluc) and its substrate D-luciferin are the most commonly used pair for in vivo imaging of tumor growth, metastasis, and response to therapy.[1][3] However, the light emitted from the D-luciferin/luciferase reaction is in the visible range (λmax ≈ 562 nm), which is significantly attenuated by biological tissues, particularly by hemoglobin and melanin.[1][3] This limits the sensitivity of detecting cancer cells deep within the body.[1][3]
AkaLumine hydrochloride is a synthetic analog of D-luciferin that addresses this limitation.[4][5][6] It reacts with firefly luciferase to produce near-infrared (NIR) light with an emission maximum of approximately 677 nm.[1][3][4][5][6][7] This longer wavelength light is less absorbed by tissues, allowing for significantly improved deep-tissue imaging and higher detection sensitivity.[1][3][4][5][6] this compound's high water solubility and ability to generate a strong signal even at low concentrations make it a superior substrate for sensitive and accurate in vivo BLI in various animal models of cancer.[1][4][5][6][8]
These application notes provide detailed protocols for using this compound for both in vitro and in vivo bioluminescence imaging in cancer research, along with comparative data to highlight its advantages over other commonly used substrates.
Data Presentation: Comparative Performance
The use of this compound offers significant advantages in terms of signal intensity, tissue penetration, and detection sensitivity compared to the traditional D-luciferin substrate and another synthetic analog, CycLuc1.
| Parameter | This compound | D-luciferin | CycLuc1 | Citation |
| Emission Maximum (λmax) | ~677 nm (Near-Infrared) | ~562 nm (Visible) | ~604 nm | [1][5] |
| Tissue Penetration (4 mm tissue) | ~5-fold higher than D-luciferin; ~3.7-fold higher than CycLuc1 | Baseline | - | [1][4] |
| Tissue Penetration (8 mm tissue) | ~8.3-fold higher than D-luciferin; ~6.7-fold higher than CycLuc1 | Baseline | - | [1][4] |
| In Vivo Signal (Lung Metastasis) | ~8.1-fold higher than D-luciferin; ~3.3-fold higher than CycLuc1 | Baseline | - | [1] |
| In Vitro Signal | Strong signal at low concentrations (maximal at ~2.5 µM) | Signal increases with concentration | Signal increases with concentration | [8][9] |
| Concentration for Comparable Signal | 2.5 µM | 150 µM (60-fold higher) | - | [1] |
Experimental Protocols
In Vitro Bioluminescence Assay
This protocol describes the use of this compound to quantify luciferase activity in cancer cell lines.
Materials and Reagents:
-
Luciferase-expressing cancer cells (e.g., LLC/luc, MDA-MB-231/luc)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
D-luciferin (for comparison)
-
ATP-magnesium solution (5 mM)
-
96-well white-walled, clear-bottom plates
-
Bioluminescence imaging system (e.g., IVIS Spectrum)
Protocol:
-
Seed luciferase-expressing cancer cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of PBS.
-
Prepare stock solutions of this compound and D-luciferin. A stock solution of 30 mM AkaLumine-HCl in sterile water is a common starting point.
-
Add this compound to the cells at various final concentrations (e.g., ranging from 1 µM to 250 µM). For comparison, treat parallel wells with D-luciferin at similar concentrations.
-
Add 5 mM ATP-magnesium solution to each well.
-
Immediately after adding the substrate, acquire bioluminescence images using an imaging system.
-
Imaging Parameters (example):
-
Emission filter: Open
-
Exposure time: 1 - 60 seconds (adjust based on signal intensity)
-
Binning: Medium
-
F/stop: 1
-
-
-
Quantify the bioluminescent signal (radiance) from each well using the accompanying software.
In Vivo Bioluminescence Imaging of Subcutaneous Tumors
This protocol details the procedure for imaging subcutaneously implanted luciferase-expressing tumors in mice.
Materials and Reagents:
-
Mice bearing luciferase-expressing subcutaneous tumors
-
This compound solution (e.g., 5 mM or 30 mM in sterile water or saline)
-
D-luciferin solution (for comparison, e.g., 33 mM)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Protocol:
-
Anesthetize the mouse using isoflurane (e.g., 1-2% in oxygen).
-
Administer this compound via intraperitoneal (i.p.) injection. A typical dose is 100 µL of a 5 mM solution.[10]
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire bioluminescence images at multiple time points (e.g., every 2-10 minutes for up to 60 minutes) to determine the peak signal time. A common time point for imaging after i.p. injection is 15-20 minutes.[11]
-
Imaging Parameters (example):
-
Emission filter: Open
-
Exposure time: 60 seconds
-
Binning: Medium
-
Field of view: Adjusted to the animal size
-
F/stop: 1
-
-
-
For comparative studies, the same mouse can be imaged with D-luciferin after the AkaLumine signal has decayed (typically after 4-8 hours).[1]
-
Analyze the images to quantify the tumor bioluminescent signal.
In Vivo Bioluminescence Imaging of Deep-Tissue Metastasis
This protocol is optimized for the sensitive detection of metastatic cancer cells, for example, in the lungs.
Materials and Reagents:
-
Mice with luciferase-expressing metastatic tumors (e.g., lung metastases)
-
This compound solution (e.g., 5 mM or 30 mM)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with spectral unmixing capabilities (recommended)
Protocol:
-
Follow steps 1-3 from the subcutaneous tumor imaging protocol.
-
For deep-tissue imaging, acquiring images with specific emission filters can be beneficial for three-dimensional BLI. For example, use filters at 660±10 nm, 680±10 nm, and 700±10 nm.[1]
-
Acquire images at the predetermined peak signal time.
-
After in vivo imaging, ex vivo imaging of organs (e.g., lungs) can be performed for confirmation.[1] a. Euthanize the mouse immediately after the final in vivo scan. b. Surgically remove the organ of interest. c. Place the organ in a petri dish and image using the bioluminescence system.
-
Analyze the in vivo and ex vivo images to quantify the metastatic burden.
Visualizations
Bioluminescent Reaction Pathway
Caption: The enzymatic reaction of this compound with firefly luciferase.
In Vivo Bioluminescence Imaging Workflow
Caption: A generalized workflow for in vivo bioluminescence imaging using this compound.
Logical Comparison of Luciferin Substrates
Caption: A comparative overview of key properties for different luciferin substrates.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]
- 4. electronicspecifier.com [electronicspecifier.com]
- 5. Illuminating detection of deep cancers - ecancer [ecancer.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Preparing AkaLumine Hydrochloride Substrate for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine hydrochloride is a synthetic analog of D-luciferin that serves as a substrate for firefly luciferase (Fluc) in bioluminescence imaging (BLI).[1][2] Its reaction with luciferase produces near-infrared (NIR) light with a maximum emission wavelength of approximately 677 nm.[1][2][3] This NIR emission allows for enhanced tissue penetration and increased detection sensitivity of deep-tissue targets compared to the traditional D-luciferin substrate, which emits light at a maximum of 562 nm.[2][4] The superior properties of this compound, including its high water solubility, make it an invaluable tool for sensitive and accurate non-invasive imaging in various animal models.[2] This document provides detailed application notes and protocols for the preparation and use of this compound in animal studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison with the conventional substrate, D-luciferin.
Table 1: Physicochemical and Kinetic Properties
| Property | This compound | D-luciferin | Reference(s) |
| Maximum Emission Wavelength (λmax) | ~677 nm | ~562 nm | [1][2][3] |
| Michaelis Constant (Km) for Fluc | 2.06 µM | - | [1][5] |
| Solubility in Water | <40 mM | - | [2] |
| Half-life in Serum | ~40 minutes | - | [2] |
Table 2: In Vivo Administration and Imaging Parameters
| Parameter | Recommendation for this compound | Reference(s) |
| Stock Solution Preparation | ||
| Solvent | Deionized water or Dimethyl sulfoxide (DMSO) | [5] |
| Concentration | Up to 50 mg/mL (commonly 40 mg/mL) | [5] |
| Working Solution Preparation | ||
| Diluent | Saline or Phosphate-Buffered Saline (PBS) | [6] |
| Concentration (in vivo) | 30 mM - 60 mM | [4][7][8] |
| Administration | ||
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) | [5] |
| Dosage (IP) | 25 - 200 mg/kg | [5][9] |
| Dosage (IV) | 75 nmol/g | [10] |
| Imaging | ||
| Time to Peak Signal (IP) | ~15-20 minutes post-injection | [4][5] |
| Time to Peak Signal (IV) | Within the first 2 minutes post-injection | |
| Exposure Time | 1 second - 1 minute (model dependent) | [2][9][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Sterile, light-blocking microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for enhancing solubility)[5]
Procedure:
-
Bring the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water or DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, dissolve 40 mg of this compound in 1 mL of solvent).[5]
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]
Protocol 2: Preparation of Working Solution for In Vivo Administration
This protocol details the dilution of the stock solution to the final working concentration for animal injection.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, physiological saline (0.9% NaCl) or PBS
-
Sterile, appropriately sized syringes and needles (e.g., 27-30 gauge for mice)
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Calculate the volume of stock solution needed based on the desired final concentration and the total volume of working solution required for the experiment. A common working concentration for in vivo imaging is 30 mM.[4][8]
-
In a sterile tube, dilute the stock solution with the appropriate volume of sterile saline or PBS. For example, to prepare 1 mL of a 30 mM working solution from a 40 mg/mL (~118 mM) stock in water, you would mix approximately 254 µL of the stock solution with 746 µL of saline.
-
Mix the working solution gently but thoroughly.
-
It is recommended to prepare the working solution fresh immediately before use.[5]
Protocol 3: In Vivo Administration and Bioluminescence Imaging
This protocol outlines the procedure for administering this compound to animals and subsequent imaging. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Prepared this compound working solution
-
Experimental animals (e.g., mice, rats) expressing firefly luciferase
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with a cooled CCD camera and appropriate emission filters.[2]
Procedure:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane or another approved anesthetic agent.
-
Administration:
-
Intraperitoneal (IP) Injection: Securely restrain the mouse and inject the prepared this compound working solution into the peritoneal cavity. A typical dose is 100-200 µL for a 20g mouse.
-
Intravenous (IV) Injection: For faster kinetics, administer the working solution via the tail vein.
-
-
Imaging:
-
Immediately after injection (especially for IV administration), place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire images sequentially to determine the peak signal time. For IP injections, the peak signal is typically observed around 15-20 minutes post-injection.[4][5] For IV injections, the peak is much earlier, often within the first few minutes.
-
Set the imaging parameters, including exposure time (typically 1 second to 1 minute), binning, f/stop, and field of view, according to the specific experimental needs and instrument capabilities.[2][9][11] An open emission filter is often used for detecting total bioluminescence.[2]
-
Signaling Pathways and Experimental Workflows
Caption: Biochemical reaction of this compound with firefly luciferase.
Caption: Experimental workflow for in vivo bioluminescence imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 6. escholarship.org [escholarship.org]
- 7. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Illuminating Deep-Tissue Oncology: In Vivo Cancer Cell Imaging with AkaLumine Hydrochloride
Application Note & Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing AkaLumine hydrochloride for in vivo bioluminescence imaging (BLI) of cancer cell lines. This compound, a synthetic analog of D-luciferin, offers significant advantages for deep-tissue imaging due to its near-infrared (NIR) light emission, leading to enhanced sensitivity and improved signal penetration through biological tissues.[1][2][3] This protocol outlines the necessary materials, experimental procedures, and data interpretation for successful in vivo imaging studies.
Introduction to this compound
This compound reacts with firefly luciferase (Fluc) and its engineered variant, Akaluc, to produce a robust bioluminescent signal with a peak emission in the near-infrared spectrum (approximately 677 nm).[1][2][4] This is a significant improvement over the conventional D-luciferin/Fluc system, which emits light at around 562 nm and is subject to substantial absorption by hemoglobin and melanin, limiting its efficacy for deep-tissue imaging.[1][2] The superior tissue penetration of the light produced by this compound allows for the highly sensitive detection of tumor growth, metastasis, and response to therapeutic agents in deep-seated organs.[1][2][3] Studies have shown that the AkaLumine-HCl system can be over 40-fold more sensitive than the D-luciferin system for in vivo imaging of subcutaneous tumors.[1] When combined with the engineered luciferase Akaluc, the signal can be 100 to 1,000 times brighter than the conventional Fluc/D-luciferin system in vivo.[2][5]
Key Advantages of this compound
-
Deep Tissue Penetration: The near-infrared emission spectrum (λmax ≈ 677 nm) minimizes tissue absorption and scattering, enabling the visualization of cells deep within the body.[1][2][3]
-
High Sensitivity: The bright signal allows for the detection of a smaller number of cells, making it ideal for studying micrometastases and early-stage tumor development.[2][6]
-
Improved Signal-to-Noise Ratio: The high photon emission significantly enhances the signal-to-noise ratio, resulting in clearer images and more accurate quantification.[2]
-
Water Solubility: The hydrochloride salt form of AkaLumine ensures high solubility in aqueous solutions, facilitating easy preparation and administration.[1][7]
-
Brain Penetrant: this compound can cross the blood-brain barrier, enabling high-fidelity imaging of brain tumors and neural activity.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in comparison to other commonly used luciferins.
Table 1: Physicochemical and Bioluminescent Properties
| Property | This compound | D-luciferin | CycLuc1 |
| Emission Maximum (λmax) | ~677 nm[1][2][4] | ~562 nm[1][2] | Not specified in provided context |
| Enzyme | Firefly Luciferase (Fluc), Akaluc[2][4] | Firefly Luciferase (Fluc)[1] | Firefly Luciferase (Fluc) |
| Solubility | High in water (<40 mM)[1] | Moderate | Low (max concentration 5 mM)[1] |
| Km with Fluc | 2.06 µM[4] | Not specified in provided context | Not specified in provided context |
Table 2: In Vivo Performance Comparison
| Parameter | This compound vs. D-luciferin | This compound vs. CycLuc1 | Source |
| Signal Penetration (8mm tissue) | 8.3-fold higher | 6.7-fold higher | [1][3] |
| Subcutaneous Tumor Signal | >40-fold higher (at 1 mM) | Not specified | [1] |
| Lung Metastases Signal | 8.1-fold higher | 3.3-fold higher | [1] |
Experimental Protocols
This section provides detailed protocols for in vitro and in vivo imaging using this compound.
In Vitro Cell-Based Assay
This protocol is designed to verify the expression of luciferase in the cancer cell line and to determine the optimal concentration of this compound.
Materials:
-
Luciferase-expressing cancer cells (e.g., LLC/luc, MDA-MB-231/luc)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
ATP-magnesium solution (5 mM)
-
96-well white-walled, clear-bottom plates
-
Bioluminescence imaging system
Procedure:
-
Seed the luciferase-expressing cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Prepare a stock solution of this compound in sterile water or PBS.
-
After cell attachment, remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Add this compound to the wells to achieve the desired final concentrations (a concentration gradient is recommended for optimization, e.g., 0-100 µM).[4]
-
Add 5 mM ATP-magnesium solution to each well.[4]
-
Immediately acquire bioluminescence images using an in vivo imaging system.
In Vivo Imaging of Subcutaneous Tumors
This protocol describes the procedure for imaging subcutaneously implanted luciferase-expressing cancer cells in mice.
Materials:
-
Luciferase-expressing cancer cells (e.g., LLC/luc, PC-3/κB-luc)
-
Animal model (e.g., immunodeficient mice)
-
This compound
-
Sterile PBS or saline for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend the luciferase-expressing cancer cells in sterile PBS. A typical injection volume is 10 µL containing 3 x 10^5 to 1 x 10^6 cells.[1]
-
For enhanced tumor formation, the cell suspension can be mixed with an equal volume of a basement membrane matrix like Geltrex.[1]
-
Inject the cell suspension subcutaneously into the flank of the anesthetized mouse.
-
Allow the tumors to grow to a palpable size.
-
-
Preparation of this compound Solution:
-
Administration and Imaging:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. A typical injection volume is 100 µL.[4][8] A dosage of 25 mg/kg has also been shown to be effective.[6]
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. Peak signal is typically observed around 15 minutes post-injection.[4][7] It is recommended to acquire a series of images over time (e.g., up to 30 minutes) to determine the peak signal for your specific model.[8]
-
-
Image Analysis:
-
Define regions of interest (ROIs) over the tumor area to quantify the bioluminescent signal (typically measured in photons/second/cm²/steradian).
-
Visual Representations
Bioluminescence Reaction Pathway
Caption: Simplified reaction pathway for this compound bioluminescence.
In Vivo Imaging Experimental Workflow
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 3. Illuminating detection of deep cancers - ecancer [ecancer.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis [mdpi.com]
Application Notes and Protocols for In Vivo Administration of AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of AkaLumine hydrochloride, a potent luciferin analog for bioluminescence imaging (BLI). This document outlines various routes of administration, including intraperitoneal, intravenous, and oral methods, to assist researchers in selecting the optimal strategy for their experimental needs.
Introduction to this compound
This compound is a synthetic luciferin analog that, in the presence of firefly luciferase (FLuc) or its engineered variant Akaluc, produces near-infrared (NIR) light with an emission maximum of approximately 677 nm.[1][2] This red-shifted emission allows for superior deep-tissue imaging in vivo due to reduced light absorption and scattering by biological tissues compared to the light produced by the native D-luciferin substrate.[3] this compound's high water solubility and sensitivity make it an excellent choice for a wide range of in vivo imaging applications, from tracking cancer cells to monitoring gene expression.[2][4]
Signaling Pathway and Mechanism of Action
The fundamental signaling pathway for this compound is the enzymatic reaction catalyzed by firefly luciferase. In this reaction, this compound is oxidized in the presence of adenosine triphosphate (ATP) and magnesium ions (Mg²⁺), resulting in the emission of photons. This bioluminescent signal is then captured by a sensitive CCD camera in an in vivo imaging system (IVIS).
Routes of Administration: A Comparative Overview
The choice of administration route for this compound can significantly impact the resulting bioluminescent signal's kinetics, intensity, and biodistribution. The three primary routes discussed are intraperitoneal (i.p.), intravenous (i.v.), and oral.
| Parameter | Intraperitoneal (i.p.) | Intravenous (i.v.) | Oral |
| Typical Dose (Mouse) | 25-50 mg/kg[5][6] | ~75 nmol/g (~25 mg/kg)[7][8] | Not well-established in mice; 1.0 mM in food for Drosophila[1] |
| Vehicle | Saline, PBS, or ddH₂O[5][6] | Saline or PBS | Mixed with food or administered by gavage in an aqueous solution[1][9] |
| Time to Peak Signal | ~15-30 minutes[2][10] | Rapid, within minutes | Slower, dependent on absorption |
| Signal Duration | Prolonged, stable glow[2] | More rapid clearance | Potentially prolonged with continuous feeding[1] |
| Advantages | Technically simple, allows for larger volumes | Rapid and complete bioavailability, uniform distribution | Non-invasive (in food), suitable for long-term studies |
| Disadvantages | Variable absorption, risk of injection into organs, potential for localized signal overestimation[11] | Technically more challenging, smaller injection volumes | Variable absorption, first-pass metabolism, requires specific techniques (gavage) |
Experimental Protocols
Intraperitoneal (i.p.) Administration
Intraperitoneal injection is the most commonly used method for administering this compound due to its relative ease and the ability to deliver a sufficient volume of the substrate.
Materials:
-
This compound
-
Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH₂O)
-
25-27 gauge needle and syringe
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse securely.
-
-
Injection Procedure:
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding internal organs.
-
Inject the calculated volume of this compound solution (typically 100-200 µL for a 20-25g mouse).[2]
-
-
Imaging:
Intravenous (i.v.) Administration
Intravenous injection ensures rapid and complete delivery of the substrate into the systemic circulation, leading to a more uniform initial distribution.
Materials:
-
This compound
-
Sterile saline or PBS
-
27-30 gauge needle and syringe
-
Animal restrainer for tail vein injection
-
Heat lamp (optional, to dilate the tail vein)
Protocol:
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Place the mouse in a restrainer, exposing the tail.
-
If necessary, warm the tail with a heat lamp to dilate the veins.
-
-
Injection Procedure:
-
Disinfect the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
-
Imaging:
-
Immediately anesthetize the animal and place it in the imaging system.
-
Begin image acquisition promptly, as the signal will peak rapidly, often within the first few minutes.
-
Oral Administration
Oral administration can be achieved by mixing this compound in the animal's food or by oral gavage. The latter provides a more precise dosage. Given that this compound is described as "orally bioavailable," this route may be suitable for certain chronic studies.[2]
Materials:
-
This compound
-
Vehicle (e.g., water, food mixture)
-
For gavage: appropriate gauge feeding tube with a rounded tip and syringe[9]
-
Animal scale
Protocol (Oral Gavage):
-
Preparation of this compound Solution:
-
Dissolve this compound in water to the desired concentration.
-
-
Animal Preparation:
-
Weigh the animal to calculate the appropriate volume. The maximum recommended gavage volume for a mouse is 10 ml/kg.[7]
-
Restrain the mouse securely.
-
-
Gavage Procedure:
-
Measure the gavage tube from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Gently insert the gavage tube into the esophagus.
-
Slowly administer the this compound solution.
-
-
Imaging:
-
Anesthetize the animal and place it in the imaging system.
-
Image acquisition timing should be determined empirically, as absorption rates can vary. It is advisable to perform a kinetic study to determine the peak signal time.
-
Quantitative Data Summary
The following table summarizes quantitative data from published studies. Direct comparative studies across all three routes are limited; therefore, the data is compiled from different experiments.
| Administration Route | Animal Model | Dose | Peak Signal Time | Relative Signal Intensity | Reference |
| Intraperitoneal | Mouse | 1 mM (100 µL) | ~15-20 min | >40-fold higher than D-luciferin | [12] |
| Mouse | 33 mM (100 µL) | ~20 min | 8.1-fold higher than D-luciferin in lung metastases | [2] | |
| Mouse | 5 mM | Not specified | Half-life in serum ~40 min | [12] | |
| Intravenous | Mouse | 5 mM | Not specified | 3.3-fold higher than CycLuc1 for lung metastases | [12] |
| Mouse | 75 nmol/g | Not specified | Used for imaging Akaluc expression in the striatum | [13] | |
| Oral | Drosophila | 1.0 mM in food | ~5 hours | Significantly higher than background | [1] |
Conclusion
The choice of administration route for this compound is a critical parameter in designing in vivo bioluminescence imaging experiments. Intraperitoneal injection offers a balance of ease and effectiveness and is well-documented. Intravenous administration provides rapid and complete bioavailability, which may be advantageous for quantitative studies requiring precise control over substrate delivery. Oral administration, while less characterized in mammalian models, holds promise for non-invasive, long-term studies. Researchers should carefully consider the specific aims of their study to select the most appropriate route of administration. For all routes, it is recommended to perform a preliminary kinetic study to determine the optimal imaging time point for the specific animal model and experimental conditions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. extranet.fredhutch.org [extranet.fredhutch.org]
- 12. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Quantifying Bioluminescence: A Guide to AkaLumine Hydrochloride in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
AkaLumine hydrochloride is a synthetic luciferin analog that has emerged as a powerful tool in bioluminescence imaging (BLI). Its reaction with firefly luciferase (Fluc) and its engineered variant, Akaluc, produces a near-infrared (NIR) light signal with a peak emission around 677 nm.[1][2][3] This red-shifted emission profile offers significant advantages over the traditional D-luciferin substrate, primarily due to reduced light absorption and scattering by biological tissues, enabling more sensitive detection of signals from deep tissues.[1][3][4][5][6] This document provides detailed protocols and application notes for the quantitative analysis of bioluminescence signals generated using this compound in both in vitro and in vivo research settings.
Principle of Action
The fundamental principle behind this compound-based bioluminescence is the enzymatic oxidation of the substrate by luciferase in the presence of ATP and molecular oxygen.[3] This reaction results in the emission of photons, which can be detected and quantified using sensitive imaging systems. The combination of this compound with the engineered luciferase, Akaluc, known as the AkaBLI system, can generate signals that are 100 to 1,000 times brighter than the conventional D-luciferin/Fluc system in vivo, allowing for unprecedented sensitivity, including the detection of single cells in deep tissues.[3][7]
Below is a diagram illustrating the bioluminescent reaction pathway.
Figure 1: Simplified signaling pathway of the AkaLumine-luciferase reaction.
Quantitative Data Summary
The following tables summarize key quantitative parameters and recommended concentration ranges for this compound in various applications.
Table 1: Physicochemical and Kinetic Properties
| Parameter | Value | Notes |
| Peak Emission Wavelength (λmax) | 677 nm | In reaction with firefly luciferase.[1][2][3] |
| Solubility | High solubility in water (<40 mM) | Facilitates preparation of stock solutions.[1] |
| Km for Fluc | 2.06 µM | Indicates high affinity for the enzyme.[2] |
| Half-life in serum | ~40 minutes | Provides a stable signal for imaging.[1] |
Table 2: Recommended Concentrations for In Vitro and In Vivo Assays
| Application | Recommended Concentration/Dose | Reference |
| In Vitro Cell-Based Assays | 2.5 µM - 250 µM | Maximal signals are often achieved at lower concentrations (around 2.5 µM).[2][8] |
| In Vivo Imaging (Intraperitoneal Injection) | 25 mg/kg - 50 mg/kg | A dose of 75 nmol/g has been shown to be sufficient for maximal Akaluc signal.[8][9][10] |
| In Vivo Imaging (Oral Administration) | 0.5 mM - 2.0 mM (in food) | For continuous monitoring in organisms like Drosophila.[11] |
Experimental Protocols
Protocol 1: In Vitro Quantification of Bioluminescence in Cultured Cells
This protocol describes the quantification of bioluminescence from luciferase-expressing cells cultured in a multi-well plate format.
Materials:
-
Luciferase-expressing cells (e.g., stably transfected with Fluc or Akaluc)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
ATP-magnesium supplement (optional, for lysed cell assays)
-
96-well white, clear-bottom plates
-
Bioluminescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Cell Seeding: Seed luciferase-expressing cells in a 96-well plate at a density of 2 x 105 cells per well in 100 µL of culture medium.[2] Incubate overnight under standard cell culture conditions.
-
Reagent Preparation: Prepare a stock solution of this compound in sterile water or PBS. A common stock concentration is 10 mM.[2] Protect the solution from light.
-
Substrate Addition: For live-cell imaging, add this compound to the cell culture medium to achieve the desired final concentration (e.g., 250 µM).[8] For lysed cell assays, replace the medium with a lysis buffer containing this compound and ATP.
-
Image Acquisition: Immediately after substrate addition, or after a short incubation period (e.g., 2-3 minutes), acquire bioluminescence images using an imaging system.[8]
-
Data Analysis:
-
Define Regions of Interest (ROIs) around each well.
-
Quantify the signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Subtract the background signal from a well with non-transfected cells or cells without substrate.
-
Normalize the signal to cell number if necessary.
-
The following diagram outlines the experimental workflow for the in vitro assay.
Figure 2: Workflow for in vitro bioluminescence quantification.
Protocol 2: In Vivo Quantification of Bioluminescence in Animal Models
This protocol provides a general framework for quantifying bioluminescence signals from luciferase-expressing cells (e.g., tumors) in a small animal model.
Materials:
-
Animal model with luciferase-expressing cells (e.g., subcutaneous or metastatic tumor model)
-
This compound solution (e.g., 30 mM in sterile water or PBS)[9]
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS Spectrum or similar)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane. Shave the fur over the area to be imaged to reduce light scatter.
-
Substrate Administration: Administer this compound via intraperitoneal (i.p.) injection.[2] A typical dose is 50 mg/kg.[9]
-
Image Acquisition: Place the anesthetized animal in the imaging chamber. Wait for the substrate to distribute, which is typically around 15-17 minutes post-injection for peak signal.[1][9]
-
Data Analysis:
-
Acquire a photographic image of the animal for anatomical reference.
-
Define ROIs over the tumor or target organ.
-
Quantify the bioluminescent signal as total flux or radiance.
-
For longitudinal studies, maintain consistent imaging parameters and ROI placement for accurate comparison over time.
-
Bioluminescence tomography (BLT) can be used for 3D source localization and more accurate quantification.[12]
-
The following diagram illustrates the workflow for the in vivo imaging experiment.
Figure 3: Workflow for in vivo bioluminescence quantification.
Concluding Remarks
The use of this compound in bioluminescence imaging offers enhanced sensitivity for deep-tissue imaging. Accurate quantification of the bioluminescent signal is crucial for the reliable interpretation of experimental results.[13][14] By following standardized protocols and carefully controlling experimental variables, researchers can leverage the power of AkaLumine-based BLI to advance their studies in various fields, including oncology, immunology, and neuroscience.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.sg]
- 6. medilumine.com [medilumine.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
- 13. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of bioluminescent imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot high background signal with AkaLumine hydrochloride
Welcome to the Technical Support Center for AkaLumine™ hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their chemiluminescent assays and troubleshooting common issues.
Troubleshooting Guide: High Background Signal
A high background signal can mask the specific signal from your experiment, reducing sensitivity and leading to inaccurate results. This guide provides a systematic approach to identifying and resolving the common causes of high background when using AkaLumine™ hydrochloride.
Key Pointers:
-
Sequential Troubleshooting: Address one potential issue at a time to accurately identify the source of the high background.
-
Record Keeping: Maintain detailed records of all troubleshooting steps and their outcomes to inform future experiments.
-
Controls are Crucial: Always include appropriate negative controls (e.g., cells not expressing luciferase, substrate-only wells) to accurately assess background levels.
| Problem ID | Potential Cause | Recommended Solution |
| HBS-01 | In Vivo Hepatic (Liver) Signal | Problem: AkaLumine™ is known to accumulate in the liver, which can cause a non-specific background signal during in vivo imaging.[1][2] Solutions: 1. Optimize Injection Route: For intraperitoneal (IP) disease models, consider subcutaneous (SC) injection of AkaLumine™ to potentially reduce direct liver exposure.[3] 2. Imaging Time Course: Acquire images at multiple time points after substrate administration to identify a window where the specific signal is high relative to the liver background.[4] 3. Baseline Imaging: Image animals before the injection of luciferase-expressing cells to establish a baseline background signal for AkaLumine™ alone.[1] |
| HBS-02 | Substrate Autoluminescence | Problem: Although generally low, AkaLumine™ may exhibit slight autoluminescence, contributing to the background.[5] Solutions: 1. Use Freshly Prepared Reagents: Prepare AkaLumine™ solutions fresh on the day of the experiment to minimize degradation products that might contribute to background. 2. Protect from Light: Store AkaLumine™ powder and solutions protected from light to prevent photodegradation.[6] |
| HBS-03 | High Substrate Concentration | Problem: While AkaLumine™ often reaches maximal signal at low concentrations, excessively high concentrations may not improve the signal-to-noise ratio and could contribute to background.[7] Solutions: 1. Titrate AkaLumine™ Concentration: Perform a dose-response experiment to determine the optimal concentration of AkaLumine™ that provides the best signal-to-noise ratio for your specific cell type and luciferase expression level.[7] |
| HBS-04 | In Vitro Assay Conditions | Problem: Several factors in an in vitro setting can lead to high background. Solutions: 1. Choice of Microplate: Use opaque, white-walled microplates for luminescence assays to maximize signal and prevent crosstalk between wells.[8] 2. Buffer Composition: Ensure your assay buffer is at an optimal pH for the luciferase enzyme (typically pH 7.5-8.0). Avoid components in your buffer that may cause quenching or enhancement of non-specific light emission.[9] 3. Contamination: Ensure lab equipment, pipette tips, and reagents are free from any contaminating substances that might luminesce. |
| HBS-05 | Instrumentation Settings | Problem: Improper settings on the luminometer or imaging system can artificially increase the background. Solutions: 1. Optimize Exposure Time and Binning: For in vivo imaging, start with a moderate binning and a short exposure time. If the signal is weak, incrementally increase the exposure time and/or binning.[3] For in vitro plate readers, reduce the integration time if the signal is saturating.[6] 2. Background Subtraction: Utilize the background subtraction features of your imaging software, using your negative controls as the baseline. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background signal in vivo when using AkaLumine™ hydrochloride?
A1: The most commonly reported cause of high background signal in vivo is the accumulation of AkaLumine™ in the liver, leading to a non-specific hepatic signal.[1][2] This is thought to be related to the hydrophobic nature of the molecule.
Q2: Can the pH of the AkaLumine™ hydrochloride solution affect the background signal?
A2: Yes, the pH of the reaction buffer can significantly impact luciferase activity and potentially the background signal. Firefly luciferase, which is used with AkaLumine™, has an optimal pH range of 7.5-8.0.[9] Deviations from this range can affect enzyme kinetics and potentially increase non-specific light emission.
Q3: How can I prepare my AkaLumine™ hydrochloride solution to minimize potential background?
A3: It is recommended to dissolve AkaLumine™ hydrochloride in high-purity water or a suitable buffer immediately before use. Protect the solution from light and avoid repeated freeze-thaw cycles. Storing aliquots at -20°C or below is advisable for long-term storage.[6]
Q4: Are there any known substances that interfere with the AkaLumine™-luciferase reaction and increase background?
A4: While specific interferents for AkaLumine™ are not extensively documented, general luciferase assays can be affected by components in the assay buffer. For instance, certain detergents can either inhibit or enhance the luciferase reaction, potentially impacting the signal-to-noise ratio.[10][11] It is best to use a well-characterized and validated assay buffer.
Q5: What are the optimal concentrations of AkaLumine™ hydrochloride for in vitro and in vivo experiments?
A5: The optimal concentration can vary depending on the specific experimental setup. However, studies have shown that AkaLumine™ can produce a maximal signal at concentrations as low as 2.5 µM in vitro.[12] For in vivo studies, doses around 25 mg/kg have been used effectively.[13] It is always recommended to perform a titration to determine the optimal concentration for your model.
Data Presentation
Table 1: Recommended Concentration Ranges for AkaLumine™ Hydrochloride
| Application | AkaLumine™ Concentration Range | Notes |
| In Vitro Cell-Based Assays | 2.5 µM - 100 µM | Titration is highly recommended to find the optimal concentration for your cell line and luciferase expression level.[12] |
| In Vivo Imaging (mice) | 25 mg/kg - 50 mg/kg (intraperitoneal injection) | The optimal dose may vary based on the animal model and target organ.[13] |
Table 2: Comparison of Luciferin Substrates
| Substrate | Peak Emission Wavelength | Key Advantages | Potential for High Background |
| AkaLumine™ hydrochloride | ~677 nm (Near-Infrared) | High tissue penetration, suitable for deep-tissue imaging.[4] | Can exhibit non-specific hepatic signal in vivo.[1] |
| D-luciferin | ~562 nm (Yellow-Green) | Well-established, lower intrinsic background in some tissues compared to AkaLumine™. | Lower tissue penetration compared to AkaLumine™. |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Luminescence Assay
-
Cell Seeding: Seed cells expressing firefly luciferase in an opaque, white-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment (if applicable): Treat cells with your compounds of interest and incubate for the desired period.
-
AkaLumine™ Reagent Preparation: Prepare a working solution of AkaLumine™ hydrochloride in an appropriate assay buffer (e.g., PBS with 1 mM MgCl2 and 1 mM ATP, pH 7.8). The final concentration should be determined by titration, typically in the range of 10-50 µM. Protect the solution from light.
-
Lysis (Optional): For intracellular luciferase measurement, a lysis step may be required. Use a lysis buffer compatible with luciferase assays.
-
Substrate Addition: Add the AkaLumine™ reagent to each well.
-
Signal Measurement: Immediately measure the luminescence using a plate reader. Set the integration time to an appropriate value to avoid signal saturation.
Protocol 2: In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the animal expressing firefly luciferase in the target tissue.
-
AkaLumine™ Administration: Prepare a sterile solution of AkaLumine™ hydrochloride in saline or PBS. Administer the solution to the animal via the chosen route (e.g., intraperitoneal injection at 25 mg/kg).
-
Imaging: Place the animal in the imaging chamber. Acquire images at various time points post-injection (e.g., 5, 15, 30, and 60 minutes) to determine the peak signal and the optimal imaging window with the best signal-to-noise ratio. Use appropriate emission filters for near-infrared light if available.
-
Data Analysis: Quantify the bioluminescent signal in the region of interest using the imaging software, applying background subtraction where necessary.
Visualizations
Caption: Signaling pathway of AkaLumine™ with Firefly Luciferase.
Caption: General experimental workflow for an AkaLumine™ assay.
Caption: Troubleshooting workflow for high background signal.
References
- 1. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 10. The effect of detergents on firefly luciferase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of different salts and detergents on luciferin-luciferase luminescence of the enchytraeid Fridericia heliota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caspofungin-acetate.com [caspofungin-acetate.com]
- 13. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AkaLumine Hydrochloride for Deep Tissue Imaging
Welcome to the technical support center for AkaLumine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for deep tissue imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages for deep tissue imaging?
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase (Fluc).[1][2] When it reacts with firefly luciferase, it emits near-infrared (NIR) light, with a maximum emission wavelength of approximately 677 nm.[1][2][3] This is a significant advantage for deep tissue imaging because light in the NIR range has better tissue penetration compared to the shorter wavelength light produced by the standard D-luciferin (which has an emission maximum around 562 nm).[2][3][4][5][6] The reduced absorption and scattering of NIR light by biological tissues, such as hemoglobin and melanin, leads to higher sensitivity for detecting signals from deep-seated sources like tumors.[2][3][4][5][6]
Q2: What is the difference between AkaLumine and this compound?
AkaLumine is the original synthetic luciferin analog. However, its use in animal experiments was limited by its low solubility in water.[4][5] To address this, this compound was synthesized, which is highly soluble in water and saline, making it much more suitable for in vivo imaging applications.[3][4][5]
Q3: What is Akaluc and how does it relate to this compound?
Akaluc is a mutant of firefly luciferase that has been specifically engineered through directed evolution to be a more efficient enzyme for AkaLumine.[7][8] The combination of Akaluc and AkaLumine, often referred to as the AkaBLI system, can produce a bioluminescence signal that is up to 1000 times stronger in the mouse brain compared to the natural firefly luciferase-luciferin reaction.[8]
Q4: Can I use this compound with standard firefly luciferase?
Yes, this compound can be used with native firefly luciferase (Fluc).[1][2][3] It produces a near-infrared signal with Fluc, offering improved deep-tissue detection sensitivity compared to D-luciferin.[2][3] However, for maximal brightness, the engineered Akaluc luciferase is recommended.[7][8]
Q5: How should I prepare and store this compound?
This compound is soluble in water or saline.[3][6][7] For in vivo use, a working solution of 2.5 mg/mL in water has been reported.[7] For cell-based assays, it can be dissolved in waterless DMSO or ultra-pure water to create a stock solution, which is then diluted to the final concentration in the assay medium.[1] It is recommended to protect the stock solution from light and store it at -20°C.[1] For working solutions, it is best to avoid light exposure.[1]
Troubleshooting Guides
Issue 1: Low or No Bioluminescence Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Reporter Gene Expression | - Verify the expression of the luciferase reporter gene (e.g., Firefly Luciferase, Akaluc) in your cells or animal model using methods like qPCR or Western blotting.[9] - Ensure successful transfection or transduction of the reporter gene.[9] |
| Sub-optimal this compound Concentration | - The optimal concentration can vary between in vitro and in vivo experiments. Refer to the quantitative data tables below to select an appropriate starting concentration. - For in vitro assays, a final concentration of around 100 µM is often used.[1][10] - For in vivo studies, a dosage of 25 mg/kg has been shown to be sufficient for maximal signal with Akaluc.[7] |
| Incorrect Timing of Imaging | - The kinetics of the bioluminescent signal can vary. It is crucial to perform a time-course experiment to determine the peak signal time after substrate administration for your specific model. - For in vivo imaging, signal is often measured starting around 15-17 minutes after intraperitoneal injection.[1][11] |
| Poor Substrate Bioavailability | - For in vivo experiments, consider the route of administration. Intravenous (i.v.) injection may lead to a stronger and more immediate signal compared to intraperitoneal (i.p.) injection.[10] - Ensure the substrate is properly dissolved and administered. |
| Inadequate Imaging Settings | - Optimize camera settings such as exposure time, binning, and f/stop.[9] - For bioluminescence imaging, use the "open" emission filter setting.[9] |
| Low Cell Viability | - Confirm that the cells are healthy and viable, as compromised cell health can lead to a reduced signal.[9] |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Non-specific Signal from this compound | - While generally having a high signal-to-noise ratio, some studies have reported non-specific signals with AkaLumine-HCl in the absence of luciferase-expressing cells, particularly in naïve mice.[12][13] - Always include a negative control group (e.g., animals not expressing luciferase) to quantify the level of background signal.[9] |
| Autofluorescence from Diet | - Certain components in animal chow can be autofluorescent. Consider using a purified diet with low fluorescence for several days before imaging to reduce background. |
| Improper Image Analysis | - Ensure you are using appropriate software for analysis and are correctly subtracting the background signal. |
Issue 3: High Variability in Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Substrate Administration | - For in vivo studies, ensure consistent injection volumes and techniques (e.g., intraperitoneal, intravenous). - For in vitro studies, use a master mix of the substrate to add to all wells to minimize pipetting errors.[14] |
| Biological Variability | - Factors such as animal age, weight, and health can influence results. Standardize these parameters across your experimental groups. - For cell-based assays, use cells at a consistent passage number and confluency.[14] |
| "Edge Effects" in Microplates | - When using 96-well plates for in vitro assays, be aware of potential "edge effects." To mitigate this, avoid using the outer wells or fill them with a buffer.[14] |
Quantitative Data Summary
Table 1: Recommended Concentrations and Dosages for this compound
| Application | Recommended Concentration/Dosage | Notes |
| In Vitro Cell-Based Assays | 100 µM - 250 µM | A concentration of 100 µM is often sufficient.[1][10] Some protocols use up to 250 µM.[7][11] |
| In Vivo Imaging (Mice) | 25 mg/kg (i.p.) | This dosage has been described as sufficient for maximal Akaluc in vivo signal.[7] |
| In Vivo Imaging (Mice) | 50 mg/kg (i.p.) | Another commonly used dosage in murine models.[11] |
Table 2: Comparative Performance of this compound
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Notes |
| Emission Max (λmax) | ~677 nm | ~562 nm | ~604 nm | The near-infrared emission of AkaLumine-HCl allows for better tissue penetration.[1][2][3][15] |
| Tissue Penetration | 5 to 8.3-fold higher | - | 3.7 to 6.7-fold higher | Measured through 4mm and 8mm thick tissue sections, respectively, compared to D-luciferin.[3] |
| Relative Concentration for Comparable Signal | 2.5 µM | 150 µM | - | A 60-fold lower concentration of AkaLumine-HCl was needed to achieve a signal intensity comparable to D-luciferin.[3] |
| Deep Tissue Detection (Lung Metastasis) | 8.1-fold higher signal | - | 3.3-fold higher signal | Comparison of signal from lung tumors in mice.[3] |
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Assay
-
Cell Preparation:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 100 µM).
-
-
Signal Measurement:
-
Add the this compound solution to the cells.
-
If using native firefly luciferase, you may need to supplement with ATP and Mg2+ (e.g., 5 mM ATP-Mg).[1][10]
-
Immediately place the plate in a bioluminescence imaging system.
-
Acquire images at various time points (e.g., every 1-2 minutes) to determine the peak signal.[7] Typical imaging settings are a 2-5 second exposure time.[7]
-
Protocol 2: In Vivo Deep Tissue Imaging of Tumors in Mice
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
If the tumor is located in a region with dense fur, shave the area to improve signal detection.[7]
-
-
Substrate Administration:
-
Prepare a solution of this compound in sterile saline (e.g., at a concentration that allows for a final dosage of 25 mg/kg).
-
Administer the solution via intraperitoneal (i.p.) injection.[7]
-
-
Bioluminescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Wait for the optimal time for signal acquisition, which should be determined from a preliminary kinetic study (often starting around 15 minutes post-injection).[1]
-
Acquire images using an open emission filter. Typical imaging parameters are a 1-minute exposure time, large binning, and f/stop of 1.[7]
-
Acquire images at multiple time points to capture the peak of the bioluminescent signal.
-
Visualizations
Caption: Bioluminescent reaction pathway of this compound.
Caption: General experimental workflow for AkaLumine imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]
- 6. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. escholarship.org [escholarship.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Methods to reduce variability in AkaLumine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments utilizing AkaLumine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over D-luciferin?
This compound offers several key advantages for in vivo bioluminescence imaging (BLI):
-
Enhanced Sensitivity in Deep Tissues: this compound, in reaction with firefly luciferase (Fluc) or its derivative Akaluc, produces near-infrared (NIR) light with a peak emission at approximately 677 nm.[1][2] This longer wavelength is less absorbed by hemoglobin and water, allowing for significantly better tissue penetration and the detection of signals from deep within the body.[1][3][4] In some studies, AkaLumine-HCl bioluminescence showed 5- to 8.3-fold higher penetration than D-luciferin.[1]
-
Higher Signal Intensity at Low Concentrations: The reaction between Akaluc and AkaLumine is highly efficient, reaching maximal signals at very low substrate concentrations.[1] This can be advantageous when substrate delivery to the target site is limited. A much higher concentration of D-luciferin may be required to achieve comparable signal intensity.[1]
-
Improved Biodistribution: this compound exhibits enhanced biodistribution in many tissues, including the brain, which can lead to more consistent and quantitative imaging results across different parts of the body.[5]
Q2: What are the known sources of variability and common issues in this compound experiments?
Several factors can contribute to variability in this compound experiments:
-
Non-Specific Signals: Administration of AkaLumine-HCl has been reported to generate non-specific signals, particularly a background signal in the liver.[6][7][8]
-
Toxicity and Acidity: The hydrochloride salt of AkaLumine can form an acidic solution, which has been reported to cause skin and heart toxicity in some animal models.[3][6]
-
Substrate Stability and Preparation: Like many reagents, the stability of the this compound solution can affect experimental outcomes. It is crucial to follow proper storage and handling procedures.
-
ATP Dependency: The light-emitting reaction of firefly luciferase and its derivatives with AkaLumine is ATP-dependent.[9][10] Therefore, the metabolic state of the cells or tissues being imaged can influence the signal intensity.
-
Animal-to-Animal Variation: As with any in vivo experiment, factors such as the animal's diet, health status, and the precise location of substrate injection can introduce variability.[11]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the experimental model and the luciferase being used.
-
In cell-based assays, maximal signals can be achieved at concentrations as low as 2.5 µM.[2]
-
For in vivo studies, concentrations ranging from 1.0 mM to 15 mM have been used for intraperitoneal injections.[3][5] One study noted that when using AkaLumine-HCl, the substrate concentration does not significantly affect the emission intensity, unlike D-luciferin.[4]
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Non-specific signal generation from AkaLumine-HCl, particularly in the liver.[6][7] | Include control animals that have not been administered cells expressing luciferase to quantify the background signal. Consider alternative imaging strategies or time points to minimize the impact of the hepatic signal. |
| Inconsistent Signal Intensity | - Variable substrate delivery (e.g., intraperitoneal injection).- Differences in cell viability or metabolic state (ATP levels).[9][10]- Instability of prepared AkaLumine-HCl solution. | - For in vivo studies, consider subcutaneous or intravenous administration for more consistent substrate delivery.[7]- Ensure consistent cell culture and handling procedures.- Prepare fresh AkaLumine-HCl solutions for each experiment and protect them from light.[2] |
| Low or No Signal | - Low expression or activity of the luciferase enzyme.- Insufficient substrate concentration reaching the target cells.- Poor tissue penetration of the signal. | - Verify luciferase expression and activity in vitro before in vivo experiments.- Optimize the AkaLumine-HCl concentration and administration route.- Confirm that your imaging system is sensitive in the near-infrared range. |
| Toxicity Observed in Animals | Acidity of the AkaLumine-HCl solution.[3][6] | - Consider buffering the AkaLumine-HCl solution to a physiological pH before injection.- Mix AkaLumine-HCl with food for oral administration, which has been shown to reduce toxicity in some models.[3][6] |
Quantitative Data Summary
Table 1: Comparison of AkaLumine-HCl and D-luciferin Signal Intensity In Vitro
| Substrate | Concentration for Maximal Signal | Relative Signal Intensity |
| AkaLumine-HCl | ~2.5 µM | Maximal signal reached at low concentrations.[2] |
| D-luciferin | Signal increases with concentration (up to 250 µM tested).[2] | Dose-dependent increase.[1] |
Table 2: In Vivo AkaLumine Concentration and Signal Kinetics
| Concentration | Time to Peak Signal (Oral Admin.) | Signal Decrease Rate (Oral Admin.) |
| 0.1 mM | - | 2.6 hours to fall below 6,000 cps.[3] |
| 0.5 mM | ~5 hours | 6.2 hours to fall below 6,000 cps.[3] |
| 1.0 mM | ~5 hours | 8.8 hours to fall below 6,000 cps.[3] |
| 2.0 mM | ~5 hours | 22.8 hours to fall below 6,000 cps.[3] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Luminescence Assay
-
Cell Preparation: Plate cells expressing luciferase in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of PBS.[2]
-
Reagent Preparation: Prepare a working solution of this compound (e.g., 100 µM) and ATP-magnesium (5 mM).[2] Protect the AkaLumine solution from light.[2]
-
Assay: Add the this compound and ATP-magnesium solution to the cells.
-
Measurement: Immediately measure the bioluminescence using a plate reader or an in vivo imaging system.
Protocol 2: In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
Substrate Preparation: Prepare a sterile solution of this compound at the desired concentration (e.g., 15 mM) in a suitable vehicle (e.g., saline).[5]
-
Substrate Administration: Inject the this compound solution via the desired route (e.g., intraperitoneally at a volume of 5 µL per gram of body weight).[5]
-
Imaging: Begin imaging at a set time point after injection (e.g., 15 minutes).[4] Acquire images using an in vivo imaging system with an open emission filter.
Visualizations
Caption: General workflow for an in vivo bioluminescence imaging experiment using this compound.
Caption: A logical diagram for troubleshooting variability in this compound experiments.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Development of two mouse strains conditionally expressing bright luciferases with distinct emission spectra as new tools for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis | MDPI [mdpi.com]
Understanding the signal stability and kinetics of AkaLumine hydrochloride
Welcome to the technical support center for AkaLumine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on signal stability, kinetics, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a synthetic analog of D-luciferin that serves as a substrate for firefly luciferase (Fluc) and its engineered variant, Akaluc.[1][2] Its primary advantages include:
-
Near-Infrared (NIR) Emission: It produces bioluminescence with a peak wavelength of approximately 677 nm, which falls within the NIR window.[1][2][3][4] This longer wavelength allows for deeper tissue penetration and reduced signal absorption by hemoglobin and water, making it ideal for in vivo imaging.[2][4][5]
-
High Sensitivity: The AkaLumine/Akaluc system can generate significantly brighter signals compared to the traditional D-luciferin/Fluc system, often more than 10 times brighter in vitro and up to 100 times brighter in vivo.[6] This allows for the detection of smaller numbers of cells and deeper tissue targets.[3][6]
-
Improved Pharmacokinetics: this compound exhibits high cell-membrane permeability and a relatively long half-life in serum (approximately 40 minutes), contributing to a stable, prolonged signal.[3]
-
High Water Solubility: The hydrochloride salt form of AkaLumine has high solubility in water (over 40 mM), facilitating its preparation and administration for in vivo studies.[3][7]
Q2: How does the signal kinetics of this compound compare to D-luciferin?
This compound typically exhibits a "glow-type" reaction with a more stable and prolonged signal compared to the flash-type kinetics often observed with D-luciferin.[3] The signal from this compound reaches its maximum at lower concentrations and remains elevated for a longer duration.[3] In contrast, the bioluminescence generated by D-luciferin often increases with concentration and does not reach a saturation point as quickly.[1]
Q3: What is the recommended storage procedure for this compound?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to protect the compound from light and to store it under nitrogen if possible.[1] If water is used as the solvent for the stock solution, it is recommended to filter-sterilize the working solution before use.[1]
Troubleshooting Guide
Issue 1: Weak or No Bioluminescent Signal
-
Possible Cause: Sub-optimal substrate concentration.
-
Solution: While this compound is effective at low concentrations, ensure you are using a concentration appropriate for your experimental setup. For in vitro assays, concentrations around 100 µM are often used, while in vivo studies may require intraperitoneal injections of 0.5-33 mM solutions.[1]
-
-
Possible Cause: Inefficient luciferase activity.
-
Solution: Confirm that the cells or tissues express sufficient levels of a compatible luciferase, such as firefly luciferase (Fluc) or the engineered Akaluc. The combination of this compound with Akaluc is known to produce a significantly brighter signal.[6]
-
-
Possible Cause: Presence of inhibitors.
-
Solution: Ensure that your experimental buffers and media do not contain substances that could inhibit luciferase activity.
-
Issue 2: High Background or Non-Specific Signal
-
Possible Cause: Autoluminescence or non-enzymatic signal generation.
-
Solution: Some studies have reported a non-specific signal in the liver region of mice, even in naïve animals, following intraperitoneal injection of this compound.[8][9] It is important to include control animals that have not been administered luciferase-expressing cells to quantify this background signal.
-
-
Possible Cause: Contamination of reagents or equipment.
-
Solution: Use high-purity reagents and ensure that all equipment is thoroughly cleaned to avoid any potential sources of background luminescence.
-
Issue 3: Signal Instability or Rapid Decay
-
Possible Cause: Substrate degradation.
-
Solution: Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
-
Possible Cause: Low cellular ATP levels.
Quantitative Data Summary
Table 1: Kinetic Properties of this compound
| Parameter | Value | Experimental System | Reference |
| Peak Emission Wavelength (λmax) | 677 nm | In reaction with firefly luciferase | [1][3][4] |
| Serum Half-life | ~40 minutes | In vivo (mice) | [3] |
| Michaelis Constant (Km) | 2.06 µM | Recombinant firefly luciferase protein | [1] |
| Optimal Concentration for Max Signal | ~2.5 µM | In LLC/luc and MDA-MB-231/luc cells | [1] |
Table 2: Signal Decay After Administration (Drosophila Model)
| AkaLumine Concentration | Time for Signal to Fall Below 6,000 cps |
| 0.1 mM | 2.6 hours |
| 0.5 mM | 6.2 hours |
| 1.0 mM | 8.8 hours |
| 2.0 mM | 22.8 hours |
| Data from a study on oral administration in Drosophila expressing Akaluc.[12] |
Experimental Protocols & Workflows
In Vitro Bioluminescence Assay
This protocol describes a general method for measuring bioluminescence in cultured cells expressing luciferase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve signal-to-noise ratio in AkaLumine hydrochloride imaging
Welcome to the technical support center for AkaLumine hydrochloride imaging. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to optimize their experiments and troubleshoot common issues, thereby improving the signal-to-noise ratio in their imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve signal-to-noise ratio compared to D-luciferin?
This compound is a synthetic analog of D-luciferin used in bioluminescence imaging (BLI).[1][2] It offers a significant advantage over the traditional D-luciferin/luciferase system by emitting light in the near-infrared (NIR) range, with a peak emission wavelength of approximately 677 nm.[1][3][4] This is critical because biological tissues have lower absorption of light in the NIR window (roughly 650-900 nm).[5] Consequently, photons generated by the AkaLumine-luciferase reaction can penetrate tissues more effectively, leading to a higher signal-to-noise ratio, especially for deep-tissue imaging.[2][3][4] The combination of AkaLumine with its engineered luciferase partner, Akaluc, can result in a bioluminescence signal that is 100 to 1,000 times brighter than the conventional D-luciferin system in vivo.[5][6]
Q2: What is Akaluc and is it necessary to use it with this compound?
Akaluc is a mutant of firefly luciferase that has been specifically engineered through directed evolution to be an optimal catalyst for AkaLumine.[5] The pairing of AkaLumine with Akaluc, known as the AkaBLI system, maximizes photon output and can produce a significantly brighter signal than using AkaLumine with wild-type firefly luciferase.[5][6] While this compound can be used with native firefly luciferase (Fluc) to achieve NIR bioluminescence and improved tissue penetration, the signal intensity is dramatically enhanced when paired with Akaluc.[1][3] For experiments requiring the highest sensitivity and signal-to-noise ratio, especially for detecting signals from deep tissues or a small number of cells, using the AkaLumine/Akaluc system is highly recommended.[2][7]
Q3: Can this compound be used for in vitro experiments?
Yes, this compound is suitable for in vitro imaging experiments with cells expressing luciferase. For cell-based assays, this compound can be added directly to the cell culture medium.[1][7] It has been shown to be effective in various cell lines, including mouse lung cancer cells (LLC/luc) and human breast cancer cells (MDA-MB-231/luc).[1][3]
Q4: What are the recommended concentrations of this compound for in vitro and in vivo experiments?
The optimal concentration of this compound can vary depending on the experimental setup. However, a key advantage of AkaLumine is that maximal signals can be achieved at much lower concentrations compared to D-luciferin.[3]
| Experiment Type | Recommended Concentration Range | Notes |
| In Vitro (Cell Culture) | 2.5 µM - 250 µM | Maximal signals have been observed at concentrations as low as 2.5 µM in some cell lines.[1][3] Unlike D-luciferin, the signal from AkaLumine-HCl may not show a dose-dependent increase at higher concentrations and can plateau.[3][8] |
| In Vivo (Mice) | 0.5 mM - 33 mM (intraperitoneal injection) | A concentration of 25 mg/kg has been described as sufficient for maximal Akaluc in vivo signal.[7] Higher concentrations do not necessarily lead to a stronger signal and may increase the risk of toxicity.[2][8] |
Q5: Are there any known toxicity issues with this compound?
Some studies have reported potential toxicity with this compound administration, particularly at higher concentrations.[2] Issues such as skin and heart toxicity have been mentioned, possibly due to the acidity of its solution.[2] It is crucial to adhere to recommended concentration ranges and to perform pilot studies to determine the optimal, non-toxic dose for your specific animal model and experimental conditions.
Troubleshooting Guide
Problem 1: Low Signal or Poor Signal-to-Noise Ratio
-
Possible Cause 1: Suboptimal Substrate Concentration.
-
Solution: While this compound is potent at low concentrations, ensure you are within the optimal range for your system. For in vitro assays, test a concentration gradient (e.g., 2.5 µM, 25 µM, 250 µM) to determine the saturation point for your specific cell line and luciferase expression level.[6] For in vivo studies, if the signal is weak, consider a modest increase in the injected dose, but be mindful of potential toxicity.
-
-
Possible Cause 2: Inefficient Luciferase.
-
Solution: For maximal signal output, use the engineered luciferase Akaluc, which is specifically optimized for AkaLumine.[5] If you are using standard firefly luciferase (Fluc), the signal will be lower than with Akaluc.[7] Ensure stable and high expression of the luciferase in your cells or animal model.
-
-
Possible Cause 3: Poor Substrate Bioavailability.
-
Solution: For in vivo experiments, the route of administration can impact signal intensity. Intraperitoneal injection is a common and effective method.[1][7] While oral administration is possible, it may result in a weaker signal compared to intraperitoneal injection.[2] Ensure the substrate has sufficient time to distribute throughout the animal before imaging (typically 15 minutes after intraperitoneal injection).[1]
-
-
Possible Cause 4: Incorrect Imaging Settings.
-
Solution: Use an imaging system capable of detecting near-infrared signals efficiently. Use an appropriate emission filter (e.g., 680 ± 10 nm) to specifically capture the NIR bioluminescence from AkaLumine and reduce background from other light sources.[3] Optimize acquisition time; longer exposure times can increase signal but may also increase background noise.
-
Problem 2: High Background or Non-Specific Signal
-
Possible Cause 1: Autoluminescence or Non-specific Substrate Reaction.
-
Solution: Some studies have reported that this compound can generate a non-specific signal, even in naïve mice.[2][9] It is crucial to include proper controls in your experiments. Image wild-type animals (not expressing luciferase) after administering this compound to establish the baseline background signal. For in vitro work, include wells with cells that do not express luciferase.
-
-
Possible Cause 2: Contamination of Reagents or Equipment.
-
Solution: Ensure all buffers and equipment are clean and free of any contaminating substances that might fluoresce or phosphoresce. Prepare fresh solutions of this compound for each experiment, as its stability in solution over time may vary.
-
Problem 3: Signal Instability or Rapid Decay
-
Possible Cause 1: Luciferase Instability.
-
Solution: The stability of the luciferase enzyme in complex biological environments like blood serum can be a limiting factor.[5] Ensure that the cells expressing the luciferase are healthy and that the experimental conditions do not lead to enzyme degradation. The Akaluc enzyme has been reported to have higher thermostability compared to firefly luciferase.[5]
-
-
Possible Cause 2: pH Sensitivity.
-
Solution: The decay rate of AkaLumine bioluminescence can be sensitive to pH, with an increased decay rate at a more alkaline pH (e.g., pH 8.0).[5] Ensure that the buffer systems used in your experiments maintain a stable and appropriate pH.
-
Experimental Protocols
In Vitro Imaging of Luciferase-Expressing Cells
-
Cell Preparation: Plate luciferase-expressing cells in a 96-well plate at a density of approximately 2 x 10^5 cells per well in 100 µL of PBS or culture medium.[1]
-
Substrate Preparation: Prepare a stock solution of this compound in sterile water or DMSO.[1] Dilute the stock solution to the desired final concentrations in the appropriate buffer or cell culture medium.
-
Substrate Addition: Add the diluted this compound solution to the cells. A typical final concentration to start with is 100 µM.[1] Also, include 5 mM ATP-Mg to the cells.[1]
-
Imaging: Immediately begin imaging using a bioluminescence imaging system. Acquire images at various time points to determine the peak signal. Use an appropriate NIR emission filter if available.
In Vivo Imaging in a Mouse Tumor Model
-
Animal Preparation: Anesthetize the mouse bearing a luciferase-expressing tumor.
-
Substrate Preparation: Dissolve this compound in sterile water or saline to the desired concentration (e.g., 0.5-33 mM).[1]
-
Substrate Administration: Inject 100 µL of the this compound solution intraperitoneally.[1]
-
Imaging: Position the mouse in the imaging chamber. Begin acquiring images approximately 15 minutes after the injection.[1] Continue to acquire images at regular intervals to capture the peak of the bioluminescent signal.
Visual Guides
Caption: A troubleshooting workflow for common issues in AkaLumine imaging.
Caption: The enzymatic pathway of the AkaLumine-Akaluc system for NIR imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
Proper storage and handling of AkaLumine hydrochloride substrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of AkaLumine hydrochloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic analog of D-luciferin used as a substrate for firefly luciferase (Fluc) and its engineered variant, Akaluc.[1][2] Its primary application is in in vivo bioluminescence imaging (BLI), particularly for deep-tissue imaging.[2][3][4][5] The reaction between this compound and luciferase produces near-infrared (NIR) light (λmax ≈ 677 nm), which has high tissue penetration due to reduced absorption by hemoglobin and water compared to the light produced by conventional luciferin.[1][2][4][5] This property allows for highly sensitive detection of biological processes deep within living animals.[2][4][5]
Q2: What is the AkaBLI system?
The AkaBLI system is an advanced bioluminescence imaging technology that utilizes this compound as the substrate and a specifically engineered luciferase, called Akaluc, as the enzyme.[2][5] This system was developed to provide significantly brighter signals from deep tissues compared to conventional luciferin-luciferase systems, enabling non-invasive visualization of cellular and molecular events at the single-cell level in freely moving animals.[2][5][6]
Q3: What are the main advantages of using this compound over D-luciferin?
The primary advantages of this compound include:
-
Near-Infrared (NIR) Emission: It produces light in the NIR spectrum (around 677-680 nm), which is less absorbed by biological tissues, allowing for deeper and more sensitive imaging.[1][2][3][4][5]
-
High Sensitivity in Deep Tissues: Due to its NIR emission, it provides a significantly higher detection sensitivity for targets located deep within the body.[1][2][4]
-
High Water Solubility: The hydrochloride salt form has improved solubility in aqueous solutions compared to its free-acid form, making it easier to prepare for in vivo experiments.[4][7]
-
Effective at Low Concentrations: Maximal signals can be achieved at very low concentrations compared to D-luciferin.[4]
Q4: Is this compound toxic to cells or animals?
Some studies have reported potential toxicity, including skin and heart issues in mice, which may be related to the acidity of the solution at high concentrations.[8] However, other studies using oral administration in flies mixed with food have not observed noticeable toxicity.[8] It is recommended to use the appropriate concentration and administration route for your specific experimental model and to monitor for any adverse effects.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Keep desiccated and away from direct sunlight and moisture.[9] |
| -80°C | Recommended for long-term storage.[2] | Packed under argon gas.[2] | |
| Stock Solution | -20°C | Up to 1 month | Protect from light, store under nitrogen, and avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Protect from light, store under nitrogen, and aliquot to avoid freeze-thaw cycles.[1] |
Handling Recommendations:
-
Reconstitution: For stock solutions, dissolve this compound in high-purity, anhydrous DMSO or sterile, deionized water.[1][9] Sonication may be required to fully dissolve the compound.[9]
-
Working Solution: It is recommended to prepare the working solution immediately before use.[9][10] If using a water-based stock solution, it should be sterilized by filtering through a 0.22 µm filter before use.[1]
-
Light Sensitivity: Protect all solutions containing this compound from light to prevent degradation.[1]
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | 25 mg/mL (Sonication recommended)[9] |
| DMSO | 68 mg/mL to 120 mg/mL (Use fresh, anhydrous DMSO; sonication recommended)[9][10] |
| Ethanol | Insoluble[10] |
Experimental Protocols
In Vitro Cell-Based Assay
This protocol describes a general procedure for using this compound in a cell-based bioluminescence assay.
Methodology:
-
Cell Preparation: Plate cells expressing luciferase (e.g., LLC/luc) in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of PBS.[1]
-
Substrate Preparation: Prepare a working solution of this compound at the desired concentration (e.g., 100 µM).[1] It is also necessary to add ATP to the reaction (e.g., 5 mM).[1][11]
-
Measurement: Add the this compound working solution to the cells. Immediately measure the bioluminescence signal using a plate reader or a bioluminescence imaging system.[1]
In Vivo Bioluminescence Imaging
This protocol provides a general workflow for in vivo imaging using this compound in a mouse tumor model.
Methodology:
-
Animal Model: Use mice bearing tumors that express luciferase (e.g., subcutaneous LLC/luc tumors).[4][12]
-
Substrate Preparation: Dissolve this compound in a sterile vehicle suitable for injection (e.g., saline). The concentration can range from 0.5 mM to 33 mM.[1]
-
Administration: Inject the this compound solution into the mice via the desired route (e.g., intraperitoneal or intravenous). A typical injection volume is 100 µL.[1]
-
Imaging: Image the animals using a bioluminescence imaging system at a set time point after injection (e.g., 15 minutes).[1] The signal from this compound has been shown to be stable over time.[4]
Troubleshooting Guide
Problem: Low or No Bioluminescent Signal
| Possible Cause | Recommended Solution |
| Degraded Substrate | Ensure this compound has been stored properly, protected from light and moisture. Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles.[1] |
| Insufficient Luciferase Expression | Verify luciferase expression in your cells or animal model using an alternative method (e.g., Western blot, qPCR). |
| Suboptimal Substrate Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific system. In some cell lines, the signal may be maximal at lower concentrations (e.g., 2.5 µM).[1] |
| Insufficient ATP | For in vitro assays, ensure that ATP is added to the reaction mixture, as the luciferase reaction is ATP-dependent.[1][11] |
Problem: High Background Signal or Non-Specific Signal
| Possible Cause | Recommended Solution |
| Autoluminescence | Image the subject before injecting this compound to establish a baseline background signal. |
| Non-specific substrate reaction | Some studies have reported non-specific signals with AkaLumine-HCl in naïve mice.[8][13] If this is a concern, include control animals that have not been transfected with luciferase to quantify the non-specific signal. |
Visual Guides
Here are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: A typical experimental workflow for in vivo bioluminescence imaging using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1176235-08-7(no salt)・Aka Lumine n-Hydrochloride・012-26701・012-26706・018-26703・016-26704[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. AkaLumine-HCl Supplier | TokeOni | luminescence Agent | CAS 1176235-08-7| AOBIOUS [aobious.com]
- 8. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. escholarship.org [escholarship.org]
- 12. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. researchgate.net [researchgate.net]
Common experimental issues with AkaLumine hydrochloride bioluminescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AkaLumine hydrochloride in bioluminescence experiments. Our goal is to help you address common experimental issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from D-luciferin?
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase (FLuc).[1] Its key advantage lies in its near-infrared (NIR) light emission, with a maximum wavelength (λmax) of approximately 677 nm.[1][2] This is a significant shift from the ~560 nm peak of the traditional D-luciferin/FLuc system.[2] The NIR emission of AkaLumine allows for deeper tissue penetration and increased detection sensitivity, particularly for in vivo imaging, as there is less interference from light absorption by biological components like hemoglobin and water.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and performance of this compound.
-
Storage of Powder: Store the solid powder at -20°C for up to 3 years, protected from light and moisture.[4]
-
Storage of Stock Solutions: Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect solutions from light.[1]
-
Handling: When preparing working solutions, it is recommended to use them immediately.[4] Avoid prolonged exposure to light.[1]
Q3: What are the optimal concentrations of this compound for in vitro and in vivo experiments?
The optimal concentration can vary depending on the specific cell type, luciferase expression level, and experimental model. However, some general guidelines are:
-
In Vitro Cell-Based Assays: this compound often reaches its maximum signal at lower concentrations compared to D-luciferin, with signals peaking at concentrations as low as 2.5 µM in some cell lines.[1][4] A common starting concentration for in vitro assays is 100 µM.[1]
-
In Vivo Imaging: For in vivo studies, doses can range from 0.5 to 33 mM, administered via intraperitoneal injection in a volume of approximately 100 µL.[1] Some protocols suggest a dosage range of 50-200 mg/kg.[4] It has been observed that this compound can produce strong signals at lower concentrations than D-luciferin in vivo.[3]
Troubleshooting Guide
This guide addresses common experimental issues encountered when using this compound.
Problem 1: Low or No Luminescence Signal
A weak or absent signal is a frequent issue that can arise from several factors in the experimental workflow.[5]
| Potential Cause | Troubleshooting Steps |
| Improper Reagent Preparation or Storage | Ensure this compound and luciferase reagents have been stored correctly and have not expired.[6] Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[1][6] |
| Suboptimal Substrate Concentration | Titrate the concentration of this compound to determine the optimal level for your specific system. While it can be effective at low concentrations, insufficient substrate will limit the reaction.[3][7] |
| Low Luciferase Expression | Verify the expression of the luciferase reporter gene in your cells or animal model. Low transfection efficiency or weak promoter activity can lead to low enzyme levels.[6] Consider using a stronger promoter if possible.[6] |
| Presence of Inhibitors | Some compounds can interfere with the luciferase enzyme or the substrate.[6] Ensure that your sample preparation and buffers do not contain known inhibitors. |
| Incorrect Assay Buffer Conditions | The luciferase reaction is sensitive to pH and temperature. Ensure the assay buffer is at the optimal pH and at room temperature for the reaction to proceed efficiently.[8][9] |
Problem 2: High Background or Non-Specific Signal
High background can obscure the true signal and reduce the signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Autoluminescence of AkaLumine | This compound has been reported to generate non-specific signals, particularly in vivo in the liver.[7][10] It is crucial to include control animals or wells that do not express luciferase to quantify the background signal.[7][11] |
| Contamination | Microbial contamination in cell cultures or reagents can sometimes lead to background luminescence.[12] Ensure sterile techniques are used throughout the experimental process. |
| Plate Type | For in vitro assays, the type of microplate can influence background. White or opaque plates are recommended for luminescence assays to minimize crosstalk between wells.[8][13] |
| Substrate Concentration | While higher concentrations can increase the signal, they may also contribute to higher background. Optimize the this compound concentration to achieve the best signal-to-background ratio.[7] |
Problem 3: High Variability Between Replicates
Inconsistent results between replicate wells or animals can compromise the reliability of your data.[5]
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inconsistent pipetting of cells, substrate, or other reagents can lead to significant variability.[13] Prepare a master mix of reagents to be added to all replicate wells to minimize pipetting discrepancies.[5][6] |
| Inconsistent Cell Numbers | Ensure that an equal number of viable cells are present in each well for in vitro assays.[5] |
| "Edge Effects" on Microplates | The outer wells of a microplate can be prone to evaporation and temperature fluctuations, leading to variability.[5] To mitigate this, avoid using the outer wells or fill them with a buffer or media.[5] |
| Variable Substrate Bioavailability (In Vivo) | The route of administration and distribution of this compound in vivo can vary between animals. Ensure consistent injection technique and timing of imaging after substrate administration.[3][14] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Emission Maximum (λmax) | ~677 nm | Near-infrared range, allowing for deep tissue penetration.[1][2] |
| Km for Firefly Luciferase | 2.06 µM | Indicates a high affinity for the enzyme.[1][4] |
| Solubility in Water | >10 mg/mL | The hydrochloride salt form enhances water solubility compared to the free base. |
| Recommended In Vitro Concentration | 2.5 µM - 100 µM | Optimal concentration is system-dependent.[1][4] |
| Recommended In Vivo Dose | 50 - 200 mg/kg | Administered via intraperitoneal injection.[4] |
Experimental Protocols
In Vitro Cell-Based Luminescence Assay
-
Cell Seeding: Plate cells expressing luciferase in a white, clear-bottom 96-well plate at a desired density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.[1]
-
Reagent Preparation: Prepare a stock solution of this compound in sterile water or DMSO.[4] On the day of the experiment, dilute the stock solution to the desired final concentration in an appropriate assay buffer. It is also necessary to supplement the reaction with ATP and magnesium.[1][14]
-
Substrate Addition: Carefully remove the culture medium from the wells and add the this compound working solution to each well.
-
Signal Measurement: Immediately measure the luminescence using a plate luminometer. The signal kinetics can be either "flash" or "glow" type, so it's important to determine the optimal reading time for your system.[15]
In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the animal model expressing luciferase.
-
Substrate Preparation: Prepare the this compound solution for injection at the desired concentration in a sterile vehicle (e.g., saline).[11][14]
-
Substrate Administration: Inject the this compound solution via the desired route (e.g., intraperitoneal injection).[4]
-
Imaging: Place the animal in a light-tight imaging chamber. Acquire bioluminescence images at various time points after substrate injection to determine the peak signal. A typical time to image after injection is around 15 minutes.[1]
Visualizations
Caption: Simplified signaling pathway of AkaLumine-mediated bioluminescence.
Caption: Troubleshooting workflow for common AkaLumine experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Absorption Spectra for Firefly Bioluminescence Substrate Analog: TokeOni in Various pH Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. escholarship.org [escholarship.org]
- 15. bioagilytix.com [bioagilytix.com]
Protocol refinement for enhanced AkaLumine hydrochloride imaging results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging results with AkaLumine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Substrate Concentration: The concentration of this compound may be too low for detection. | Increase the concentration of this compound. For in vitro assays, a typical starting concentration is 100 µM. For in vivo imaging, a dose of 50-200 mg/kg is generally recommended.[1] |
| Incorrect Imaging Parameters: The imaging system may not be configured for near-infrared (NIR) detection. | Ensure your imaging system is capable of detecting NIR signals, with a maximum emission wavelength of approximately 677 nm.[2][3] Use an open emission filter and adjust exposure time as needed; longer exposure times (e.g., 60 seconds) may be necessary for deep-tissue imaging.[3] | |
| Poor Substrate Bioavailability: For in vivo studies, the route of administration may not be optimal for reaching the target tissue. | Intraperitoneal injection is a common administration route.[1][2][4] Consider the timing of imaging after injection; peak signal is often observed around 15 minutes post-injection.[2] | |
| Low Luciferase Expression: The cells or tissues being imaged may have low expression levels of firefly luciferase (Fluc). | Confirm luciferase expression levels in your model system through other means, such as qPCR or western blotting. | |
| High Background Signal | Non-specific Signal Generation: this compound can sometimes produce non-specific signals, particularly in naïve animals.[5] | Perform baseline imaging before injecting this compound to establish a background reference. If high background persists, consider titrating down the substrate concentration to the minimum effective dose. |
| Autofluorescence: Tissues can exhibit natural autofluorescence in the NIR spectrum. | Utilize spectral unmixing algorithms if your imaging software supports it to differentiate the this compound signal from background autofluorescence. | |
| Signal Variability | Uneven Substrate Distribution: Inconsistent injection technique or physiological barriers can lead to uneven distribution of this compound in vivo. | Standardize your injection protocol to ensure consistent administration. Be aware that tissue characteristics can affect substrate penetration. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution can lead to product inactivation.[2] | Aliquot the stock solution upon preparation and store at -80°C for long-term use (up to 6 months) to avoid repeated freeze-thaw cycles.[2] | |
| Toxicity Concerns | High Substrate Concentration: High concentrations of this compound have been reported to cause toxicity in some models.[5] | Use the lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio. Perform dose-response studies to determine the optimal concentration for your specific application. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a synthetic analog of D-luciferin.[2] It serves as a substrate for firefly luciferase (Fluc), an enzyme commonly used as a reporter in biological research. In the presence of Fluc, ATP, and oxygen, this compound is oxidized in a reaction that produces near-infrared (NIR) light with a maximum emission wavelength of approximately 677 nm.[2][3] This NIR emission allows for highly sensitive, non-invasive imaging of biological processes in deep tissues.[3][6]
2. What are the main advantages of this compound over D-luciferin?
The primary advantages of this compound include:
-
Deeper Tissue Penetration: Its near-infrared emission is less absorbed and scattered by biological tissues compared to the visible light produced by D-luciferin, enabling more sensitive imaging of deep-seated targets.[3][6]
-
Higher Sensitivity at Lower Concentrations: this compound can produce a strong signal at lower concentrations than D-luciferin, which can be advantageous for reducing potential toxicity and cost.[2][3] In some cell lines, the signal from this compound reaches a maximum at lower concentrations (around 2.5 µM), while D-luciferin signal continues to increase with concentration.[2]
-
Improved Signal-to-Noise Ratio: The combination of high signal intensity and low background in the NIR spectrum often results in a superior signal-to-noise ratio.[7]
3. How should I prepare and store this compound?
This compound is soluble in water and DMSO.[1] For a stock solution, it can be dissolved in deionized water or DMSO to a concentration of up to 40-50 mg/mL.[1] It is recommended to prepare the solution immediately before use. If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
4. What are the recommended starting concentrations for my experiments?
-
In Vitro (Cell-based assays): A common starting concentration is 100 µM added to the cell culture medium.[2]
-
In Vivo (Animal models): A typical dosage range for intraperitoneal injection is 50-200 mg/kg.[1] The optimal dose may vary depending on the animal model and target tissue.
5. When should I perform imaging after administering this compound?
For in vivo imaging, the signal from this compound is often maximal around 15 minutes after intraperitoneal injection.[2] However, the kinetics can vary, so it is advisable to perform a time-course experiment to determine the peak signal time for your specific model.
Experimental Protocols & Data
In Vitro Bioluminescence Assay
This protocol outlines a general procedure for measuring bioluminescence in luciferase-expressing cells.
Methodology:
-
Seed luciferase-expressing cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of PBS.[2]
-
Prepare a working solution of this compound at the desired concentration (e.g., 100 µM).[2]
-
Add 5 mM ATP-Mg to the cells.[2]
-
Add the this compound working solution to the wells.
-
Immediately measure the bioluminescent signal using a plate reader or imaging system capable of detecting NIR emissions.
In Vivo Bioluminescence Imaging
This protocol provides a general workflow for imaging luciferase-expressing tumors in a mouse model.
Methodology:
-
Anesthetize the mouse bearing the luciferase-expressing tumor.
-
Administer this compound via intraperitoneal injection at a dose of 50-200 mg/kg.[1]
-
Place the mouse in the imaging chamber of a bioluminescence imaging system.
-
Acquire images at various time points (e.g., 5, 10, 15, 20, 30 minutes) post-injection to determine the peak signal. A common time point for imaging is 15 minutes post-injection.[2]
-
Set the imaging parameters for NIR detection, including an open emission filter and an appropriate exposure time (e.g., 60 seconds).[3]
-
Analyze the images using the manufacturer's software to quantify the bioluminescent signal.
Quantitative Data Summary
| Parameter | This compound | D-luciferin | Reference |
| Max Emission Wavelength | ~677 nm | ~560 nm | [2][3][7] |
| In Vitro Concentration | 2.5 µM - 100 µM | Can require up to 250 µM | [2] |
| In Vivo Dosage | 50 - 200 mg/kg | 150 mg/kg | [1][4] |
| Km for Firefly Luciferase | 2.06 µM | Varies | [1][2] |
Visualizations
Caption: General experimental workflows for in vitro and in vivo imaging with this compound.
Caption: The bioluminescent reaction of this compound catalyzed by firefly luciferase.
Caption: A logical flowchart for troubleshooting common this compound imaging issues.
References
- 1. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
Dose-response optimization for AkaLumine hydrochloride in different animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response of AkaLumine hydrochloride in various animal models for bioluminescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages for in vivo imaging?
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase (Fluc). Its primary advantages for in vivo bioluminescence imaging include:
-
Near-Infrared (NIR) Emission: this compound reacts with firefly luciferase to produce light with a maximum wavelength of approximately 677 nm.[1][2] This near-infrared light has higher tissue penetration compared to the light emitted from the D-luciferin reaction, allowing for more sensitive detection of signals from deep tissues.[2]
-
High Sensitivity at Low Concentrations: this compound can produce a maximal signal at significantly lower concentrations compared to D-luciferin.[1][2] This characteristic makes it particularly effective for detecting targets in deep tissues and for studies where substrate concentration might be a limiting factor.[2]
-
High Water Solubility: The hydrochloride salt form of AkaLumine offers high solubility in water (up to 40 mM), facilitating its preparation and administration for in vivo experiments.[2]
Q2: What is the recommended starting dose for this compound in mice?
The optimal dose of this compound can vary depending on the animal model, the route of administration, and the specific experimental goals. However, based on published studies, a common starting point for intraperitoneal (i.p.) injection in mice is a concentration range of 0.5 mM to 33 mM in a volume of 100 µL.[1] For tracking glioma expansion in mice, a dose of 25 mg/kg has been used.[3] Another study reported using a fixed dose of 100 µL of a 30 mM solution for maximum signal in vivo.[4]
Q3: How does the route of administration affect the bioluminescent signal?
The route of administration significantly influences the pharmacokinetics and biodistribution of this compound, thereby affecting the resulting bioluminescent signal.
-
Intraperitoneal (i.p.) injection: This is a commonly used route that generally provides robust and reproducible signals.[1][2][3]
-
Intravenous (i.v.) injection: This route can lead to a more rapid peak in signal intensity.
-
Oral administration: While tested in mice and Drosophila, oral administration may result in lower luminescence compared to intraperitoneal injection.[5]
Q4: Are there any known toxicity or side effects associated with this compound?
Some studies in mammals have reported potential toxicity, including skin and heart issues, which may be related to the acidity of the solution.[5] Additionally, non-specific signals have been observed in naïve mice administered this compound.[5] It is crucial to perform pilot studies to determine the optimal dose that provides a strong signal with minimal adverse effects in your specific animal model.
Troubleshooting Guide
Issue 1: Weak or no bioluminescent signal.
-
Possible Cause 1: Suboptimal substrate concentration.
-
Solution: While this compound is potent at low concentrations, the optimal dose can be model-dependent. Perform a dose-response study by injecting different concentrations (e.g., 0.5 mM, 5 mM, 33 mM) to determine the optimal concentration for your specific cell line and animal model.[1]
-
-
Possible Cause 2: Incorrect timing of imaging.
-
Solution: The kinetics of the bioluminescent signal can vary. Image the animals at multiple time points after substrate administration (e.g., 5, 15, 30 minutes) to identify the peak signal time.[4]
-
-
Possible Cause 3: Poor substrate delivery to the target tissue.
-
Solution: Consider alternative administration routes. If using i.p. injection for a deep-tissue target, ensure sufficient time for distribution. For some applications, intravenous injection might provide better bioavailability to the target site.
-
Issue 2: High background or non-specific signal.
-
Possible Cause 1: Autoluminescence or non-specific substrate reaction.
-
Solution: Image the animals before injecting this compound to establish a baseline background signal. A study in Drosophila showed no non-specific signal, but it has been reported in naïve mice.[5] If high background persists, consider using a lower dose of the substrate.
-
-
Possible Cause 2: Acidity of the prepared solution.
-
Solution: Ensure the this compound solution is properly buffered to a physiological pH before injection to minimize potential inflammatory responses that could contribute to background signal.
-
Issue 3: Signal variability between animals.
-
Possible Cause 1: Inconsistent injection technique.
-
Solution: Ensure consistent administration of the substrate, particularly for i.p. injections, to minimize variability in absorption and distribution.
-
-
Possible Cause 2: Differences in animal physiology.
-
Solution: Normalize the bioluminescent signal to a pre-treatment baseline for each animal to account for individual variations.
-
Data Presentation
Table 1: Dose-Response of this compound in Different Mouse Models
| Animal Model | Administration Route | Dose Range | Peak Signal Time | Key Findings | Reference |
| Mice with subcutaneous LLC/luc tumors | Intraperitoneal | 0.5 - 33 mM (100 µL) | ~15 minutes | Signal was strong and less influenced by concentration compared to D-luciferin. | [1][2] |
| Mice with LLC/luc lung metastases | Intraperitoneal | 33 mM (100 µL) | Not specified | 8.1-fold higher signal compared to 33 mM D-luciferin. | [2] |
| Mice with intracranial gliomas (Akaluc) | Intraperitoneal | 25 mg/kg | Not specified | Sufficient for maximal Akaluc in vivo signal. | [3] |
| Mice with MSCs (AkaLuc+) | Intraperitoneal / Subcutaneous | 100 µL of 30 mM | 5-30 minutes | IP administration showed higher signal output compared to FLuc system. | [4] |
Table 2: Comparison of this compound with other Luciferins
| Feature | This compound | D-luciferin | CycLuc1 |
| Max Emission Wavelength | ~677 nm[1][2] | ~560 nm | Near-Infrared |
| Optimal Concentration | Maximal signal at lower concentrations (~2.5 µM in vitro)[1] | Dose-dependent increase, maximal signal not reached even at 250 µM in vitro[1] | Dose-dependent increase[2] |
| Deep Tissue Sensitivity | Significantly increased detection sensitivity[2] | Lower sensitivity | Improved over D-luciferin |
| Relative Signal Strength | >40-fold higher than 1 mM D-luciferin in subcutaneous tumors[2] | Standard | 3.3-fold lower than AkaLumine-HCl in lung metastases at 5 mM[2] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with Intraperitoneal Administration
-
Animal Model: Mice bearing luciferase-expressing cells (e.g., subcutaneous or metastatic tumor models).
-
Substrate Preparation: Dissolve this compound in sterile water or PBS to the desired concentration (e.g., 30 mM).[4] Ensure the solution is protected from light.
-
Substrate Administration: Inject 100 µL of the prepared this compound solution intraperitoneally into each mouse.[1][4]
-
Imaging:
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from a defined region of interest (ROI).
Visualizations
Caption: Experimental workflow for in vivo bioluminescence imaging using this compound.
Caption: Simplified diagram of the AkaLumine-HCl and Firefly Luciferase reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific bioluminescent signals with AkaLumine hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing AkaLumine hydrochloride in bioluminescence imaging (BLI) experiments. Our goal is to help you minimize non-specific signals and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a synthetic analog of D-luciferin designed for bioluminescence imaging.[1][2] Its key advantage is the production of near-infrared (NIR) light, with a peak emission around 677 nm when it reacts with firefly luciferase (Fluc) or the engineered AkaLuc luciferase.[1][3][4] This NIR emission falls within the "optical window" of biological tissues, where light absorption by hemoglobin and water is minimal.[3][4][5] Consequently, it offers significantly improved tissue penetration, enabling more sensitive detection of signals from deep tissues compared to traditional D-luciferin, which emits light at ~562 nm.[1][4] The AkaBLI system, which combines AkaLumine with the AkaLuc enzyme, can produce signals 100 to 1,000 times brighter in vivo than conventional systems.[6]
Q2: Is non-specific signal a known issue with this compound?
Yes, the administration of this compound can sometimes generate non-specific signals.[7] Several studies have reported a significantly higher background signal with this compound compared to D-luciferin, particularly a high bioluminescent signal from the liver in naïve mice (mice not expressing luciferase).[7][8][9] This hepatic background has been a noted challenge in some in vivo applications.[8] However, in other models, such as wild-type Drosophila, negligible non-specific signals were detected.[7]
Q3: How does the signal from this compound compare to D-luciferin at different concentrations?
This compound is highly efficient and can generate a strong signal even at low concentrations.[8] In both in vitro and in vivo studies, the signal from this compound often reaches its maximum at very low concentrations (e.g., by 2.5 µM in some cell lines), while the signal from D-luciferin tends to increase with concentration over a much wider range.[2][3] At equivalent low doses, the signal from AkaLumine-HCl can be over 40-fold higher than that from D-luciferin.[1][8] This high efficiency at low concentrations is attributed to factors like increased cell-membrane permeability.[8]
Q4: Are there any toxicity concerns with this compound?
Toxicity has been reported in some contexts, potentially due to the acidity of its solution, with effects noted on the skin and heart in certain animal studies.[7] However, mitigation strategies, such as mixing AkaLumine-HCl with food for oral administration in Drosophila, have shown no observable short- or long-term toxicity.[7] It is crucial to follow recommended preparation and administration protocols to minimize potential adverse effects.
Q5: What is the benefit of using the engineered AkaLuc enzyme with AkaLumine?
AkaLuc is an enzyme developed through directed evolution of firefly luciferase to produce brighter luminescence specifically with AkaLumine.[7] The combination of AkaLuc and this compound results in a system with superior sensitivity, providing a light output that can be significantly stronger than both the conventional FLuc/D-luciferin system and the FLuc/AkaLumine system.[9][10] This enhanced system allows for the detection of as little as a single cell in vivo and is particularly advantageous for tracking small numbers of cells or monitoring signals from deep tissues like the brain.[9][10][11]
Troubleshooting Guide: High Background & Non-Specific Signals
This guide addresses the common issue of elevated background or non-specific signals when using this compound.
Problem: Elevated Bioluminescent Signal in Negative Controls or Non-Target Tissues
High background can obscure the specific signal from your luciferase-expressing cells, reducing the signal-to-noise ratio and complicating data interpretation.[4] Below are the potential causes and recommended solutions.
Potential Causes and Mitigation Strategies
1. Animal Model-Specific Autoluminescence
-
Observation: A strong, diffuse signal is observed, often localized to the liver or abdominal region, in naïve animals injected with this compound.[8][9]
-
Cause: This is the most commonly reported source of non-specific signal with AkaLumine-HCl, particularly in mice.[8][9] The exact mechanism is not fully elucidated but may involve metabolic processes within the liver.
-
Solutions:
-
Always Include Naïve Controls: Administer AkaLumine-HCl to a cohort of animals that do not express luciferase to quantify the magnitude and location of the background signal.[12] This is essential for establishing a baseline.
-
Optimize Imaging Time: The kinetics of the specific signal and the background signal may differ. Perform a time-course experiment to identify the time point with the optimal signal-to-noise ratio after substrate administration. The signal from D-luciferin typically peaks around 10-15 minutes and remains stable for up to 40 minutes post-injection.[13] Similar characterization is needed for AkaLumine.
-
Consider Alternative Administration Routes: While intraperitoneal (i.p.) injection is common, some studies have used oral administration, which may alter biodistribution and reduce background in certain models.[7]
-
2. Substrate Concentration and Autoxidation
-
Observation: Background signal increases with higher concentrations of this compound.
-
Cause: While less common than with substrates like coelenterazine, autoxidation of luciferin analogs in the absence of an enzyme can contribute to background luminescence.[14] Furthermore, AkaLumine-HCl achieves maximum signal at very low concentrations, and using excessively high doses may not increase the specific signal but could elevate the non-specific background.[2][3]
-
Solutions:
-
Perform a Dose-Response Curve: Titrate the AkaLumine-HCl concentration to find the lowest possible dose that provides a robust specific signal without unnecessarily increasing the background.[1] Studies have shown maximal signals from AkaLumine-HCl at concentrations as low as 2.5 µM in vitro.[2]
-
Prepare Substrate Fresh: Prepare the AkaLumine-HCl solution immediately before use and protect it from light to minimize degradation and potential autoxidation.[2]
-
3. In Vitro Assay Conditions
-
Observation: High signal is detected in negative control wells (e.g., media only, or cells not expressing luciferase) in a plate-based assay.
-
Cause: Components in the cell culture media or assay buffer, such as serum, can sometimes interact with the substrate and impact bioluminescence readings.[14] Variations in cell number between wells can also lead to misleading results.[15]
-
Solutions:
-
Use Appropriate Blanks: The blank control should be the same buffer or media used for the experimental cells to account for any background from the media itself.[14]
-
Ensure Consistent Cell Numbers: Use a secondary method (e.g., a viability assay like MTS or protein quantification) to normalize the bioluminescence signal to the number of viable cells in each well, which can help confirm that signal differences are not due to variations in cell plating.[15]
-
Optimize Lysis Buffers (if applicable): If performing a lytic assay, ensure the buffer composition is consistent across all samples and does not interfere with the luciferase reaction.
-
Data Presentation
Table 1: Comparison of Bioluminescent Substrates
| Feature | D-luciferin | This compound |
| Enzyme | Firefly Luciferase (Fluc) | Fluc or AkaLuc |
| Peak Emission Wavelength | ~562 - 600 nm[1][9] | ~677 nm[1][3][4] |
| Relative Signal In Vivo | Baseline | Up to 40-fold higher than D-luciferin[1][8] |
| Tissue Penetration | Moderate; subject to absorption by hemoglobin[1][4] | High; NIR light is less absorbed by tissue[1][4] |
| Optimal Concentration | Dose-dependent increase; does not saturate easily[2][9] | Strong signal achieved at very low concentrations[2][8] |
| Known Non-Specific Signal | Generally low[7] | Can be high, especially in the liver of mice[7][8][9] |
| Kₘ Value (with Fluc) | Varies by study | ~2.06 µM[2] |
Experimental Protocols
Protocol: In Vivo Imaging to Minimize Non-Specific Signal
This protocol provides a framework for identifying and minimizing non-specific signals during in vivo imaging experiments with this compound.
1. Animal and Cell Preparation:
- Prepare luciferase-expressing cells for implantation.
- Use two cohorts of animals (e.g., mice):
- Experimental Group: Implanted with luciferase-expressing cells.
- Negative Control Group: Naïve (unimplanted) animals of the same strain, age, and sex.[9][12]
2. Substrate Preparation and Administration:
- Dissolve this compound in sterile water or PBS to the desired concentration immediately before use.[2][10] Protect the solution from light.
- Perform a dose-titration study. Start with a low concentration (e.g., 50 mg/kg) and test increasing doses.[8]
- Administer the substrate via the chosen route (e.g., intraperitoneal injection).[3] Record the exact time of administration for each animal.
3. Bioluminescence Imaging:
- Anesthetize the animals.
- Begin imaging at a set time post-injection (e.g., 15 minutes).[3]
- To establish kinetics, acquire images at multiple time points (e.g., 5, 15, 30, 45, and 60 minutes) post-injection.
- Use a cooled CCD camera system. Ensure consistent imaging settings (exposure time, binning, field of view) for all animals and time points.[13]
4. Data Analysis:
- Define a region of interest (ROI) over the expected signal area (e.g., tumor) and over areas of potential background (e.g., liver).
- Quantify the signal (average radiance in photons/s/cm²/sr) for each ROI in both experimental and control animals.
- Subtract the average background signal from the control animals from the signal measured in the experimental animals to correct for non-specific luminescence.
- Plot the signal intensity over time for both specific and background signals to identify the imaging window with the highest signal-to-noise ratio.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Comparison of D-luciferin and AkaLumine pathways.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Bioluminescence Imaging: Basics and Practical Limitations | Radiology Key [radiologykey.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparison Guide: Validating AkaLumine Hydrochloride Bioluminescence Imaging with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation workflow for researchers utilizing AkaLumine hydrochloride in bioluminescence imaging (BLI). While this compound is a powerful tool for sensitive, deep-tissue in vivo imaging, fluorescence microscopy remains the gold standard for high-resolution, single-cell validation. This document outlines the objective performance of this compound against traditional substrates and provides detailed protocols for correlating BLI data with fluorescence microscopy results.
Introduction to this compound
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase (Fluc).[1] Its primary advantage lies in its reaction with luciferase to produce near-infrared (NIR) light, with a maximum emission wavelength of approximately 677 nm.[2][3] This longer wavelength is less susceptible to absorption by biological tissues like hemoglobin and water, resulting in significantly improved tissue penetration and enhanced detection sensitivity for deep-tissue targets compared to conventional D-luciferin.[2][4][5] These properties make it an exceptional tool for non-invasive in vivo imaging in various animal models, particularly for tracking cancer cell growth, metastasis, and gene expression.[2][6]
However, the resolution of BLI is inherently limited and does not provide the single-cell detail or subcellular localization information that can be achieved with fluorescence microscopy. Therefore, it is crucial to validate in vivo BLI findings with microscopic techniques to confirm cell viability, morphology, and precise location within the tissue architecture.
Quantitative Performance Data
The following table summarizes the key performance metrics of this compound in comparison to the standard bioluminescent substrate, D-luciferin, and another synthetic analog, CycLuc1.
| Feature | This compound | D-luciferin | CycLuc1 |
| Peak Emission Wavelength (λmax) | ~677 nm[2][3] | ~562 nm[2] | ~604 nm[7] |
| Light Spectrum | Near-Infrared (NIR)[1] | Visible (Yellow-Green)[2] | Visible (Red-shifted)[7] |
| Relative in vivo Signal (Subcutaneous) | >40-fold higher than D-luciferin[2] | Standard baseline[2] | >10-fold higher than D-luciferin[7] |
| Relative in vivo Signal (Deep Tissue/Lung) | Up to 8-fold higher than D-luciferin; 3-fold higher than CycLuc1[7] | Standard baseline[7] | Higher than D-luciferin[7] |
| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin[2][5] | Standard baseline[2] | Improved over D-luciferin[7] |
| Key Advantage | High sensitivity for deep-tissue imaging[2] | Widely established standard[2] | Enhanced signal over D-luciferin[7] |
| Considerations | Potential for high background signals in the liver[7] | Poor tissue penetration[2] | Less deep-tissue penetration than AkaLumine[7] |
Experimental Validation Workflow
Validating BLI data involves a multi-step process that bridges in vivo observations with ex vivo microscopic analysis. A common and effective strategy is to use a dual-reporter system where cells express both a luciferase for BLI and a fluorescent protein for microscopy.
Caption: Workflow for validating in vivo BLI with ex vivo microscopy.
Core Mechanism: AkaLumine Bioluminescence
The fundamental principle of imaging with this compound is an enzyme-substrate reaction. It is not a fluorescent probe and requires no external light for excitation, which results in a very high signal-to-noise ratio.
Caption: Enzymatic reaction of AkaLumine-HCl with Firefly Luciferase.
Experimental Protocols
Protocol 1: Correlative In Vivo BLI and Ex Vivo Fluorescence Microscopy
This protocol assumes the use of a cell line co-expressing firefly luciferase and a fluorescent protein (e.g., mCherry).
Materials:
-
Dual-reporter cells (e.g., LLC/Fluc-mCherry)
-
Animal models (e.g., mice)
-
This compound solution (30 mM in ddH₂O)
-
D-Luciferin solution (150 mg/kg)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
4% Paraformaldehyde (PFA)
-
Sucrose solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope with appropriate filters for the chosen fluorescent protein.
-
DAPI or Hoechst stain
Procedure:
-
In Vivo Imaging:
-
Implant dual-reporter cells into the animal model as required by the experimental design (e.g., intravenously for lung metastasis, subcutaneously for solid tumors).[6]
-
Monitor tumor growth or cell dissemination over time. For each imaging session, intraperitoneally inject this compound.[8]
-
Acquire bioluminescence images using an in vivo imaging system. Typical exposure times range from 1 second to several minutes depending on signal intensity.[8][9]
-
-
Tissue Collection and Preparation:
-
At the study's endpoint, humanely euthanize the animal.
-
Perfuse with ice-cold PBS followed by 4% PFA.
-
Excise the tissue of interest (e.g., lungs, tumor) and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% sucrose and then 30% sucrose until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
-
Fluorescence Microscopy:
-
Cut tissue sections (e.g., 10-20 µm) using a cryostat and mount on slides.
-
Wash slides with PBS to remove OCT.
-
Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mount coverslips with an appropriate mounting medium.
-
Image the sections using a fluorescence microscope. The fluorescent protein signal (e.g., mCherry) will confirm the presence and precise location of the engineered cells first detected by BLI.
-
Protocol 2: Cell Viability Staining for Fluorescence Microscopy
This protocol can be used on tissue sections or in parallel in vitro cultures to validate that the bioluminescent signal originates from live cells.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1) or SYTOX Green/Propidium Iodide dyes.[10][11]
-
Cell cultures or tissue sections
-
Phosphate-Buffered Saline (PBS) or appropriate buffer
-
Fluorescence microscope with green and red fluorescence channels.
Procedure:
-
Prepare the staining solution according to the manufacturer's instructions. A typical solution combines a membrane-permeable dye for live cells (e.g., Calcein-AM, green) and a membrane-impermeable dye for dead cells (e.g., Ethidium Homodimer-1, red).[12]
-
For cell cultures, wash the cells once with PBS. For tissue sections, rehydrate as necessary.
-
Incubate the sample with the staining solution for 15-30 minutes at room temperature, protected from light.[11]
-
Gently wash with PBS to remove excess dye.
-
Immediately image using a fluorescence microscope. Live cells will fluoresce green, while dead cells will fluoresce red. This allows for direct visualization of cell viability within the region of interest identified by BLI.
Logical Comparison of Techniques
Bioluminescence and fluorescence microscopy are complementary, not competing, techniques. BLI provides a sensitive, longitudinal view of dynamic processes in a living animal, while microscopy provides high-resolution, validated endpoints.
Caption: Complementary roles of BLI and Fluorescence Microscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. electronicspecifier.com [electronicspecifier.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 11. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assessment Using Fluorescence Vital Dyes and Confocal Microscopy in Evaluating Freezing and Thawing Protocols Used in Cryopreservation of Allogeneic Venous Grafts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AkaLumine Hydrochloride vs. D-luciferin for Bioluminescence Imaging
For researchers, scientists, and drug development professionals leveraging bioluminescence imaging (BLI), the choice of substrate is paramount to achieving high sensitivity and accuracy. This guide provides an objective, data-driven comparison of the novel luciferin analog, AkaLumine hydrochloride, and the traditional substrate, D-luciferin.
This compound has emerged as a promising alternative to D-luciferin, primarily due to its near-infrared (NIR) light emission, which allows for superior deep-tissue imaging.[1][2][3][4] This comparison delves into the key performance differences, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their specific applications.
At a Glance: Key Performance Differences
| Feature | This compound | D-luciferin |
| Emission Maximum (λmax) | ~677 nm (Near-Infrared)[1][2][3][4] | ~562 nm (Yellow-Green)[1][2] |
| Tissue Penetration | High[2][4] | Low to Moderate[1][2] |
| In Vivo Signal Strength | Significantly higher, especially in deep tissues[2][5] | Standard benchmark |
| Optimal Concentration | Maximal signals at lower concentrations[1][4] | Dose-dependent increase in signal[5] |
| Background Signal | Potential for higher background in some tissues (e.g., liver)[5][6] | Lower, well-characterized background |
| Cell Permeability | Potentially higher[5] | Moderate[7] |
Signaling Pathway and Experimental Workflow
The fundamental biochemical reaction for both substrates involves firefly luciferase (FLuc). The enzyme catalyzes the oxidation of the luciferin substrate in the presence of ATP and magnesium ions, resulting in the emission of light. The primary difference lies in the spectral properties of the emitted photons.
Caption: Luciferase reaction with AkaLumine and D-luciferin.
The typical workflow for comparing the sensitivity of these two substrates, whether in vitro or in vivo, follows a standardized procedure to ensure objective and reproducible results.
Caption: Workflow for comparing substrate sensitivity.
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Performance
| Parameter | This compound | D-luciferin | Notes |
| Km for FLuc | 2.06 µM[4] | ~2 µM[8] | Similar affinity for firefly luciferase. |
| Optimal Concentration | Maximal signal at ~2.5 µM[4] | Signal increases with concentration (up to 250 µM tested)[4] | AkaLumine reaches saturation at much lower concentrations. |
| Relative Signal In Vitro | Comparable at equal concentrations[5] | Standard baseline | In glioma cells, Akaluc/AkaLumine system showed ~10-fold stronger signals.[9] |
Table 2: In Vivo Performance
| Parameter | This compound | D-luciferin | Notes |
| Typical Dosage | 25 mg/kg[9] | 150 mg/kg[9][10][11][12] | Lower dosage required for AkaLumine. |
| Deep Tissue Signal | >40-fold higher in subcutaneous tumors[2] | Standard baseline | Significantly enhanced detection in deep tissues like lungs.[5] |
| Signal-to-Background Ratio | Can be affected by high background in the liver[5] | Generally lower background | A consideration for abdominal imaging. |
| Pharmacokinetics | Longer half-life in serum (~40 min)[5] | Shorter half-life | Leads to more sustained signal with AkaLumine. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for in vitro and in vivo comparative assays.
In Vitro Bioluminescence Assay
-
Cell Preparation: Seed luciferase-expressing cells in a 96-well black, clear-bottom plate and culture overnight.[12][13]
-
Substrate Preparation: Prepare stock solutions of this compound and D-luciferin.[10][11][12] A common stock concentration for D-luciferin is 30 mg/mL in sterile water or DPBS.[10][11][12] For in vitro assays, a working solution of 150 µg/mL in culture medium is often used.[10][11][12]
-
Assay Procedure:
-
Data Acquisition: Measure bioluminescence using a plate luminometer or an in vivo imaging system.[14] Acquire images at multiple time points to determine peak signal.[12]
In Vivo Bioluminescence Imaging
-
Animal Models: Utilize appropriate animal models with luciferase-expressing cells (e.g., tumor xenografts).
-
Substrate Preparation:
-
Substrate Administration:
-
Imaging:
-
Anesthetize the animals.
-
Image the animals using an in vivo imaging system (e.g., IVIS) at various time points post-injection to capture the peak signal.[2][9] For D-luciferin, this is typically 10-15 minutes post-injection.[10][11]
-
Use appropriate emission filters to capture the full spectrum of light or specific wavelengths. For AkaLumine, near-infrared filters are beneficial.[2]
-
-
Data Analysis: Quantify the bioluminescent signal in regions of interest (ROI) and calculate metrics such as total flux (photons/second). Compare the signal intensity and signal-to-background ratios between the two substrates.
Conclusion
This compound presents a significant advancement in bioluminescence imaging, offering substantially higher sensitivity for deep-tissue applications due to its near-infrared emission.[1][2] This allows for the detection of smaller numbers of cells at greater depths. However, researchers should be mindful of potential for increased background signal in certain anatomical regions.[5] D-luciferin remains a robust and well-validated substrate, particularly for superficial imaging and applications where minimizing background is critical. The choice between this compound and D-luciferin will ultimately depend on the specific experimental goals, the location of the target cells, and the required level of sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atpsolution.com [atpsolution.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. ohsu.edu [ohsu.edu]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. resources.revvity.com [resources.revvity.com]
- 14. med.emory.edu [med.emory.edu]
- 15. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AkaLumine Hydrochloride vs. CycLuc1 for Deep Tissue Bioluminescence Imaging
In the realm of preclinical in vivo imaging, bioluminescence has emerged as a powerful tool for tracking cellular processes, monitoring disease progression, and evaluating therapeutic efficacy. The classic D-luciferin substrate, paired with firefly luciferase, has long been the standard. However, its light emission in the yellow-green spectrum is significantly absorbed and scattered by biological tissues, limiting its sensitivity for deep-tissue applications. To overcome this limitation, synthetic luciferin analogs have been developed to produce red-shifted light, which offers superior tissue penetration. This guide provides a detailed comparison of two prominent next-generation luciferin analogs: AkaLumine hydrochloride and CycLuc1.
This objective guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on experimental data. We will delve into their optical properties, in vivo performance, and provide detailed experimental protocols to aid in the selection of the optimal substrate for your research needs.
Quantitative Performance Comparison
The choice between this compound and CycLuc1 often depends on the specific experimental goals, such as the depth of the target tissue and the required signal intensity. The following tables summarize the key performance metrics of these two substrates in comparison to the traditional D-luciferin.
| Property | This compound | CycLuc1 | D-luciferin (Reference) |
| Peak Emission Wavelength (λmax) | ~677 nm[1][2] | ~599-604 nm[1][3] | ~562 nm[4] |
| Spectral Range | Near-Infrared (NIR)[2][5] | Red-shifted visible[3] | Yellow-Green visible[4] |
| Relative Quantum Yield | Lower than D-luciferin[6] | Higher than D-luciferin | Standard |
| Km for Firefly Luciferase | 2.06 µM[2] | 0.1 µM[7] | 6.76 µM[7] |
| Water Solubility | High[8] | Good | Moderate |
| Blood-Brain Barrier Permeability | Yes | Yes[3][9] | Limited[4] |
Table 1: Physicochemical and Optical Properties. This table outlines the fundamental characteristics of this compound, CycLuc1, and D-luciferin. The near-infrared emission of this compound is a key advantage for deep tissue imaging.
| Application | This compound | CycLuc1 | Key Findings |
| Subcutaneous Tumors | >40-fold higher signal than D-luciferin at equivalent doses.[10] Similar bioluminescent output to CycLuc1.[4] | >10-fold higher signal than D-luciferin at equivalent doses.[4][9] | Both synthetic substrates significantly outperform D-luciferin for superficial tumors. |
| Lung Metastasis | Up to 8-fold higher signal than D-luciferin and 3-fold higher than CycLuc1.[4] | --- | AkaLumine's longer wavelength provides a distinct advantage for imaging deep within the lungs. |
| Brain Imaging | Enables detection of deep brain targets not visible with D-luciferin. The AkaBLI system (Akaluc luciferase with AkaLumine) is 100-1000 times brighter in vivo than conventional systems.[11] | Enables imaging of luciferase-expressing cells in the brain not detectable with D-luciferin.[9] Provides a 3 to 4-fold greater bioluminescent emission from the subfornical organ and paraventricular nucleus compared to D-luciferin.[12] | Both substrates demonstrate superior brain penetrance and signal intensity compared to D-luciferin, with AkaLumine often providing a greater signal enhancement for deeper structures. |
| Tissue Penetration (ex vivo) | 5-fold and 8.3-fold higher penetration through 4 mm and 8 mm tissue slices, respectively, compared to D-luciferin. 3.7-fold and 6.7-fold higher penetration than CycLuc1 through 4 mm and 8 mm tissue slices, respectively.[10] | --- | Direct comparison demonstrates the superior tissue-penetrating capacity of the near-infrared light produced by AkaLumine. |
Table 2: In Vivo Performance and Applications. This table highlights the performance of this compound and CycLuc1 in various deep-tissue imaging models, demonstrating their advantages over D-luciferin.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and represent a standard approach for comparing bioluminescent substrates.
In Vitro Substrate Comparison Protocol
Objective: To compare the light output of this compound and CycLuc1 in cultured cells expressing luciferase.
Materials:
-
Luciferase-expressing cells (e.g., HEK293T-luc2, 4T1-luc2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom plates
-
This compound solution (e.g., 1 mM in PBS)
-
CycLuc1 solution (e.g., 1 mM in PBS)
-
D-luciferin solution (e.g., 1 mM in PBS)
-
Luminometer or bioluminescence imaging system
Procedure:
-
Seed luciferase-expressing cells in a 96-well plate at a density of 2 x 10^5 cells per well and culture overnight.
-
Prepare serial dilutions of this compound, CycLuc1, and D-luciferin in PBS or cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the substrate solutions at various concentrations to the wells.
-
Immediately measure the bioluminescence signal using a luminometer or an in vivo imaging system with an appropriate acquisition time (e.g., 1-5 seconds).
-
Record the relative light units (RLU) or photon flux for each substrate at each concentration.
In Vivo Deep Tissue Imaging Protocol (Mouse Model)
Objective: To compare the deep tissue imaging performance of this compound and CycLuc1 in a mouse model (e.g., lung metastasis or intracranial tumor).
Materials:
-
Luciferase-expressing tumor cells (e.g., LLC/luc for lung metastasis, GBM6-luc2 for intracranial tumors)
-
Immunocompromised mice (e.g., BALB/c nude)
-
This compound (e.g., 30 mM solution in sterile water or PBS)[11]
-
CycLuc1 (e.g., 5-25 mg/kg solution)[13]
-
D-luciferin (e.g., 150 mg/kg solution in PBS)[13]
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Tumor Cell Implantation:
-
Lung Metastasis Model: Intravenously inject 1 x 10^6 LLC/luc cells into the tail vein of the mice. Allow tumors to establish for a predetermined period (e.g., 10-14 days).
-
Intracranial Tumor Model: Stereotactically inject 5 x 10^4 GBM6-luc2 cells into the desired brain region (e.g., striatum). Allow tumors to establish.
-
-
Substrate Administration and Imaging:
-
Anesthetize the mouse using isoflurane.
-
Intraperitoneally (i.p.) inject the substrate. For a crossover design, inject the first substrate (e.g., D-luciferin), image, and then allow a washout period of at least 4 hours before injecting the second substrate (e.g., this compound or CycLuc1) and re-imaging.[10]
-
Typical doses are 150 mg/kg for D-luciferin, 5-25 mg/kg for CycLuc1, and a 100 µL volume of a 30 mM solution for this compound.[11][13]
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images at various time points post-injection (e.g., 5, 10, 15, 30, 60 minutes) to determine peak signal. Use an open emission filter to capture all emitted photons.
-
Analyze the images using appropriate software to quantify the photon flux (photons/s/cm²/sr) from the region of interest (ROI).
-
Visualizing the Concepts
To further clarify the underlying principles and experimental workflows, the following diagrams are provided.
Caption: Simplified reaction pathway for firefly luciferase.
Caption: Wavelength-dependent light penetration through tissue.
Caption: Standard workflow for in vivo bioluminescence experiments.
Conclusion
Both this compound and CycLuc1 represent significant advancements over D-luciferin for deep tissue bioluminescence imaging. CycLuc1 offers a substantial improvement in signal intensity and brain penetration with a red-shifted emission.[9][12] However, for applications requiring the utmost sensitivity in deep tissues, such as the lungs or deep brain structures, the near-infrared emission of this compound provides a clear advantage due to its superior tissue penetration.[1][4][14] The choice between these two powerful tools will ultimately be guided by the specific requirements of the biological question being investigated. This guide provides the necessary data and protocols to make an informed decision and to design robust and sensitive in vivo imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]
- 9. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayo.edu [mayo.edu]
- 14. sciencedaily.com [sciencedaily.com]
A Comparative Analysis of AkaLumine Hydrochloride and Other Near-Infrared Luciferins
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of in vivo imaging, the quest for brighter, more sensitive, and deeper-penetrating bioluminescent probes is paramount. Near-infrared (NIR) luciferins have emerged as a powerful tool, overcoming the limitations of traditional substrates like D-luciferin by emitting light in a spectral window where biological tissues are more transparent. This guide provides a comprehensive comparative analysis of AkaLumine hydrochloride (AkaLumine-HCl), a prominent NIR luciferin, against other commonly used alternatives, supported by experimental data.
Performance Comparison: AkaLumine-HCl vs. D-luciferin and CycLuc1
AkaLumine-HCl, a water-soluble derivative of AkaLumine, has demonstrated significant advantages over the conventional D-luciferin and another synthetic analog, CycLuc1.[1][2] Its key features include a near-infrared emission peak, enhanced brightness, and superior tissue penetration.[1][3]
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Source |
| Peak Emission Wavelength (λmax) | ~677 nm | ~562 nm | Not specified in results | [1][4] |
| Relative Brightness | >40-fold higher than D-luciferin at 1 mM | Standard reference | Not specified in results | [1] |
| Tissue Penetration (8mm tissue) | 8.3-fold higher than D-luciferin, 6.7-fold higher than CycLuc1 | Standard reference | Lower than AkaLumine-HCl | [1] |
| Water Solubility | High (<40 mM) | Standard reference | Low (maximum 5 mM for injection) | [1] |
| In Vivo Sensitivity | High, maximal signals at low concentrations | Requires ~60-fold higher concentration for comparable signal to AkaLumine-HCl | Lower than AkaLumine-HCl in deep tissue | [1] |
| Serum Half-life | ~40 minutes | Shorter half-life | Not specified in results | [5] |
Signaling Pathway and Experimental Workflow
To understand the application of these luciferins, it is crucial to visualize the underlying biological process and the typical experimental setup for their comparison.
Bioluminescence Reaction Pathway
The fundamental principle of bioluminescence involves the oxidation of a luciferin substrate catalyzed by a luciferase enzyme, resulting in the emission of light.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicspecifier.com [electronicspecifier.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioluminescence Imaging Substrates: AkaLumine Hydrochloride and its Alternatives with a Focus on Data Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AkaLumine hydrochloride with other common luciferin analogs, D-luciferin and CycLuc1, for in vivo bioluminescence imaging (BLI). A key focus is placed on robust data acquisition and validation strategies pertinent to preclinical research, where sample sizes are often limited. While traditional machine learning cross-validation techniques may not always be directly applicable, this guide outlines analogous methods to ensure the reliability and predictive power of your findings.
Introduction to Bioluminescence Imaging Substrates
Bioluminescence imaging is a powerful and widely used technique in preclinical research to non-invasively monitor cellular and molecular processes in living animals.[1][2] The sensitivity and real-time nature of BLI make it an invaluable tool for oncology, immunology, and drug discovery.[3][4] The choice of the luciferin substrate is critical as it directly impacts signal intensity, tissue penetration, and the overall quantitative accuracy of the study.
This compound is a synthetic luciferin analog that has gained prominence due to its near-infrared (NIR) light emission, which allows for highly sensitive deep-tissue imaging.[5][6] This guide compares its performance characteristics with the traditional substrate, D-luciferin , and another synthetic analog, CycLuc1 .
Comparative Analysis of Bioluminescence Substrates
The selection of an appropriate substrate is contingent on the specific experimental goals, the location of the target cells, and the desired sensitivity. The following tables summarize the key performance metrics of this compound, D-luciferin, and CycLuc1 based on available experimental data.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | D-luciferin | CycLuc1 |
| Emission Maximum (λmax) | ~677 nm[5] | ~562 nm[5] | ~600 nm[7] |
| Emission Spectrum | Near-Infrared (NIR) | Green-Yellow | Red-shifted |
| Tissue Penetration | High | Low to Moderate | Moderate to High[7] |
| Solubility in Water | High (<40 mM)[5] | Moderate | Low |
| Brain Penetrance | Orally bioavailable and brain penetrant[8] | Limited | Brain penetrant[9] |
Table 2: In Vivo Performance Characteristics
| Performance Metric | This compound | D-luciferin | CycLuc1 |
| Relative Signal Intensity | >40-fold higher than D-luciferin at 1 mM[5] | Standard baseline | >10-fold higher than D-luciferin at equivalent doses[10] |
| Optimal Concentration | Effective at very low concentrations[5] | Higher concentrations often required | Effective at lower doses than D-luciferin[10] |
| Signal Kinetics (Half-life in serum) | ~40 minutes[7] | Shorter half-life | More persistent signal than D-luciferin[10] |
| Deep Tissue Sensitivity | 8.1-fold higher than D-luciferin in lung metastases models[5] | Lower sensitivity in deep tissues | Improved deep tissue imaging over D-luciferin |
| Application Notes | Ideal for deep-tissue imaging and sensitive detection of low cell numbers.[5] | Standard for subcutaneous tumors and general in vivo imaging. | Advantageous for brain imaging and studies requiring higher signal intensity than D-luciferin.[9] |
Cross-Validation and Data Validation Strategies in Preclinical Bioluminescence Imaging
In the context of preclinical research with limited sample sizes, traditional cross-validation methods like k-fold cross-validation may not be feasible or statistically robust.[11][12][13] However, the underlying principles of assessing the generalizability and robustness of a model are still critically important. Here, we propose a framework for "cross-validation" adapted for quantitative BLI data.
1. Internal Validity: Assessing Reproducibility and Robustness
-
Dose-Response Confirmation: Where applicable, demonstrating a dose-dependent response to a therapeutic agent can validate the biological activity and the reliability of the BLI signal as a pharmacodynamic biomarker.
-
Kinetic Profile Analysis: It is crucial to determine the peak signal intensity time for each substrate and experimental model.[15] Imaging at a consistent time point within the signal plateau minimizes variability arising from substrate kinetics.[15]
2. External and Biological Validation: Corroborating BLI Data
-
Correlation with Physical Measurements: A common and essential validation step is to correlate the BLI signal (photon flux) with physical measurements of tumor volume using calipers.[16] A strong positive correlation increases confidence in BLI as a surrogate for tumor burden.
-
Ex Vivo Imaging and Histological Confirmation: At the study endpoint, excised tissues can be imaged ex vivo to confirm the location and intensity of the bioluminescent signal without the confounding factor of tissue attenuation. Subsequent histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers) provides the gold standard for validating the biological basis of the observed BLI signal.[17]
-
Comparison with Other Imaging Modalities: When available, correlating BLI data with other imaging modalities such as Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET) can provide a more comprehensive and validated assessment of the biological process under investigation.[18][19]
3. Statistical Rigor in Small Sample Studies
-
Appropriate Statistical Tests: For longitudinal data, mixed-effects models are often more appropriate than repeated t-tests as they can account for missing data points and inter-animal variability. For endpoint comparisons, non-parametric tests may be more suitable for small sample sizes.
-
Power Analysis: Conducting a power analysis during the experimental design phase is crucial to ensure that the sample size is sufficient to detect a statistically significant effect, thus avoiding underpowered studies that can lead to false-negative results.
Experimental Protocols
The following are generalized protocols for in vivo bioluminescence imaging. Specific parameters should be optimized for each cell line, animal model, and imaging system.
Protocol 1: In Vivo Tumor Monitoring with this compound
-
Animal Preparation: Anesthetize mice bearing luciferase-expressing tumor cells using isoflurane. Shave the fur over the tumor area to minimize light scatter.
-
Substrate Preparation: Prepare a stock solution of this compound in sterile water or PBS. A typical in vivo dose is 25 mg/kg.[6]
-
Substrate Administration: Inject the this compound solution intraperitoneally (i.p.).
-
Image Acquisition: Place the mouse in a light-tight imaging chamber. Acquire images at multiple time points (e.g., every 2-3 minutes for 30 minutes) to determine the peak signal intensity.[6] For subsequent imaging sessions, acquire images at the predetermined peak time.
-
Data Analysis: Use the imaging software to draw a region of interest (ROI) around the tumor and quantify the total photon flux (photons/second).
Protocol 2: Comparative In Vivo Imaging with D-luciferin and CycLuc1
-
Animal and Substrate Preparation: Follow the same initial steps as in Protocol 1. Typical doses are 150 mg/kg for D-luciferin and 5-25 mg/kg for CycLuc1.[6][9]
-
Crossover Imaging Design: To directly compare substrates in the same animal, a crossover design can be employed.
-
Inject D-luciferin and image at its peak emission time.
-
Allow for a washout period (e.g., 4 hours) for the D-luciferin signal to diminish.[5]
-
Inject the second substrate (e.g., AkaLumine-HCl or CycLuc1) and image at its respective peak time.
-
-
Image Acquisition and Analysis: Acquire and analyze images as described in Protocol 1, ensuring that the ROIs are consistent across all imaging sessions for the same animal.
Visualizing Bioluminescence Pathways and Workflows
The following diagrams illustrate the core signaling pathway of firefly luciferase-based bioluminescence and a typical experimental workflow for an in vivo imaging study.
Caption: Firefly Luciferase Bioluminescence Reaction Pathway.
Caption: Experimental Workflow for In Vivo Bioluminescence Imaging.
Conclusion
This compound offers significant advantages for in vivo bioluminescence imaging, particularly for deep-tissue applications, due to its near-infrared emission and high sensitivity at low concentrations. While traditional cross-validation techniques may have limited direct applicability in the context of preclinical BLI studies with small sample sizes, a robust validation framework incorporating longitudinal monitoring, correlation with physical and histological data, and appropriate statistical analysis is essential for generating reliable and reproducible results. By carefully selecting the appropriate substrate and implementing a rigorous data validation strategy, researchers can fully leverage the power of bioluminescence imaging to gain critical insights into complex biological processes.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. mayo.edu [mayo.edu]
- 10. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
- 13. machine learning - Does it make sense to do Cross Validation with a Small Sample? - Cross Validated [stats.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Validating bioluminescence imaging as a high-throughput, quantitative modality for assessing tumor burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vivo Mouse Bioluminescence Tomography with Radionuclide-Based Imaging Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Performance Analysis of AkaLumine Hydrochloride (TokeOni) for Bioluminescence Imaging
An Objective Guide for Researchers in Drug Development and Life Sciences
In the rapidly evolving field of in vivo imaging, the demand for more sensitive and accurate reporter systems is paramount. Bioluminescence imaging (BLI) stands as a cornerstone technique for non-invasively monitoring cellular and molecular events within living subjects. The traditional firefly luciferase (Fluc) and D-luciferin system, while foundational, faces limitations in deep-tissue applications due to the suboptimal wavelength of its emitted light. This guide provides a detailed performance comparison between AkaLumine hydrochloride, commercially known as TokeOni, and other common luciferin analogs, supported by experimental data to inform substrate selection for preclinical research.
This compound and TokeOni are, in fact, the same chemical entity; TokeOni is a trade name for the this compound salt.[1][2][3] This synthetic luciferin analog was developed to overcome the limitations of D-luciferin by producing near-infrared (NIR) light, which offers superior tissue penetration.[1][4][5][6] This comparison will therefore focus on the performance of this compound (TokeOni) against the standard D-luciferin and another synthetic analog, CycLuc1.
Quantitative Performance Metrics
The efficacy of a bioluminescent substrate is determined by several key parameters, including its light emission properties, enzyme kinetics, and performance in both in vitro and in vivo settings. The following table summarizes the comparative data for this compound (TokeOni), D-luciferin, and CycLuc1.
| Parameter | This compound (TokeOni) | D-luciferin | CycLuc1 | Source |
| Peak Emission Wavelength (λmax) | 677 nm | 562 nm | Not Specified | [1][4] |
| Enzyme Affinity (Km for Fluc) | 2.06 µM | Not Specified | Not Specified | [4][7][8] |
| In Vivo Signal Enhancement | >40-fold higher than D-luciferin | Standard Baseline | Not Specified | [1] |
| Optimal Concentration (in vitro) | Maximal signal at ~2.5 µM | Signal increases up to 250 µM | Signal increases up to 250 µM | [4] |
| Water Solubility | <40 mM | Not Specified | Not Specified | [1][5][9] |
| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin | Standard Baseline | 3.7 to 6.7-fold lower than AkaLumine-HCl | [1] |
Key Performance Insights
This compound (TokeOni) demonstrates significant advantages over D-luciferin, particularly for deep-tissue imaging. Its key strengths include:
-
Near-Infrared Emission : With a peak emission at 677 nm, the light produced by this compound falls within the NIR window, where absorption by biological tissues, hemoglobin, and melanin is minimal.[1][6][10] This results in significantly enhanced signal detection from deep-seated sources like organ-level metastases or brain tissue.[1][10]
-
High Sensitivity at Low Concentrations : this compound achieves maximal signal output at very low concentrations (around 2.5 µM in vitro), whereas D-luciferin signals continue to increase with concentration, suggesting a less efficient reaction at lower, more physiologically relevant levels.[1][4] In vivo, this compound can produce signals over 40 times brighter than D-luciferin at the same concentration.[1]
-
Superior Tissue Penetration : Experimental data shows that the NIR light from the this compound reaction penetrates tissue 5 to 8.3 times more effectively than the light from the D-luciferin reaction.[1] This is a critical advantage for accurately quantifying biological processes in deep tissues.
However, researchers should be aware of certain considerations. The solution of this compound can be acidic, which has been reported to potentially cause cardiac issues in mice at high concentrations.[11] Additionally, some studies have noted a clear hepatic background signal with this compound, which could interfere with the monitoring of weak signals near the liver.[11]
Experimental Methodologies
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. The following are standard protocols for evaluating the performance of luciferin analogs.
In Vitro Cell-Based Luminescence Assay
This protocol is designed to measure the luminescence generated by cells expressing luciferase upon the addition of a luciferin substrate.
-
Cell Preparation : Culture cells stably expressing firefly luciferase (e.g., LLC/luc or MDA-MB-231/luc) in a 96-well plate. Suspend the cells in 100 µL of PBS at a density of 2 x 10^5 cells per well.[4]
-
Substrate Preparation : Prepare stock solutions of this compound and D-luciferin. This compound can be dissolved in sterile water or DMSO.[4][5][8]
-
Assay Execution : Add the luciferin substrate to the cells at various concentrations (e.g., from 2.5 µM to 250 µM). Also add 5 mM ATP-magnesium to the cells.[4]
-
Data Acquisition : Immediately measure the bioluminescence using a plate luminometer or a bioluminescence imaging system.[4]
In Vivo Bioluminescence Imaging in Animal Models
This protocol outlines the procedure for non-invasive imaging of luciferase-expressing cells in a living animal.
-
Animal Model : Use mice with subcutaneously or orthotopically implanted tumors expressing firefly luciferase. For example, human prostate cancer PC-3 cells can be used to establish bone metastasis models.
-
Substrate Administration : Dissolve this compound in sterile water to the desired concentration (e.g., 33 mM).[5] Administer the substrate to the mice via intraperitoneal (i.p.) injection. A typical dose is 100 µL of a 33 mM solution.[4]
-
Imaging : Anesthetize the mice (e.g., with isoflurane). Position the animal in an in vivo imaging system (IVIS). Acquire images at a set time point after substrate injection, typically around 15 minutes, as the peak bioluminescence for this compound occurs relatively early.[4][5]
-
Image Analysis : Use the accompanying software (e.g., Living Image) to quantify the bioluminescent signal from the region of interest. The signal is typically measured in photons per second.[1]
Visualizing the Bioluminescence Pathway and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: The enzymatic reaction pathway of this compound with firefly luciferase.
Caption: A typical experimental workflow for in vivo bioluminescence imaging.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TokeOni Analog - seMpai: Properties & Applications [sigmaaldrich.com]
- 3. thomassci.com [thomassci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TokeOni: Properties and Applications [sigmaaldrich.com]
- 6. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 11. High Sensitivity In Vivo Imaging of Cancer Metastasis Using a Near-Infrared Luciferin Analogue seMpai - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility and Reliability of AkaLumine Hydrochloride Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate imaging reagents is paramount for obtaining reproducible and reliable experimental data. This guide provides an objective comparison of AkaLumine hydrochloride with its main alternatives, D-luciferin and CycLuc1, for in vivo bioluminescence imaging. The information is supported by experimental data, detailed protocols, and visualizations to aid in making informed decisions for your research needs.
This compound is a synthetic luciferin analog that has gained attention for its near-infrared (NIR) light emission, which allows for deeper tissue penetration and more sensitive in vivo imaging compared to traditional methods. However, a thorough assessment of its performance against established alternatives is crucial for experimental design and data interpretation.
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative parameters of this compound, D-luciferin, and CycLuc1 based on published experimental data.
Table 1: Physicochemical and Optical Properties
| Property | This compound | D-luciferin | CycLuc1 |
| Maximum Emission Wavelength (λmax) | ~677 nm[1][2] | ~562 nm[2] | ~604 nm |
| Tissue Penetration | High (NIR spectrum)[1] | Low (Visible spectrum) | Moderate |
| Solubility in Water | High (<40 mM)[1] | Moderate | Low |
| In Vivo Half-life | ~40 minutes[3] | Shorter | Longer than D-luciferin |
Table 2: In Vivo Performance Characteristics
| Parameter | This compound | D-luciferin | CycLuc1 |
| Relative Signal Intensity (Deep Tissue) | >40-fold higher than D-luciferin[1] | Baseline | ~10-fold higher than D-luciferin |
| Optimal Concentration for Max Signal | Lower concentrations effective | Higher concentrations needed | Intermediate concentrations |
| Reported Background Signal | Potential for hepatic background[3][4] | Minimal | Minimal |
| Potential Toxicity | Reports of skin and heart toxicity[4] | Generally considered non-toxic at standard doses | Limited data on long-term toxicity |
Experimental Protocols
Reproducibility in scientific experiments is fundamentally linked to detailed and consistent methodologies. Below are generalized in vivo bioluminescence imaging protocols for mouse models using this compound and its alternatives. It is important to note that specific experimental conditions may require optimization.
General In Vivo Bioluminescence Imaging Protocol (Mouse Model)
1. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
If necessary, shave the area of interest to minimize light scatter and absorption by fur.
-
Maintain the animal's body temperature using a warming pad.
2. Substrate Preparation and Administration:
-
This compound:
-
D-luciferin:
-
Prepare a stock solution of D-luciferin potassium salt in sterile phosphate-buffered saline (PBS). A common concentration is 15 mg/mL.
-
Administer via intraperitoneal (IP) injection at a dosage of 150 mg/kg body weight.
-
-
CycLuc1:
-
Prepare a stock solution of CycLuc1 in an appropriate solvent as recommended by the manufacturer.
-
Administer via intraperitoneal (IP) injection. Dosing may vary, but studies have used concentrations around 5 mM.
-
3. Imaging:
-
Place the anesthetized mouse in the light-tight chamber of an in vivo imaging system (e.g., IVIS).
-
Acquire images at various time points post-injection to determine the peak signal. For this compound, imaging is often performed 15 minutes after administration.[5]
-
Use appropriate emission filters to capture the bioluminescent signal. For this compound, a filter around 670-680 nm is optimal.[5]
4. Data Analysis:
-
Quantify the bioluminescent signal using the analysis software provided with the imaging system.
-
Define regions of interest (ROIs) to measure the photon flux from specific anatomical locations.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
The diagram above illustrates the fundamental biochemical reaction that produces light in bioluminescence experiments. The luciferase enzyme catalyzes the oxidation of a luciferin substrate in the presence of ATP and oxygen, resulting in the emission of light.
This workflow diagram outlines the key steps involved in a typical in vivo bioluminescence imaging experiment, from animal preparation to data analysis. Following a standardized workflow is essential for ensuring the reproducibility of experimental results.
Discussion on Reproducibility and Reliability
The choice between this compound, D-luciferin, and CycLuc1 will depend on the specific requirements of the experiment.
-
For deep-tissue imaging , this compound's near-infrared emission offers a significant advantage in sensitivity and signal penetration. This can be particularly beneficial for tracking metastatic cancer cells or monitoring biological processes in deep organs.
-
For studies requiring high signal-to-noise ratios in superficial tissues , D-luciferin remains a reliable and cost-effective option with minimal background signal.
-
CycLuc1 presents a compromise with better tissue penetration than D-luciferin and potentially lower background than this compound, making it a suitable alternative in certain contexts.
However, researchers using this compound should be aware of the potential for hepatic background signals , which could interfere with the quantification of signals from the liver or surrounding tissues. Additionally, reports of skin and heart toxicity warrant careful consideration, especially in longitudinal studies requiring repeated injections. It is recommended to perform pilot studies to assess the potential for background signal and any adverse effects in the specific animal model and experimental conditions being used.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Head-to-Head Comparison: Methods for Assessing AkaLumine Hydrochloride Signal Specificity In Vivo
For researchers, scientists, and drug development professionals utilizing in vivo bioluminescence imaging (BLI), ensuring the specificity of the detected signal is paramount for accurate data interpretation. This guide provides a comparative overview of methods to assess the specificity of the AkaLumine hydrochloride signal, a substrate known for its near-infrared emission and high sensitivity, against other commonly used luciferins.
This compound, in combination with firefly luciferase (Fluc) or its engineered variant Akaluc, offers significant advantages for deep-tissue imaging due to its red-shifted light emission (~677 nm), which is less absorbed by biological tissues compared to the light produced by D-luciferin (~562 nm)[1]. However, reports have indicated the potential for non-specific signals, particularly a background signal emanating from the liver, which necessitates rigorous validation of signal specificity[2][3][4].
This guide outlines key experimental approaches to distinguish the true, luciferase-dependent signal from background noise and other non-specific sources. We present detailed protocols, comparative data, and visual workflows to aid in the robust design and interpretation of in vivo BLI studies using this compound.
Key Comparison Metrics
To objectively evaluate the specificity of a bioluminescent signal, several key metrics should be considered. These include the signal-to-background ratio (SBR), the absolute background signal in naive animals, and the signal kinetics post-substrate administration.
| Metric | This compound | D-luciferin | CycLuc1 | Key Considerations |
| Signal-to-Background Ratio (SBR) | Can be lower in regions with high non-specific signal (e.g., liver). | Generally high SBR due to low background. | Moderate to high SBR. | A higher SBR indicates greater confidence that the measured signal is from the target source. |
| Non-Specific Signal (Naive Animals) | Detectable background signal, particularly in the hepatic region, has been reported[2][3][4]. | Minimal to no significant background signal is typically observed. | Lower background compared to AkaLumine-HCl has been suggested. | Essential for establishing a baseline of non-luciferase dependent signal. |
| Signal Kinetics & Peak Emission | Rapid and intense signal, may have a longer signal decay. | Well-characterized kinetics with a clear peak and decay profile. | Brighter signal than D-luciferin with potentially faster kinetics. | Deviations from expected kinetics can indicate non-specific signal or altered substrate metabolism. |
| Emission Wavelength | ~677 nm (Near-Infrared)[1] | ~562 nm (Yellow-Green) | ~600 nm (Red-shifted) | The near-infrared emission of AkaLumine enhances tissue penetration but requires appropriate imaging filters. |
Experimental Protocols for Specificity Assessment
To ensure the signal observed with this compound is specific to the luciferase-expressing cells of interest, a series of control experiments are crucial.
Characterization of Background Signal in Naive Animals
This is the most critical control for assessing non-specific signals.
Objective: To quantify the level of background bioluminescence generated by this compound in the absence of luciferase expression.
Methodology:
-
Animal Model: Use naive (non-tumor-bearing and not expressing luciferase) mice of the same strain, age, and sex as the experimental animals. A minimum of n=3 mice is recommended.
-
Substrate Preparation: Prepare this compound solution at the same concentration and vehicle that will be used in the experimental cohort (e.g., 25 mg/kg in sterile water)[5].
-
Administration: Administer the this compound solution via the same route as in the main experiment (e.g., intraperitoneal injection).
-
Imaging:
-
Immediately after injection, place the mice in a pre-warmed, light-tight imaging chamber.
-
Acquire images at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection) to capture the kinetics of any background signal.
-
Use a sensitive setting on the imaging system (e.g., open filter, long exposure time) to detect any low-level signal.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the entire animal and specific organs, particularly the liver.
-
Quantify the signal in photons per second (p/s) or radiance (p/s/cm²/sr).
-
This data will serve as the baseline background signal to be subtracted from the signal obtained in luciferase-expressing animals.
-
Comparative Imaging with an Alternative Luciferin
Comparing the signal from this compound with a well-established luciferin like D-luciferin in the same animal model provides a valuable reference for specificity.
Objective: To compare the signal distribution and intensity of this compound with D-luciferin in animals bearing luciferase-expressing cells.
Methodology:
-
Animal Model: Use animals bearing luciferase-expressing cells (e.g., tumor xenografts).
-
Imaging Session 1 (D-luciferin):
-
Administer D-luciferin at a standard dose (e.g., 150 mg/kg)[5].
-
Image the animals at the predetermined peak emission time for D-luciferin.
-
-
Washout Period: Allow a sufficient washout period for the D-luciferin signal to return to baseline (typically 24-48 hours)[5]. A pre-injection image before the second session is recommended to confirm the absence of a residual signal.
-
Imaging Session 2 (this compound):
-
Administer this compound to the same animals.
-
Image at multiple time points to determine the peak signal.
-
-
Data Analysis:
-
Directly compare the signal intensity and spatial distribution between the two substrates.
-
Pay close attention to any signal in regions outside of the known location of the luciferase-expressing cells, especially in the liver, when using this compound.
-
Ex Vivo Imaging and Histological Correlation
To definitively confirm the source of the bioluminescent signal, ex vivo imaging of organs and subsequent histological analysis are recommended.
Objective: To correlate the in vivo bioluminescent signal with the presence of luciferase-expressing cells in specific organs.
Methodology:
-
In Vivo Imaging: Perform in vivo imaging with this compound as described above.
-
Euthanasia and Organ Harvest: Immediately following the final in vivo image acquisition, euthanize the animal and carefully dissect the organs of interest (e.g., tumor, liver, lungs, spleen, kidneys).
-
Ex Vivo Imaging:
-
Arrange the harvested organs in a petri dish and image them in the bioluminescence imaging system.
-
This will reveal which organs are emitting light.
-
-
Histology:
-
Process the organs for histological analysis (e.g., H&E staining, immunohistochemistry for a luciferase-specific antibody).
-
Correlate the regions of bioluminescence in the ex vivo images with the presence of luciferase-expressing cells in the histological sections.
-
Visualizing the Workflow for Specificity Assessment
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AkaLumine Hydrochloride in Dual-Reporter Imaging Assays
In the landscape of molecular imaging, dual-reporter assays are indispensable tools for simultaneously monitoring two distinct biological events within the same system. This allows for more robust and internally controlled experiments, crucial for applications ranging from fundamental cell biology to preclinical drug development. The choice of bioluminescent substrates is paramount to the success of these assays. This guide provides an objective comparison of AkaLumine hydrochloride against other common alternatives, supported by experimental data and detailed protocols.
Introduction to Bioluminescent Reporter Systems
Dual-reporter assays typically employ two different luciferase-substrate pairs that are spectrally distinct and do not cross-react. A common pairing involves a firefly luciferase (Fluc) system and a second system like Renilla luciferase or the more recent NanoLuc® luciferase. This compound is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase, engineered to produce near-infrared (NIR) light, offering significant advantages for in vivo imaging.
Performance Comparison of Bioluminescent Substrates
This compound distinguishes itself primarily through its near-infrared light emission and high quantum yield when reacting with firefly luciferase.[1][2] This results in significantly improved signal detection from deep tissues compared to conventional substrates.[1][3]
| Feature | This compound | D-luciferin | CycLuc1 | Furimazine (Nano-Glo®) |
| Associated Luciferase | Firefly Luciferase (Fluc), Akaluc | Firefly Luciferase (Fluc) | Firefly Luciferase (Fluc) | NanoLuc® Luciferase (Nluc) |
| Peak Emission Wavelength (λmax) | ~677 nm (Near-Infrared)[1][3] | ~562 nm (Yellow-Green)[1] | ~600-620 nm (Orange-Red) | ~460 nm (Blue) |
| Signal Intensity | Very High, especially in vivo[4] | Standard | High | Extremely High (>150x Fluc)[5][6] |
| Deep-Tissue Penetration | Excellent[1][7] | Poor[8] | Moderate | Poor (due to blue emission)[9] |
| Optimal Concentration | Maximal signal at low concentrations (~2.5 µM in vitro)[1][3] | Dose-dependent increase, requires higher concentrations[1] | Dose-dependent increase | Optimized for high signal at recommended concentrations |
| Key Advantages | Superior for deep-tissue in vivo imaging; high signal-to-noise ratio.[1][7] | Gold standard, well-characterized. | Improved red-shift over D-luciferin. | Extremely bright signal; ideal orthogonal system for Fluc.[10] |
| Potential Limitations | Can exhibit high background signal in the liver.[4][11] | Poor tissue penetration; light scattering and absorption.[8] | Lower water solubility can limit maximum concentration.[1] | Blue light is highly scattered and absorbed by tissues.[9] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are standard protocols for comparing substrates in dual-reporter assays.
Protocol 1: In Vitro Dual-Luciferase® Reporter Assay (Fluc & NanoLuc®)
This protocol is designed to quantify the activity of two co-expressed luciferases from a single sample.
-
Cell Culture and Transfection: Co-transfect cultured cells in a 96-well plate with two plasmids: one expressing Firefly luciferase (Fluc) under the control of an experimental promoter, and a second expressing NanoLuc® luciferase (Nluc) under a constitutive promoter (for normalization).
-
Cell Lysis: After incubation (24-48 hours), remove the culture medium. Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes on a rocking platform to ensure complete lysis.
-
Fluc Signal Measurement: Add 50 µL of a firefly luciferase assay reagent (containing D-luciferin or an analog like this compound) to each well. Immediately measure the luminescence in a plate reader.
-
Nluc Signal Measurement: Following the first reading, add 50 µL of a Nano-Glo® Luciferase Assay Reagent (containing furimazine substrate) to the same wells. This reagent simultaneously quenches the firefly luciferase signal and initiates the NanoLuc® reaction.[12]
-
Data Analysis: Measure the second luminescence signal. The activity of the experimental reporter (Fluc) is calculated relative to the control reporter (Nluc) by dividing the Fluc signal by the Nluc signal.
Protocol 2: In Vivo Dual-Reporter Bioluminescence Imaging (BLI)
This protocol compares the efficacy of this compound and D-luciferin for deep-tissue imaging in a tumor metastasis model.
-
Animal Model: Use immunodeficient mice intravenously injected with cancer cells co-expressing Fluc (or the engineered Akaluc for higher sensitivity) and a second reporter like Nluc.[13]
-
Substrate Administration:
-
D-luciferin Group: Administer D-luciferin via intraperitoneal (i.p.) injection at a standard dose of 150 mg/kg.[14]
-
AkaLumine-HCl Group: In a separate cohort (or after the D-luciferin signal has completely decayed, ~4-8 hours), administer this compound (i.p.) at a lower dose, for example, 25-50 mg/kg.[4][14]
-
-
Image Acquisition: Anesthetize the mice and place them in an in vivo imaging system (IVIS). Acquire bioluminescence images for 1-5 minutes. For AkaLumine-HCl, use a long-pass filter (>660 nm) to minimize background autofluorescence and isolate the NIR signal.[1]
-
Data Analysis: Quantify the signal intensity (radiance) from regions of interest (ROIs), such as the lungs or liver, where metastases are expected. Compare the signal-to-noise ratio and absolute signal intensity between the D-luciferin and AkaLumine-HCl groups. Studies have shown AkaLumine-HCl can produce an 8-fold higher signal from lung metastases compared to D-luciferin.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Dual-reporter gene activation via distinct signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for sequential in vivo dual-reporter bioluminescence imaging.
Substrate Selection Logic
Caption: Decision tree for selecting a bioluminescent substrate.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy NanoLuc substrate 2 [smolecule.com]
- 6. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Nano-Glo® Luciferase Assay System [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Quantifying the advantages of AkaLumine hydrochloride over traditional chemiluminescence
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and accuracy of their in vivo bioluminescence imaging (BLI), the choice of chemiluminescent substrate is paramount. This guide provides a quantitative comparison of AkaLumine hydrochloride against traditional substrates, D-luciferin and coelenterazine, supported by experimental data and detailed protocols to demonstrate its superior performance in deep-tissue imaging.
This compound, a synthetic analog of D-luciferin, has emerged as a powerful tool in bioluminescence imaging, offering significant advantages over conventional substrates.[1][2] Its enhanced properties, particularly its near-infrared (NIR) light emission, lead to improved tissue penetration and higher signal-to-noise ratios, enabling the detection of biological processes at greater depths with increased sensitivity.[2][3]
Quantitative Performance Comparison
The key advantages of this compound can be quantified across several performance metrics when compared to D-luciferin and coelenterazine.
| Parameter | This compound | D-luciferin | Coelenterazine | Key Advantages of this compound |
| Peak Emission Wavelength (λmax) | ~677 nm[2][4][5] | ~560-580 nm[1] | ~470-480 nm[1][6] | Deeper Tissue Penetration: The near-infrared emission falls within the "optical window" of biological tissues, where absorption by hemoglobin and water is minimal, allowing for clearer imaging of deep-seated targets.[4] |
| In Vivo Signal Intensity | >40-fold higher than D-luciferin in subcutaneous tumors.[2] Up to 100-fold brighter than Fluc/D-luciferin in vivo.[7] | Standard baseline | Signal intensity is generally lower than firefly luciferase-based systems and can be affected by rapid decay. | Enhanced Sensitivity: Significantly brighter signal allows for the detection of smaller numbers of cells and earlier disease progression.[7] |
| Optimal Substrate Concentration | Maximal signal at lower concentrations (e.g., 2.5 µM in vitro).[5] | Dose-dependent increase, often requiring higher concentrations (e.g., not saturated at 250 µM in vitro).[5] | Variable, with water-soluble formulations showing improved performance.[8] | Reduced Substrate Load and Potential for Lower Toxicity: Achieves saturation at lower concentrations, minimizing potential off-target effects and cost. |
| Signal Duration | Stable, glow-type reaction with prolonged signal elevation at higher concentrations.[2] | Flash of light that decays rapidly, though some formulations with coenzyme A improve kinetics. | Typically a flash-type reaction with rapid decay.[8] | Longer Imaging Window: The sustained signal provides a more flexible timeframe for image acquisition. |
| Tissue Penetration Efficiency | 5 to 8.3-fold higher penetration than D-luciferin in 4 to 8-mm thick tissue.[2] | Lower penetration due to shorter wavelength emission. | Limited penetration due to blue light emission, which is highly scattered and absorbed by tissues. | Superior Deep-Tissue Imaging: Enables clear visualization of organs and tumors located deep within the body. |
| Background Signal | Can exhibit higher background signals in some tissues, such as the liver.[9] | Generally low background. | Can undergo auto-oxidation, leading to background signal in the absence of luciferase. | While a consideration, the significantly higher signal from the target often outweighs the background. |
Experimental Protocols
To facilitate the adoption and rigorous evaluation of this compound, detailed experimental protocols for in vitro and in vivo bioluminescence imaging are provided below.
In Vitro Luciferase Assay
This protocol outlines the steps for comparing the luminescence of this compound and D-luciferin in cultured cells expressing firefly luciferase.
Materials:
-
Cells expressing firefly luciferase (e.g., 4T1-luc2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in DMSO or water)
-
D-luciferin stock solution (30 mg/mL in sterile water)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed luciferase-expressing cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Substrate Preparation: Prepare working solutions of this compound and D-luciferin in cell culture medium at various concentrations (e.g., ranging from 1 µM to 250 µM).
-
Assay:
-
Remove the old medium from the cells and wash once with PBS.
-
Add 100 µL of the substrate working solutions to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Measurement: Measure the luminescence intensity using a luminometer.
In Vivo Bioluminescence Imaging
This protocol describes the procedure for comparing the in vivo performance of this compound and D-luciferin in a mouse tumor model.
Materials:
-
Mice bearing tumors expressing firefly luciferase
-
This compound solution (e.g., 2.5 mg/mL in water)[7]
-
D-luciferin solution (15 mg/mL in DPBS)[7]
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Substrate Administration:
-
For D-luciferin, intraperitoneally (i.p.) inject 150 mg/kg of the D-luciferin solution.
-
For this compound, i.p. inject a lower dose, for example, 25 mg/kg.[7] To compare in the same animal, allow the signal from the first substrate to decay to background levels (approximately 4 hours for D-luciferin) before injecting the second substrate.[2]
-
-
Image Acquisition:
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection (e.g., 10, 20, 30, and 60 minutes) to determine the peak signal time. Use an open emission filter for total photon collection.
-
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor using the analysis software provided with the imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding the advantages of this compound.
Caption: Reaction pathways for this compound and D-luciferin.
Caption: Reaction pathway for coelenterazine bioluminescence.
Caption: Comparative experimental workflow.
Conclusion
The quantitative data and experimental evidence clearly demonstrate the significant advantages of this compound over traditional chemiluminescent substrates for in vivo bioluminescence imaging. Its near-infrared emission, coupled with higher signal intensity and a longer-lasting signal, enables researchers to visualize biological processes in deep tissues with unprecedented sensitivity and clarity. While considerations such as potential background signal in specific tissues remain, the overall performance of this compound makes it a superior choice for a wide range of preclinical research applications, from oncology to infectious disease modeling. By adopting this advanced substrate, researchers can push the boundaries of in vivo imaging and gain deeper insights into complex biological systems.
References
- 1. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AkaLumine Hydrochloride: A Guide for Laboratory Professionals
AkaLumine hydrochloride, a key substrate in bioluminescence imaging, requires careful handling and disposal to ensure laboratory safety and environmental protection. While classified as a non-hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe research environment. This guide provides detailed procedures for the responsible disposal of this compound, aligned with standard laboratory safety practices.
Key Data Summary
For quick reference, the following table summarizes the essential information for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | TokeOni, AkaLumine HCl |
| CAS Number | 2558205-28-8 (HCl salt) |
| Molecular Formula | C₁₆H₁₉ClN₂O₂S |
| Molecular Weight | 338.85 g/mol |
| GHS Classification | Not a hazardous substance or mixture.[1] |
| Storage | Store at -20°C, protected from light.[2] For long-term storage, -80°C is recommended.[3] |
| Solubility | Soluble in water.[4] |
Experimental Protocols: Disposal Workflow
The proper disposal of this compound follows a step-by-step process that prioritizes safety and regulatory compliance. The following workflow outlines the recommended procedure.
Detailed Disposal Procedures
1. Risk Assessment and Regulatory Consultation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound. The SDS from suppliers like MedKoo Biosciences specifies that the compound is not classified as hazardous.[1] However, it also advises preventing its entry into drains.[1]
-
Consult Local and Institutional Regulations: Disposal procedures for laboratory chemicals are governed by local, state, and federal regulations, as well as by the specific policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for their guidelines on non-hazardous chemical waste disposal.[1][3][5][6]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling any chemical, including this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
3. Disposal of Unused or Expired this compound:
-
Small Quantities: For small residual amounts, consult your institution's guidelines. Some institutions may permit the disposal of non-hazardous, water-soluble solids down the sanitary sewer with copious amounts of water, provided the pH is within an acceptable range (typically 5.5-9.5).[6] However, this is not a universal practice and requires explicit approval from your EHS department.
-
Large Quantities: For larger quantities of unused or expired product, do not dispose of it down the drain or in the regular trash. Contact your institution's EHS department to arrange for proper chemical waste pickup.
-
Original Container: Whenever possible, waste should be stored in its original container. If this is not feasible, use a clearly labeled, compatible container. The label should include the full chemical name and any relevant hazard information.
4. Disposal of Contaminated Materials:
-
Empty Containers: Rinse empty containers of this compound thoroughly with a suitable solvent (such as water). After rinsing, the containers can typically be disposed of in the regular laboratory glass or plastic recycling streams, depending on the material. Deface the label to prevent misuse.
-
Contaminated Labware:
-
Reusable Glassware: Wash contaminated glassware with an appropriate solvent and your standard laboratory detergent.
-
Single-Use Plastics: Items such as pipette tips, microcentrifuge tubes, and well plates that have come into contact with this compound should be collected in a designated solid waste container for laboratory plastics.
-
-
Solutions: Aqueous solutions containing this compound should be treated as chemical waste and disposed of according to your institution's procedures for non-hazardous aqueous waste. Avoid disposing of solutions containing other hazardous materials down the drain.
5. Spills:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal as chemical waste.
-
Clean the spill area thoroughly with soap and water.
-
Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the laboratory.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for AkaLumine Hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with AkaLumine hydrochloride. The following procedural steps and data are designed to ensure safe and effective use of this chemiluminescent substrate in a laboratory setting.
Safety and Handling
This compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Engineering Controls:
-
Work in a well-ventilated area.
-
Use of a chemical fume hood is recommended, especially when handling the powder form to avoid aerosol formation.
General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C for long-term stability.[1]
-
Protect from light.[1]
Spill Management:
-
Avoid dust formation.
-
Use appropriate PPE.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The first rinse of any container that held the chemical should be collected as hazardous waste.
Experimental Protocols
In Vitro Bioluminescence Assay
This protocol details the use of this compound for detecting luciferase activity in cell cultures.
Materials:
-
Luciferase-expressing cells
-
This compound
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
ATP-magnesium solution (optional, can enhance signal)
-
96-well white-walled, clear-bottom plates
-
Bioluminescence plate reader
Procedure:
-
Cell Seeding: Seed luciferase-expressing cells in a 96-well plate at a density of approximately 2 x 10^5 cells per well in 100 µL of PBS or culture medium.[1]
-
Substrate Preparation: Prepare a stock solution of this compound in sterile water or DMSO.[1] A concentration of 10 mM is often used.[1]
-
Substrate Addition: Add this compound to the cells at a final concentration ranging from 2.5 µM to 100 µM.[1] The optimal concentration may vary depending on the cell type and luciferase expression level.[1] For some assays, 5 mM ATP-magnesium can be co-administered.[1]
-
Incubation: Incubate the plate at room temperature for approximately 10-15 minutes, protected from light.[2]
-
Measurement: Measure the bioluminescent signal using a plate reader.
In Vivo Bioluminescence Imaging
This protocol outlines the procedure for using this compound for non-invasive imaging in animal models.
Materials:
-
Animal model with luciferase-expressing cells
-
This compound
-
Sterile PBS or saline for injection
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Substrate Preparation: Dissolve this compound in sterile PBS or saline to the desired concentration. A working solution of 2.5 mg/ml in water has been used.[3] Concentrations for intraperitoneal injection can range from 0.5 mM to 33 mM in a volume of 100 µL.[1]
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Substrate Administration: Administer the prepared this compound solution to the animal, typically via intraperitoneal (i.p.) injection.[1][2][3][4]
-
Imaging: Place the animal in the imaging chamber. Image acquisition is typically performed 15 minutes post-injection.[1][4] The imaging parameters, such as exposure time and filters, should be optimized for the specific instrument and experimental goals.[5]
Experimental Workflow
Caption: Workflow for in vitro and in vivo experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
